Product packaging for 1-Bromo-2-methoxy-2-methylpropane(Cat. No.:CAS No. 19752-21-7)

1-Bromo-2-methoxy-2-methylpropane

Cat. No.: B011694
CAS No.: 19752-21-7
M. Wt: 167.04 g/mol
InChI Key: NBLDQRVLOJJCCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Bromo-2-methoxy-2-methylpropane (CAS 19752-21-7) is a bifunctional organic compound of significant interest in advanced synthetic and mechanistic chemistry research. With the molecular formula C5H11BrO and a molecular weight of 167.04 g/mol, this compound features a unique neopentyl-type framework where a bromomethyl group and a methoxy group are attached to the same central carbon atom, creating a sterically hindered environment . Its primary research value lies in its role as a probe for studying intricate reaction mechanisms, particularly nucleophilic substitution reactions and the phenomenon of neighboring group participation (NGP) . The oxygen atom of the beta-positioned methoxy group can act as an internal nucleophile, facilitating the displacement of the bromide leaving group via a cyclic oxonium ion intermediate. This makes the compound an excellent model for investigating the competition between SN2, SN1, and elimination pathways, as well as for observing the kinetic consequences and stereochemical outcomes of intramolecular participation . Researchers utilize this halogenated ether to gain deep insights into transition states, reactive intermediates, and the potential for skeletal rearrangements in sterically congested systems . Exclusive research data for this compound is available. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrO B011694 1-Bromo-2-methoxy-2-methylpropane CAS No. 19752-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLDQRVLOJJCCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448332
Record name 1-Bromo-2-methoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19752-21-7
Record name 1-Bromo-2-methoxy-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-methoxy-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether of interest in organic synthesis. Its structure, featuring a neopentyl-like framework with a methoxy group, presents unique steric and electronic properties that can be exploited in the design of novel molecules and synthetic pathways. This document provides a comprehensive overview of its chemical identity, available physicochemical data, a plausible synthetic route, and a representative reaction pathway.

Chemical Structure and IUPAC Nomenclature

The compound with the chemical formula C₅H₁₁BrO is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] The structure consists of a propane backbone substituted on the first carbon with a bromine atom, and on the second carbon with both a methoxy group and a methyl group.

Structure:

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₅H₁₁BrOPubChem[1]
Molecular Weight 167.04 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 19752-21-7PubChem[1]
SMILES CC(C)(CBr)OCPubChem[1]
InChIKey NBLDQRVLOJJCCJ-UHFFFAOYSA-NPubChem[1][2]

Note: Experimental values for properties such as boiling point, density, and refractive index are not currently available in the cited literature. Spectroscopic data (¹H NMR, ¹³C NMR) for this specific compound is also not publicly available.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of analogous haloethers. The following protocol is a theoretical adaptation for its preparation from 2-methoxy-2-methyl-1-propanol.

Reaction:

(CH₃)₂C(OCH₃)CH₂OH + PBr₃ → (CH₃)₂C(OCH₃)CH₂Br + H₃PO₃

Materials:

  • 2-methoxy-2-methyl-1-propanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-2-methyl-1-propanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide dropwise from a dropping funnel with vigorous stirring. The amount of PBr₃ should be approximately one-third of the molar equivalent of the alcohol.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Logical Relationships and Reaction Pathways

Due to the presence of a primary alkyl bromide, this compound is expected to undergo nucleophilic substitution reactions. The following diagram illustrates a typical Williamson ether synthesis, where it acts as the electrophile.

Williamson_Ether_Synthesis reactant1 1-Bromo-2-methoxy- 2-methylpropane intermediate SN2 Transition State reactant1->intermediate Electrophile reactant2 Sodium Alkoxide (NaOR') reactant2->intermediate Nucleophile product1 Alkoxy Ether product2 Sodium Bromide (NaBr) intermediate->product1 Product intermediate->product2 Byproduct

Caption: A logical diagram of the Williamson ether synthesis using this compound.

This technical guide provides a foundational understanding of this compound for its application in research and development. Further experimental investigation is required to fully characterize its physical properties and reactivity.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane (CAS: 19752-21-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Bromo-2-methoxy-2-methylpropane, a bifunctional organic compound of interest in synthetic chemistry. It details the compound's chemical and physical properties, spectroscopic signature, synthetic methodologies, reactivity, and safety protocols. This guide is intended to serve as a key resource for professionals utilizing this molecule as a versatile building block in research and development.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 19752-21-7, is structurally classified as a halogenated ether.[1] Its IUPAC name accurately reflects its structure: a propane backbone with a bromine atom on the first carbon (C1) and both a methoxy group and a methyl group on the second carbon (C2).[1] This arrangement creates a neopentyl-type framework, characterized by a sterically hindered quaternary carbon atom, which significantly influences its chemical reactivity.[1]

Table 1: Physicochemical and Computed Properties

Identifier Value Reference
IUPAC Name This compound [1][2][3]
CAS Number 19752-21-7 [2][3][4]
Molecular Formula C₅H₁₁BrO [1][2][4]
Molecular Weight 167.04 g/mol [1][2]
Canonical SMILES CC(C)(CBr)OC [1][2]
InChIKey NBLDQRVLOJJCCJ-UHFFFAOYSA-N [1][2][3]
Purity ≥95% - 97% [3][4]
Computed XLogP3 1.5 [2]

| Synonyms | 2-METHOXY-2-METHYLPROPYL BROMIDE, Propane, 1-bromo-2-methoxy-2-methyl- |[2][5] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile. The predicted ¹H NMR spectrum is notably simple, reflecting the molecule's symmetry.

Table 2: Predicted Spectroscopic Data

Spectrum Type Predicted Chemical Shift / Features Description
¹H NMR ~1.2-1.4 ppm (Singlet, 6H) Corresponds to the six equivalent protons of the two methyl groups on the quaternary carbon.[1]
~3.2 ppm (Singlet, 3H) Corresponds to the three protons of the methoxy group.
~3.4 ppm (Singlet, 2H) Corresponds to the two protons of the bromomethyl (-CH₂Br) group.
¹³C NMR (Not available) Expected to show four distinct signals corresponding to the five carbon atoms (two methyls are equivalent).

| IR Spectroscopy | (Not available) | Expected to show characteristic C-H stretching/bending, C-O (ether) stretching, and C-Br stretching absorptions.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway involving the formation of a sterically hindered ether followed by halogenation. A plausible and common approach is the bromoalkoxylation of an alkene.

G cluster_0 Synthesis Workflow Reactant 2-Methylpropene Product 1-Bromo-2-methoxy- 2-methylpropane Reactant->Product Bromoalkoxylation Reaction Intermediate N-Bromosuccinimide (NBS) Intermediate->Product Solvent Methanol (CH₃OH) Solvent->Product

Caption: General workflow for the synthesis of this compound.

This protocol describes a representative method for synthesizing the title compound.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve N-Bromosuccinimide (NBS) (1.1 equivalents) in an excess of anhydrous methanol, which serves as both the solvent and the nucleophile.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.

  • Addition of Alkene: Slowly add 2-methylpropene (1.0 equivalent) to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any remaining bromine), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in organic synthesis.[6] Its bifunctional nature, possessing both a reactive primary bromide and a stable ether linkage, allows for selective chemical transformations.

The neopentyl-like structure imposes significant steric hindrance at the C2 position, which can impede SN2-type reactions at the C1 position.[1] However, the primary bromide is still a viable handle for introducing the 2-methoxy-2-methylpropyl moiety onto other molecules. This makes the compound a useful building block for creating complex molecular architectures found in pharmaceuticals and agrochemicals.[6]

The primary bromide can undergo substitution reactions with various nucleophiles, although the rate may be slower than less hindered alkyl halides. This allows for the controlled formation of new carbon-carbon or carbon-heteroatom bonds.

G cluster_1 Illustrative SN2 Reaction Pathway Reactant 1-Bromo-2-methoxy- 2-methylpropane Product Substituted Product Reactant->Product SN2 Attack LeavingGroup Bromide Ion (Br⁻) Reactant->LeavingGroup Leaving Group Departure Nucleophile Nucleophile (Nu⁻) (e.g., CN⁻, N₃⁻, RS⁻) Nucleophile->Product

Caption: Logical pathway of a nucleophilic substitution (SN2) reaction.

In drug development, such intermediates are crucial.[7][8] They can be used to introduce specific side chains that modulate a drug candidate's properties, such as solubility, bioavailability, and metabolic stability.[8] The sterically hindered nature of the 2-methoxy-2-methylpropyl group can also serve as a "dummy" bulky group to probe receptor binding pockets or to protect a nearby functional group.

Safety and Handling

This compound is associated with significant health hazards and requires careful handling in a controlled laboratory environment.[2]

Table 3: GHS Hazard and Precautionary Information

Category Code Statement
Hazard Statements H301 Toxic if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]
H227 Combustible liquid.[2]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]
P264 Wash skin thoroughly after handling.[9][10]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

| | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

Handling Recommendations:

  • Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Keep away from heat, sparks, and open flames.[10]

  • Avoid skin and eye contact.[11] In case of exposure, wash the affected area thoroughly with water.[11]

This guide provides a foundational understanding of this compound for its application in advanced chemical synthesis. Researchers should always consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

References

physical and chemical properties of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methoxy-2-methylpropane, a halogenated ether with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data alongside experimental data for the closely related compound, 1-bromo-2-methylpropane, for comparative purposes.

Chemical Identity and Structure

This compound is a bifunctional organic compound featuring both a bromo and a methoxy group. Its structure consists of a propane backbone with a bromine atom on the first carbon and a methoxy and a methyl group on the second carbon.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 19752-21-7[1][2]
Molecular Formula C₅H₁₁BrO[1][2]
Molecular Weight 167.04 g/mol [1]
SMILES CC(C)(OC)CBr[2]
InChI InChI=1S/C5H11BrO/c1-5(2,4-6)7-3/h4H2,1-3H3[1]
InChIKey NBLDQRVLOJJCCJ-UHFFFAOYSA-N[1]

Physical Properties

Table 2: Physical Properties

PropertyThis compound (Predicted)1-bromo-2-methylpropane (Experimental)
Boiling Point Not available90-92 °C
Melting Point Not availableNot available
Density Not available1.26 g/mL
Refractive Index Not available1.435
XLogP3 1.5[1]2.3
Topological Polar Surface Area 9.2 Ų[1]0 Ų

Chemical Properties and Reactivity

This compound is expected to exhibit reactivity characteristic of primary alkyl halides. The presence of a methoxy group at the beta-position may influence its reactivity through neighboring group participation.

Key aspects of its chemical reactivity include:

  • Nucleophilic Substitution (Sₙ2): As a primary alkyl halide, it is a good candidate for Sₙ2 reactions, where a nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion.

  • Elimination Reactions (E2): In the presence of a strong, sterically hindered base, it may undergo E2 elimination to form an alkene.

  • Neighboring Group Participation: The lone pair of electrons on the oxygen atom of the methoxy group can potentially act as an internal nucleophile, participating in substitution reactions and possibly leading to the formation of cyclic intermediates. This can affect the rate and stereochemistry of the reaction.

A potential Sₙ2 reaction pathway is illustrated in the following diagram:

SN2_Reaction cluster_transition_state Transition State reactant1 Nu⁻ ts [Nu···CH₂···Br]⁻      |  C(CH₃)₂-OCH₃ reactant1->ts Nucleophilic Attack reactant2 Br-CH₂-C(CH₃)₂-OCH₃ reactant2->ts product1 Nu-CH₂-C(CH₃)₂-OCH₃ product2 + Br⁻ ts->product1 Bond Formation ts->product2 Leaving Group Departure

Caption: Generalized Sₙ2 reaction of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. This section provides predicted spectral data for the target compound and experimental data for 1-bromo-2-methylpropane for comparison.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5Singlet2H-CH₂Br
~3.2Singlet3H-OCH₃
~1.3Singlet6H-C(CH₃)₂

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~75-C (CH₃)₂
~50-OC H₃
~40-C H₂Br
~25-C(C H₃)₂

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for C-H, C-O, and C-Br bonds. For comparison, the experimental IR spectrum of 1-bromo-2-methylpropane exhibits the following significant absorptions:

  • C-H stretching: 2960-2850 cm⁻¹

  • C-H bending: 1470-1365 cm⁻¹

  • C-Br stretching: 650-550 cm⁻¹

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of a bromine radical, a methoxy radical, or methyl groups.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be adapted from the synthesis of structurally similar compounds, such as 1-bromo-2,2-dimethoxypropane[3].

Proposed Synthesis of this compound:

This proposed two-step synthesis starts from isobutyraldehyde.

Synthesis_Workflow start Isobutyraldehyde step1 Protection of Aldehyde start->step1 intermediate 2,2-Dimethoxy-2-methylpropane step1->intermediate Trimethyl orthoformate, Methanol, Acid catalyst step2 Bromination intermediate->step2 product This compound step2->product N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN)

Caption: Proposed synthetic workflow for this compound.

Step 1: Protection of the Aldehyde

  • Reactants: Isobutyraldehyde, trimethyl orthoformate, methanol, and a catalytic amount of a strong acid (e.g., HCl).

  • Procedure: a. Dissolve isobutyraldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add trimethyl orthoformate to the solution. c. Add a catalytic amount of concentrated hydrochloric acid. d. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution). f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dimethoxy-2-methylpropane.

Step 2: Bromination

  • Reactants: 2,2-Dimethoxy-2-methylpropane, N-Bromosuccinimide (NBS), and a radical initiator (e.g., azobisisobutyronitrile - AIBN) in a non-polar solvent (e.g., carbon tetrachloride).

  • Procedure: a. Dissolve the acetal from Step 1 in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add NBS and a catalytic amount of AIBN to the solution. c. Heat the reaction mixture to reflux. The reaction should be initiated by light or heat. d. Monitor the reaction progress by gas chromatography (GC) or TLC. e. Upon completion, cool the reaction mixture to room temperature. f. Filter off the succinimide byproduct. g. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Formula: C5H11BrO

This technical guide provides a comprehensive overview of 1-Bromo-2-methoxy-2-methylpropane, a bifunctional organic compound of interest to researchers and professionals in organic synthesis and drug development. This document details its physicochemical properties, spectroscopic signature, potential synthetic routes, chemical reactivity, and safety information.

Physicochemical Properties

This compound is a halogenated ether with a neopentyl-type framework.[1] Its structural characteristics, particularly the quaternary carbon atom, introduce significant steric hindrance that influences its reactivity.[1] The presence of two distinct functional groups, a bromo moiety and a methoxy group, makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C5H11BrOPubChem[2][3]
Molecular Weight 167.04 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 19752-21-7PubChem[2]
Canonical SMILES CC(C)(CBr)OCMolPort[3]
InChI Key NBLDQRVLOJJCCJ-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 165.99933 DaPubChem[2]
Predicted XLogP3 1.5PubChem[2]
Purity Typically ≥95%MolPort[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra are not widely published, the following data are predicted based on its molecular structure.

Spectroscopy Predicted Chemical Shifts / Frequencies
¹H NMR Singlet at ~1.2-1.4 ppm (6H, -C(CH₃)₂)Singlet at ~3.2 ppm (3H, -OCH₃)Singlet at ~3.4 ppm (2H, -CH₂Br)
¹³C NMR ~20-25 ppm (-C(CH₃)₂)~40-50 ppm (-CH₂Br)~50 ppm (-OCH₃)~70-80 ppm (-C(CH₃)₂)
Infrared (IR) C-H stretching: ~2850-2975 cm⁻¹C-O-C stretching: ~1070-1150 cm⁻¹C-Br stretching: ~500-750 cm⁻¹

The ¹H NMR spectrum is expected to show three distinct singlets with an integration ratio of 6:3:2, corresponding to the gem-dimethyl protons, the methoxy protons, and the bromomethyl protons, respectively.[1] The ¹³C NMR spectrum is predicted to display four signals for each unique carbon environment.[1] The IR spectrum would be characterized by C-H, C-O-C, and C-Br stretching vibrations.[1][4]

Synthesis and Purification

A plausible synthetic route to this compound can be extrapolated from standard organic chemistry principles, such as the bromination of an appropriate alcohol precursor.

Hypothetical Experimental Protocol: Synthesis from 2-Methoxy-2-methylpropan-1-ol

This protocol describes a potential method for the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-2-methylpropan-1-ol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add a brominating agent, such as phosphorus tribromide (PBr₃), dropwise while stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and carefully pour it over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by fractional distillation to yield pure this compound.

G cluster_workflow Synthetic Workflow for this compound start Start: 2-Methoxy-2-methylpropan-1-ol reagent Add PBr3 (Brominating Agent) start->reagent 1. Reactant reaction Reflux Reaction reagent->reaction 2. Initiation workup Workup: Ice Quench, Layer Separation reaction->workup 3. Quenching purification Purification: Wash, Dry, Concentrate workup->purification 4. Isolation distillation Fractional Distillation purification->distillation 5. Final Purification product Product: this compound distillation->product 6. Pure Compound

A plausible synthetic workflow diagram.

Chemical Reactivity and Potential Applications

The presence of both a bromo and a methoxy group allows for diverse chemical transformations, making this compound a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

The primary reactive site is the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack. For instance, it can undergo an SN2 reaction with nucleophiles like methoxide to form an ether.

G cluster_reaction SN2 Reaction Pathway reactants This compound + Methoxide (Nu⁻) transition_state Transition State [Nu---C---Br]⁻ reactants->transition_state Backside Attack products 1,2-Dimethoxy-2-methylpropane + Bromide (LG⁻) transition_state->products Bond Formation/Breaking

Diagram of a typical SN2 reaction.
Neighboring Group Participation

The methoxy group at the β-position relative to the bromine atom can act as an internal nucleophile.[1] This "neighboring group participation" can facilitate the displacement of the bromide ion and may lead to the formation of cyclic intermediates or rearranged products.[1] This structural motif makes the compound an excellent candidate for mechanistic studies.[1]

Applications in Drug Development and Organic Synthesis

While specific applications of this compound are not extensively documented, related brominated organic compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a route to complex molecular architectures. It can serve as a precursor for introducing the 2-methoxy-2-methylpropyl moiety into a target molecule.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Class GHS Classification
Flammability H227: Combustible liquid
Acute Toxicity (Oral) H301: Toxic if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
Respiratory Irritation H335: May cause respiratory irritation

Data sourced from PubChem.[2]

Handling Precautions:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[6]

Conclusion

This compound is a valuable bifunctional compound with significant potential in synthetic organic chemistry and drug discovery. Its unique structural features, particularly the combination of a reactive bromo group and a potentially participating methoxy group on a sterically hindered carbon framework, make it an interesting subject for both synthetic applications and mechanistic studies. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Predicted ¹H NMR Spectrum of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed prediction and analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum for 1-Bromo-2-methoxy-2-methylpropane. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Molecular Structure and Proton Environments

This compound possesses three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum. The absence of adjacent, non-equivalent protons for each group simplifies the spectrum, leading to singlet peaks for all signals.

The structure and labeled proton environments are visualized below:

G cluster_molecule C1 C Br Br C1->Br H1a H C1->H1a H1b H C1->H1b C2 C C1->C2 label_a a O O C2->O C4 C C2->C4 C5 C C2->C5 C3 C O->C3 H3a H C3->H3a H3b H C3->H3b H3c H C3->H3c label_b b H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c H5a H C5->H5a H5b H C5->H5b H5c H C5->H5c label_c c dummy_a

Figure 1. Chemical structure of this compound with distinct proton environments labeled (a, b, c).

Predicted ¹H NMR Data

The predicted spectral data for this compound is summarized in the following table. The predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5][6][7][8][9][10]

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
a -CH₂Br3.4 - 3.62HSinglet (s)
b -OCH₃3.3 - 3.93HSinglet (s)
c -C(CH₃)₂~1.26HSinglet (s)

Spectral Analysis and Rationale

The predicted ¹H NMR spectrum is characterized by three distinct singlets, corresponding to the three non-equivalent sets of protons in the molecule.

  • Signal (a) - Methylene Protons (-CH₂Br): The two protons on the carbon adjacent to the bromine atom are expected to be the most downfield-shifted aliphatic protons. The electronegative bromine atom withdraws electron density, deshielding these protons and shifting their resonance to approximately 3.4-3.6 ppm .[6][7] Since the adjacent carbon is a quaternary carbon with no attached protons, there is no spin-spin coupling, resulting in a singlet peak.[11] The integration of this signal will correspond to two protons.

  • Signal (b) - Methoxy Protons (-OCH₃): The three protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. Their chemical shift is predicted to be in the range of 3.3-3.9 ppm .[1][2][4][6][9] Similar to the methylene protons, the methoxy group is not adjacent to any carbons bearing protons, leading to a singlet . This signal will integrate to three protons.

  • Signal (c) - Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups are in an aliphatic environment. They are the most upfield signal, expected to resonate at approximately 1.2 ppm .[3][6] These methyl groups are attached to a quaternary carbon, meaning there are no neighboring protons to cause splitting.[11] Therefore, this signal will appear as a singlet with an integration value of six protons.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹H NMR spectrum of a small organic molecule like this compound.

4.1 Sample Preparation:

  • Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is chosen for its ability to dissolve the analyte and its minimal interference in the ¹H NMR spectrum.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[3]

  • Transfer: The resulting solution is filtered into a 5 mm NMR tube to a standard height.

4.2 Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data collection.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved spectral lines.

  • Parameter Setup: Key acquisition parameters are set, including the number of scans, pulse width, and relaxation delay. For a straightforward molecule like this, a small number of scans (e.g., 8 or 16) is typically sufficient.

  • Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the free induction decay (FID).

4.3 Data Processing:

  • Fourier Transform: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.

Logical Relationships in ¹H NMR Prediction

The process of predicting an ¹H NMR spectrum follows a logical workflow based on the molecular structure.

G Struct Molecular Structure (this compound) Environ Identify Unique Proton Environments Struct->Environ Shift Predict Chemical Shift (δ) (Based on Electronegativity) Environ->Shift Proximity to Br, O Integ Determine Integration (Count Protons in Each Environment) Environ->Integ Stoichiometry Split Predict Splitting (Multiplicity) (Apply n+1 Rule) Environ->Split Adjacent Protons (n) Spectrum Construct Predicted Spectrum Shift->Spectrum Integ->Spectrum Split->Spectrum

Figure 2. Workflow for predicting the ¹H NMR spectrum from a chemical structure.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 1-bromo-2-methoxy-2-methylpropane using Fourier Transform Infrared (FT-IR) spectroscopy. It details the expected vibrational modes, a standard experimental protocol for data acquisition, and an interpretation of the spectral data, serving as a vital resource for the characterization of this haloalkane ether.

Molecular Structure and Vibrational Mode Analysis

This compound (C₅H₁₁BrO) possesses several key functional groups whose vibrational modes can be detected by IR spectroscopy. The primary groups are the alkyl C-H bonds, the ether (C-O-C) linkage, and the carbon-bromine (C-Br) bond. The analysis of the spectrum relies on identifying the characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

  • C-H Stretching and Bending: Like most organic compounds with alkyl structures, this compound will exhibit C-H stretching vibrations in the 2845-2975 cm⁻¹ region[1]. Additionally, C-H bending and deformation vibrations are expected to produce bands between approximately 1270 cm⁻¹ and 1480 cm⁻¹[1].

  • C-O-C (Ether) Stretching: The ether functional group is characterized by a strong C-O-C stretching absorption. For saturated aliphatic ethers, a strong, asymmetric C-O-C stretching band is typically observed in the 1070 to 1140 cm⁻¹ range[2]. The presence of this strong band is a key indicator for the ether linkage in the molecule[3][4][5]. A weaker symmetric stretching band may also appear at a lower wavenumber[2].

  • C-Br Stretching: The carbon-halogen bond vibration is found in the fingerprint region of the spectrum. Specifically, the C-Br stretching vibration gives rise to an absorption band in the 515-690 cm⁻¹ range[6][7][8]. While this region can be complex due to overlapping signals, the presence of a band here is indicative of a bromoalkane[6].

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. This includes C-H bending, C-C skeletal vibrations, and the previously mentioned C-Br stretch[1]. The unique pattern in this region is crucial for confirming the identity of the compound when compared against a reference spectrum[1].

Quantitative Data Summary

The expected infrared absorption bands for this compound are summarized in the table below. These ranges are compiled from spectral data of analogous functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
2845 - 2975C-H (Alkyl) StretchMedium to Strong
1370 - 1480C-H (Alkyl) Bend/DeformationMedium
1300 - 1150-CH₂-Br WaggingVariable
1070 - 1140C-O-C (Ether) Asymmetric StretchStrong
515 - 690C-Br StretchMedium to Strong

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details a standard procedure for obtaining the FT-IR spectrum of a neat (undiluted) liquid sample like this compound.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Demountable salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

  • Kimwipes or other lint-free tissues

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence. The sample chamber should be clean and dry.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum of the ambient air. This scan measures the absorbance from atmospheric CO₂ and water vapor, which will be mathematically subtracted from the sample spectrum.

    • The background is typically run with the same number of scans planned for the sample (e.g., 16 or 32 scans) to ensure a good signal-to-noise ratio.

  • Sample Preparation (Neat Liquid Film):

    • Place a single drop of this compound onto the center of one clean, dry salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The software will automatically collect the spectrum, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum. This may include baseline correction or smoothing if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Compare the observed peaks with the expected values in the data table to confirm the presence of the key functional groups.

  • Cleaning:

    • Disassemble the salt plates and clean them immediately by rinsing with a suitable dry solvent.

    • Gently wipe the plates dry with a soft, lint-free tissue.

    • Store the salt plates in a desiccator to protect them from moisture.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure and its spectral features.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition & Processing cluster_analysis Analysis start Start prep_instrument Prepare Spectrometer start->prep_instrument acq_bkg Acquire Background Spectrum prep_instrument->acq_bkg prep_sample Prepare Neat Liquid Sample on Salt Plates acq_bkg->prep_sample acq_sample Acquire Sample Spectrum prep_sample->acq_sample process_data Process Data (FT, Baseline Correction) acq_sample->process_data peak_id Identify Peak Wavenumbers process_data->peak_id interpret Interpret Spectrum & Assign Vibrational Modes peak_id->interpret end_node End interpret->end_node

Caption: Experimental workflow for FT-IR analysis.

structure_spectrum_correlation cluster_groups Functional Groups cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) molecule This compound alkyl Alkyl Groups (-CH₃, -CH₂) molecule->alkyl ether Ether Linkage (C-O-C) molecule->ether halide Bromoalkane (-CH₂Br) molecule->halide ch_stretch C-H Stretch (2845-2975) alkyl->ch_stretch ch_bend C-H Bend (1370-1480) alkyl->ch_bend coc_stretch C-O-C Stretch (1070-1140) ether->coc_stretch cbr_stretch C-Br Stretch (515-690) halide->cbr_stretch

Caption: Correlation of molecular structure to IR peaks.

Spectral Interpretation

When analyzing the spectrum of this compound, the primary goal is to confirm the presence of the expected functional groups and the absence of others.

  • Confirmation of Key Groups: The most definitive peaks will be the strong C-H stretching bands just below 3000 cm⁻¹ and the very strong C-O-C ether stretch around 1100 cm⁻¹. The C-Br stretch, while expected, may be harder to assign definitively without a reference spectrum due to its location in the complex fingerprint region[6][9].

  • Absence of Other Groups: Equally important is noting the absence of characteristic peaks from other common functional groups. For instance, the absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the lack of an alcohol (-OH) group. Similarly, the absence of a strong absorption around 1700-1750 cm⁻¹ rules out the presence of a carbonyl (C=O) group, such as in a ketone or ester[4]. This process of elimination is critical for verifying the purity and identity of the compound.

By combining the analysis of present and absent absorption bands, FT-IR spectroscopy serves as a rapid and powerful tool for the structural elucidation and quality control of this compound.

References

Steric Hindrance Effects in 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the steric hindrance effects influencing the chemical reactivity and properties of 1-Bromo-2-methoxy-2-methylpropane. Due to the presence of a neopentyl-like structure, this molecule exhibits profound steric effects that govern its reaction pathways, particularly in nucleophilic substitution and elimination reactions. This document summarizes key structural features, spectroscopic data, and predicted reaction mechanisms based on established principles and data from analogous sterically hindered haloalkanes. Detailed experimental protocols for studying such systems are also provided to facilitate further research.

Introduction

This compound is a primary haloalkane characterized by significant steric congestion around the carbon atom adjacent to the bromine-bearing carbon. This structural motif, featuring a quaternary carbon atom beta to the leaving group, is analogous to the well-studied neopentyl system. The bulky tert-butyl-like group dramatically influences the molecule's reactivity, primarily by impeding the backside attack required for bimolecular nucleophilic substitution (SN2) reactions. Consequently, reaction pathways that can circumvent this steric barrier, such as unimolecular substitution (SN1) and elimination (E1/E2) mechanisms, become more prevalent, often accompanied by skeletal rearrangements. Understanding these steric effects is crucial for predicting reaction outcomes and designing synthetic routes involving this and similar sterically encumbered molecules in medicinal chemistry and materials science.

Molecular Structure and Steric Environment

The defining feature of this compound is the quaternary carbon at the C2 position, which is bonded to two methyl groups, a methoxy group, and the bromomethyl group. This arrangement creates a sterically demanding environment that shields the electrophilic carbon (C1) from direct nucleophilic attack.

Table 1: Predicted and Analogous Structural Data

ParameterThis compound (Predicted)Neopentyl Bromide (Experimental/Computational Analog)
C1-Br Bond Length~1.96 Å~1.97 Å
C1-C2 Bond Length~1.54 Å~1.55 Å
C2-O Bond Length~1.43 ÅN/A
C-C-C Bond Angles (around C2)~109.5° (tetrahedral)~109.5° (tetrahedral)
C1-C2-C(methyl) Bond Angle~109.5°~111°

Data for neopentyl bromide is sourced from computational and gas-phase electron diffraction studies.

The key takeaway from this structural analysis is the significant van der Waals repulsion that would be experienced by a nucleophile attempting to approach the C1 carbon for an SN2 reaction.

Spectroscopic Data

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), provides valuable insights into the electronic environment of the protons and carbons within the molecule, which is influenced by steric factors.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.35Singlet2H-CH₂BrProtons on the carbon bearing the electronegative bromine atom are deshielded. The absence of adjacent protons results in a singlet.
~3.20Singlet3H-OCH₃Protons of the methoxy group are deshielded by the adjacent oxygen atom. No coupling leads to a singlet.
~1.25Singlet6H-C(CH₃)₂The six equivalent protons of the two methyl groups on the quaternary carbon are in a shielded environment and appear as a single peak.

Predicted chemical shifts are based on standard functional group ranges and data from similar structures.

Reaction Mechanisms and Steric Effects

The steric hindrance in this compound is the dominant factor controlling its reactivity in nucleophilic substitution and elimination reactions.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 pathway is severely hindered for this compound. The bulky groups surrounding the C2 carbon effectively block the necessary backside attack of a nucleophile on the C1 carbon. This leads to an extremely slow reaction rate for the SN2 mechanism.

Caption: Steric hindrance in the SN2 reaction of this compound.

Unimolecular Nucleophilic Substitution (SN1)

While the formation of a primary carbocation is energetically unfavorable, the SN1 mechanism can occur, especially in the presence of a polar protic solvent and a weak nucleophile. The key feature of the SN1 reaction of this compound is the high propensity for a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation.

SN1_Rearrangement start 1-Bromo-2-methoxy- 2-methylpropane primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation - Br⁻ (slow) rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation Rearrangement product Substitution Product tertiary_carbocation->product + Nu⁻ (fast)

Caption: SN1 reaction pathway involving carbocation rearrangement.

Elimination Reactions (E1 and E2)

Elimination reactions can compete with substitution, particularly with strong, bulky bases. In the case of this compound, an E2 reaction would be slow due to the steric hindrance preventing the base from accessing the beta-protons. The E1 mechanism, proceeding through the rearranged tertiary carbocation, is a more likely elimination pathway, leading to the formation of an alkene.

Experimental Protocols

Investigating the steric effects on the reactivity of this compound requires carefully designed experiments. Below are outlines of key experimental protocols.

Kinetic Studies of Solvolysis (SN1 Reaction)

Objective: To determine the rate of solvolysis and observe any rearrangement products.

Methodology:

  • Reaction Setup: Dissolve a known concentration of this compound in a polar protic solvent (e.g., 80% ethanol/20% water). The reaction is typically carried out in a constant temperature bath to ensure accurate kinetic data.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically withdrawing aliquots and titrating the liberated HBr with a standardized solution of a base (e.g., NaOH) using an indicator. Alternatively, conductivity measurements can be used to monitor the increase in ionic species.

  • Product Analysis: At the completion of the reaction, the product mixture is isolated. The composition of the product mixture (substitution and elimination products, rearranged and unrearranged) is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Solvolysis_Workflow sub_reactant This compound in Polar Protic Solvent reaction Constant Temperature Reaction sub_reactant->reaction monitoring Reaction Monitoring (Titration/Conductivity) reaction->monitoring quenching Reaction Quenching monitoring->quenching extraction Product Extraction quenching->extraction analysis Product Analysis (GC-MS, NMR) extraction->analysis data Kinetic Data and Product Distribution analysis->data

Caption: Experimental workflow for studying the solvolysis of this compound.

Computational Modeling

Objective: To calculate structural parameters, reaction energies, and transition state geometries.

Methodology:

  • Software: Utilize quantum chemistry software packages such as Gaussian, Spartan, or Q-Chem.

  • Method and Basis Set: Employ Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) for geometry optimizations and frequency calculations of reactants, products, and transition states.

  • Calculations:

    • Perform geometry optimizations to find the lowest energy conformations.

    • Calculate vibrational frequencies to confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • Compute the energies of all species to determine reaction enthalpies and activation energies for the SN1 and SN2 pathways.

Conclusion

The steric hindrance imparted by the 2-methoxy-2-methylpropyl group in this compound is the paramount factor governing its chemical reactivity. It renders the molecule highly unreactive towards SN2 reactions. In contrast, unimolecular pathways (SN1 and E1) are favored, and these are characterized by a strong propensity for carbocation rearrangement to a more stable tertiary carbocation. This guide provides a foundational understanding of these effects, supported by analogous data and established chemical principles. The provided experimental and computational protocols offer a roadmap for further in-depth investigation into the fascinating interplay of structure and reactivity in this sterically congested molecule, which is of significant interest to researchers in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Electrophilicity and Reactivity of the Primary Carbon in 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical reactivity of the primary carbon in 1-Bromo-2-methoxy-2-methylpropane. The inherent electrophilicity of this carbon, influenced by the adjacent bromine atom, is paradoxically situated within a sterically hindered neopentyl framework. This unique structural arrangement dictates its reaction pathways, moving away from conventional substitution mechanisms toward a more nuanced process involving intramolecular assistance. This document elucidates the theoretical underpinnings of its reactivity, supported by comparative data from analogous systems, and provides a framework for experimental investigation.

Theoretical Framework: A Dichotomy of Steric Hindrance and Intramolecular Assistance

The primary carbon in this compound, (CH₃)₂C(OCH₃)CH₂Br, is an electrophilic center due to the polarization of the carbon-bromine bond. However, its reactivity in nucleophilic substitution reactions is not straightforward. The molecule's neopentyl-like structure, characterized by a quaternary carbon adjacent to the primary reaction center, imposes severe steric hindrance. This physical obstruction effectively blocks the backside attack required for a standard bimolecular nucleophilic substitution (Sₙ2) reaction.

The critical feature governing the reactivity of this substrate is the presence of the methoxy group at the C2 position. The lone pairs of electrons on the methoxy oxygen atom can act as an internal nucleophile, leading to a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance . This intramolecular process circumvents the high activation energy of a direct Sₙ2 reaction and avoids the formation of a highly unstable primary carbocation that would be required for an Sₙ1 mechanism.

The NGP mechanism involves two consecutive Sₙ2 steps:

  • Intramolecular Attack: The methoxy group's oxygen attacks the primary carbon, displacing the bromide leaving group. This rate-determining step results in the formation of a cyclic, three-membered oxonium ion intermediate.

  • Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained oxonium ring, opening it to form the final product.

This double-inversion process typically results in an overall retention of stereochemistry at the reaction center. The significant rate enhancement provided by anchimeric assistance is the defining characteristic of this compound's reactivity.

Quantitative Data: The Impact of Steric Hindrance and Anchimeric Assistance

SubstrateStructureRelative Rate (Sₙ2 with Nu⁻)
Ethyl bromideCH₃CH₂Br1
n-Propyl bromideCH₃CH₂CH₂Br0.4
Isobutyl bromide(CH₃)₂CHCH₂Br0.03
Neopentyl bromide (CH₃)₃CCH₂Br ~1 x 10⁻⁵

Table 1: Relative rates of Sₙ2 reactions for various primary alkyl bromides, demonstrating the severe steric hindrance of the neopentyl group.

The data clearly shows that neopentyl bromide is extremely unreactive towards Sₙ2 reactions. While specific kinetic data for this compound is unavailable, the principles of anchimeric assistance strongly suggest that its solvolysis rate would be dramatically accelerated relative to neopentyl bromide. The participation of the methoxy group provides a low-energy pathway that is not available to the simple neopentyl system. This rate enhancement can often be several orders of magnitude.

Reaction Pathways and Logical Relationships

The reactivity of this compound is best understood by comparing the disallowed direct Sₙ2 pathway with the favorable NGP pathway.

G cluster_0 Reaction Pathways cluster_1 Direct SN2 Pathway (Disfavored) cluster_2 NGP Pathway (Favored) Start 1-Bromo-2-methoxy- 2-methylpropane SN2_TS Highly Strained SN2 Transition State Start->SN2_TS Steric Hindrance NGP_Step1 Intramolecular Attack (Rate-Determining) Start->NGP_Step1 Anchimeric Assistance SN2_Product Substitution Product (Inversion) SN2_TS->SN2_Product Low Yield Oxonium Cyclic Oxonium Ion Intermediate NGP_Step1->Oxonium NGP_Step2 Nucleophilic Attack on Intermediate Oxonium->NGP_Step2 NGP_Product Substitution Product (Retention) NGP_Step2->NGP_Product High Yield G A Prepare Reactant & Solvent Solutions (e.g., 0.1M RX, 0.1M NaOAc in HOAc) B Equilibrate Solutions in Thermostatic Bath (e.g., 50°C) A->B C Initiate Reaction (t=0) by Mixing Solutions B->C D Withdraw Aliquots at Specific Time Intervals C->D G Take 'Infinity' Reading (10 Half-Lives) C->G E Quench Reaction in Ice-Cold Solution D->E F Titrate Liberated Acid (HBr) with Standardized Base (NaOH) E->F H Plot ln[RX] vs. Time F->H G->H I Determine Rate Constant (k) from Slope of the Line H->I

An In-depth Technical Guide on the Stability and Reactivity of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether with a unique neopentyl-type structure. This guide provides a comprehensive overview of its stability and reactivity, drawing upon its structural characteristics and data from analogous compounds due to the limited availability of specific experimental data for this molecule. The document covers physicochemical properties, stability and handling recommendations, and a detailed analysis of its expected reactivity, including nucleophilic substitution and the potential for neighboring group participation. This guide is intended to inform researchers and drug development professionals on the key chemical behaviors of this compound, facilitating its potential application in synthesis and research.

Introduction

This compound (CAS No. 19752-21-7) is a bifunctional organic molecule containing both a primary alkyl bromide and a tertiary ether.[1] Its neopentyl-like framework, characterized by a quaternary carbon adjacent to the brominated carbon, imparts significant steric hindrance, which is a key determinant of its reactivity.[2] The presence of a methoxy group at the β-position introduces the potential for intramolecular interactions, such as neighboring group participation, which can influence reaction rates and stereochemical outcomes.[3] Halogenated ethers as a class are utilized in various fields, including as anesthetics and flame retardants, and their unique properties make them interesting motifs in medicinal chemistry.[4][5][6] This document aims to consolidate the available information and provide a theoretical framework for understanding the stability and reactivity of this specific compound.

Physicochemical and Safety Data

Table 1: Physicochemical Properties

PropertyThis compound1-Bromo-2-methylpropane (for comparison)
CAS Number 19752-21-7[1]78-77-3
Molecular Formula C₅H₁₁BrO[1]C₄H₉Br
Molecular Weight 167.04 g/mol (Computed)[1]137.02 g/mol
Boiling Point Data not available90-92 °C[7]
Melting Point Data not available-119 to -117 °C[8]
Density Data not available1.26 g/mL at 20 °C
XLogP3 1.5 (Computed)[1]2.3 (Computed)[9]

Table 2: Hazard and Safety Information

Hazard Statement (GHS)Classification for this compound[1]
H227 Combustible liquid
H301 Toxic if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Stability and Handling

Stability

Specific stability data for this compound is not documented. However, based on its structure and general knowledge of similar compounds, the following can be inferred:

  • Thermal Stability: Like many alkyl halides, it is expected to be susceptible to thermal decomposition, which may involve rearrangement products due to its neopentyl structure.[10]

  • Hydrolytic Stability: The primary bromide may undergo slow hydrolysis in the presence of water, potentially accelerated by heat or extreme pH.

  • Light Sensitivity: While not explicitly stated, compounds of this nature are often stored away from direct light to prevent radical-initiated decomposition.

Incompatible Materials

For safe handling, contact with the following should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases: May promote elimination reactions, although the neopentyl structure lacks β-hydrogens on the quaternary carbon, making standard E2 elimination impossible. Elimination from the methoxy methyl group or rearrangement pathways may occur.

  • Reactive Metals: Such as sodium, potassium, and magnesium, which can react with the alkyl halide.

Recommended Storage

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

Reactivity Profile

The reactivity of this compound is dominated by the interplay of its primary alkyl bromide functionality and its sterically hindered neopentyl-like structure.

Nucleophilic Substitution Reactions

Being a primary alkyl bromide, this compound would typically be expected to undergo bimolecular nucleophilic substitution (Sₙ2) reactions. However, the quaternary carbon adjacent to the reaction center creates significant steric hindrance, which is known to dramatically slow down the rate of Sₙ2 reactions in neopentyl halides.[2][11]

Unimolecular nucleophilic substitution (Sₙ1) is also unlikely to be a major pathway because it would require the formation of a highly unstable primary carbocation.[12] However, a concerted rearrangement (as discussed below) could lead to products that appear to have arisen from a carbocation intermediate.[2]

sn2_steric_hindrance reactant This compound transition_state Transition State (Sterically Hindered) reactant->transition_state Sₙ2 Attack nucleophile Nu⁻ nucleophile->transition_state product Substitution Product transition_state->product Br⁻ leaves no_reaction Reaction is very slow transition_state->no_reaction High energy due to steric clash

Caption: Steric hindrance in the Sₙ2 reaction of this compound.

Potential for Rearrangement and Neighboring Group Participation

A key feature of the reactivity of neopentyl-type systems is their propensity for rearrangement. In the case of this compound, a 1,2-methyl shift could occur concurrently with the departure of the bromide leaving group, leading to a more stable tertiary carbocation. This rearranged intermediate would then be trapped by a nucleophile.

Furthermore, the methoxy group at the β-position can act as an internal nucleophile in a process known as neighboring group participation (NGP) or anchimeric assistance.[3][13] This would involve the formation of a cyclic oxonium ion intermediate, which would then be opened by an external nucleophile. NGP typically leads to an overall retention of stereochemistry at the reaction center and can result in significantly increased reaction rates compared to analogous systems without the participating group.

reactivity_pathways cluster_rearrangement Rearrangement Pathway cluster_ngp Neighboring Group Participation start This compound rearr_intermediate Tertiary Carbocation (via 1,2-methyl shift) start->rearr_intermediate Slow, concerted rearrangement ngp_intermediate Cyclic Oxonium Ion start->ngp_intermediate Anchimeric Assistance rearr_product Rearranged Product rearr_intermediate->rearr_product + Nu⁻ ngp_product Substitution Product (Retention of Stereochemistry) ngp_intermediate->ngp_product + Nu⁻

Caption: Potential reactivity pathways for this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and reactions of this compound are not readily found in the chemical literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via the bromination of its corresponding alcohol, 2-methoxy-2-methylpropan-1-ol.[13]

synthesis_workflow start 2-Methoxy-2-methylpropan-1-ol reaction Bromination start->reaction reagent Brominating Agent (e.g., PBr₃, HBr) reagent->reaction product This compound reaction->product purification Purification (Distillation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

General Protocol for Bromination of an Alcohol (Illustrative)

Disclaimer: This is a generalized, illustrative protocol and has not been optimized for this compound. Appropriate safety precautions must be taken.

  • Reaction Setup: To a solution of 2-methoxy-2-methylpropan-1-ol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add a brominating agent (e.g., phosphorus tribromide) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product may then be purified by fractional distillation or column chromatography to yield the final product.

Relevance in Drug Development

While many halogenated and ether-containing compounds are pharmacologically active, there is no specific information in the current literature linking this compound to any signaling pathways or its direct use as an intermediate in the development of specific drugs. However, its bifunctional nature and unique sterically hindered structure could make it a candidate for use as a chemical probe or a scaffold in the synthesis of novel bioactive molecules. The stability of alkyl halides in biological systems is a key consideration, and while often perceived as reactive, many are sufficiently stable to be incorporated into drug molecules.[5]

Conclusion

This compound presents an interesting case study in chemical reactivity, where the expected Sₙ2 reactivity of a primary alkyl bromide is significantly modulated by the steric hindrance of an adjacent quaternary center. The presence of a β-methoxy group further complicates its reactivity profile, introducing the potential for neighboring group participation. While there is a notable lack of specific experimental data for this compound, this guide provides a robust theoretical framework for understanding its stability and predicting its behavior in chemical reactions. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications in organic synthesis and medicinal chemistry.

References

Technical Guide on the Safe Handling of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-methoxy-2-methylpropane (CAS No: 19752-21-7). The information is intended to support laboratory personnel in minimizing risks associated with the use of this compound.

Chemical Identification and Properties

This compound is a halogenated ether used in various organic synthesis applications.[1] Accurate identification is critical to ensure proper handling, as its properties differ significantly from similarly named compounds like 1-Bromo-2-methylpropane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 19752-21-7[1][2][3]
Molecular Formula C₅H₁₁BrO[2][3]
Molecular Weight 167.04 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-methoxy-2-methylpropyl bromide[3]
Boiling Point 198–200°C[1]
Purity 97%

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System (GHS). It is acutely toxic if swallowed and is a known irritant.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem[2]

Primary Hazards:

  • Acute Toxicity: Toxic if ingested.[2]

  • Irritation: Causes irritation to the skin, eyes, and respiratory system.[2]

  • Flammability: Classified as a combustible liquid.[2]

Safe Handling and Storage Protocols

Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, the following protocols are based on its GHS classification and general best practices for handling hazardous chemicals.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling. The following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.

  • Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (e.g., nitrile). Contaminated work clothing should not be allowed out of the workplace.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling Procedures
  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Avoid direct contact with skin and eyes and avoid inhaling vapors.

  • Take precautionary measures against static discharge.

  • Avoid release into the environment.[1]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong bases and oxidizing agents.

Emergency Procedures

The following emergency procedures are general recommendations. Specific protocols should be developed based on institutional safety guidelines.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

  • Hazardous Combustion Products: Fire may produce poisonous gases, including hydrogen bromide.

  • Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE as described in Section 3.1.

  • Containment and Clean-up: Absorb the spill with inert, non-combustible material such as sand or vermiculite. Collect the material into a suitable, labeled container for disposal.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow A 1. Preparation & Risk Assessment B Review SDS & GHS Hazards (Toxic, Irritant, Combustible) A->B Identify Risks C Don Appropriate PPE (Goggles, Lab Coat, Gloves) B->C Select Controls D Prepare Work Area (Fume Hood, Spill Kit Ready) C->D Implement Controls E 2. Chemical Handling D->E F Dispense Chemical in Fume Hood E->F G Perform Experiment F->G Use Smallest Necessary Quantity H 3. Post-Handling & Disposal G->H I Segregate Waste into Labeled Containers H->I Waste Management J Decontaminate Work Area I->J K Remove PPE & Wash Hands J->K L Store Chemical Properly K->L

References

An In-depth Technical Guide on the Solubility of 1-Bromo-2-methoxy-2-methylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical databases and scholarly articles did not yield specific quantitative solubility data for 1-bromo-2-methoxy-2-methylpropane in organic solvents. This guide, therefore, provides a comprehensive overview based on the general principles of solubility for alkyl halides and detailed experimental protocols for determining solubility.

Introduction

This compound (C5H11BrO, CAS No. 19752-21-7) is a halogenated organic compound. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide outlines the theoretical solubility profile of this compound based on the principle of "like dissolves like" and provides a detailed experimental protocol for its quantitative determination. Alkyl halides are generally soluble in most organic solvents, with solubility influenced by the polarity of both the solute and the solvent.[1][2][3][4]

Predicted Solubility of this compound

Based on the structure of this compound, which contains a polar carbon-bromine bond and an ether group, as well as a nonpolar alkyl backbone, its solubility is predicted to be highest in solvents of low to moderate polarity. The principle of "like dissolves like" suggests that polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[5][6][7]

The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherHighThe non-polar alkyl portion of the molecule will have strong van der Waals interactions with non-polar solvents.[8]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHigh to ModerateThese solvents can engage in dipole-dipole interactions with the polar C-Br and C-O bonds of the solute.
Polar Protic Ethanol, Methanol, IsopropanolModerateThe ability of these solvents to hydrogen bond may not significantly enhance the solubility of the alkyl halide, which cannot act as a hydrogen bond donor.[1]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Low to Very LowThe energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the alkyl halide.[1][4]

Experimental Protocol for Determination of Solubility

The following is a general and robust "shake-flask" method for determining the equilibrium solubility of a liquid solute like this compound in an organic solvent. This method is widely accepted for its reliability.

3.1. Materials and Apparatus

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if the compound is not volatile.

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the chosen organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the undissolved solute to separate.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess solute.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the transferred solution.

    • Dilute the sample with a known volume of the solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of the solute in the experimental sample.

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

3.3. Data Presentation The results should be presented in a clear, tabular format, listing the solvent, temperature, and the determined solubility with appropriate units and error analysis.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Solvent 125Value ± SDValue ± SD
Solvent 225Value ± SDValue ± SD
............

Visualizations

4.1. Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its predicted solubility and the intended application.

Solvent_Selection_Workflow A Define Application (e.g., Reaction, Extraction, Crystallization) B Consider Solute Properties (this compound: Polar C-Br & C-O, Nonpolar alkyl group) A->B C Apply 'Like Dissolves Like' Principle B->C D Select Candidate Solvents (Based on Polarity) C->D E Evaluate Practical Considerations (Boiling Point, Toxicity, Cost) D->E F Perform Experimental Solubility Tests E->F G Final Solvent Selection F->G

Caption: A logical workflow for solvent selection.

4.2. Experimental Workflow for Solubility Determination

This diagram outlines the key steps in the experimental determination of the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Add excess solute to solvent in vials B Agitate at constant temperature (24-48 hours) A->B C Allow to settle or centrifuge B->C D Sample and filter supernatant C->D E Analyze by GC or HPLC D->E F Calculate solubility from calibration curve E->F

Caption: Experimental workflow for solubility determination.

References

Synthesis of 1-Bromo-2-methoxy-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis precursors and methodologies for obtaining 1-Bromo-2-methoxy-2-methylpropane, a valuable building block in organic synthesis. This document provides a comprehensive overview of the primary synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction mechanism.

Core Synthesis Precursors and Strategy

The principal precursor for the synthesis of this compound is 2-methyl-1-propene , also known as isobutylene. The synthetic strategy revolves around the electrophilic addition of a bromine cation (Br+) and a methoxy group (-OCH3) across the double bond of 2-methyl-1-propene. This reaction, often termed alkoxybromination, is a reliable method for the regioselective formation of bromo-ethers.

The key reagents involved in this transformation are:

  • 2-methyl-1-propene: The alkene substrate.

  • A source of electrophilic bromine: Commonly, N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are used. NBS is often preferred due to its solid nature and safer handling compared to the volatile and corrosive liquid bromine.[1]

  • Methanol (CH₃OH): Serves as both the solvent and the nucleophile, providing the methoxy group.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-methyl-1-propene.

ParameterValueReference
Starting Material2-methyl-1-propene
ReagentsN-Bromosuccinimide (NBS), Methanol[2]
Reaction TypeElectrophilic Addition (Alkoxybromination)[1]
Typical SolventMethanol[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time24 hours[2]
Product Yield~70-75% (based on analogous reactions)[2]
Purification MethodColumn Chromatography[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the alkoxybromination of alkenes.[2]

Materials:

  • 2-methyl-1-propene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Methanol (CH₃OH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly bubble 2-methyl-1-propene (1.0 equivalent) gas through the cooled solution. Alternatively, a pre-weighed, condensed amount of 2-methyl-1-propene can be added.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess methanol by rotary evaporation.[2]

  • The resulting residue contains the crude product. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether) to obtain pure this compound.[2]

Reaction Mechanism and Visualization

The synthesis of this compound from 2-methyl-1-propene proceeds via an electrophilic addition mechanism. The key steps are:

  • Formation of a Bromonium Ion: The electron-rich double bond of 2-methyl-1-propene attacks the electrophilic bromine of NBS, leading to the formation of a cyclic bromonium ion intermediate.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. Due to steric hindrance and the stability of the resulting carbocation-like transition state, the attack occurs at the more substituted carbon atom.

  • Deprotonation: A final deprotonation step by a base (such as another molecule of methanol) yields the final product, this compound.

The following diagram illustrates this reaction pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_methyl_1_propene 2-methyl-1-propene NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Methanol_reac Methanol (CH3OH) Bromonium_ion Bromonium Ion Intermediate Product This compound

Caption: Synthesis pathway of this compound.

The following diagram provides a more detailed look at the logical flow of the experimental process:

Experimental_Workflow Dissolve_NBS Dissolve NBS in Methanol Cool_Solution Cool Solution in Ice Bath Dissolve_NBS->Cool_Solution Add_Alkene Add 2-methyl-1-propene Cool_Solution->Add_Alkene React Stir at Room Temperature for 24h Add_Alkene->React Evaporate Remove Methanol via Rotary Evaporation React->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the synthesis.

References

The Bifunctional Nature of 1-Bromo-2-methoxy-2-methylpropane: A Synthetic Workhorse with Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – 1-Bromo-2-methoxy-2-methylpropane, a structurally intriguing halogenated ether, is gaining recognition within the scientific community for its versatile bifunctional nature, offering unique possibilities in organic synthesis and drug development. This technical guide provides an in-depth analysis of its core characteristics, potential reactivity, and the underlying mechanistic principles that make it a valuable tool for researchers and chemists. While detailed experimental data for this specific compound remains somewhat elusive in publicly accessible literature, this paper will extrapolate from established chemical principles and analogous structures to illuminate its synthetic utility.

Core Molecular Structure and Properties

This compound (CAS No. 19752-21-7) is a bifunctional organic compound featuring a primary alkyl bromide and a tertiary methoxy group within the same molecule.[1][2] This unique arrangement of a reactive electrophilic center (the carbon-bromine bond) and a potentially participating neighboring group (the methoxy ether) is the cornerstone of its interesting chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₁BrO[2]
Molecular Weight167.04 g/mol [2]
IUPAC NameThis compound[2]
SMILESCC(C)(CBr)OC[2]
InChIKeyNBLDQRVLOJJCCJ-UHFFFAOYSA-N[2]

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks
¹H NMRThree distinct signals with an integration ratio of 6:3:2. A singlet for the two methyl groups (~1.2-1.4 ppm), a singlet for the methoxy group, and a signal for the -CH₂Br protons.[1]
IR SpectrumCharacteristic C-H stretching and bending vibrations, as well as C-Br stretching absorptions.

The Dual Reactivity of this compound

The synthetic potential of this compound stems from its ability to act as both an electrophile and, through intramolecular participation, modulate reactions in a way that monofunctional analogs cannot.

Electrophilic Nature: The Carbon-Bromine Bond

The polarized carbon-bromine bond makes the primary carbon atom susceptible to nucleophilic attack.[3] This allows for a range of substitution reactions where the bromine atom is displaced by a variety of nucleophiles.

Workflow 1: Generalized Nucleophilic Substitution

G Generalized Nucleophilic Substitution Workflow Reactant This compound Product Substituted Product Reactant->Product SN2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻)

Caption: Generalized workflow for nucleophilic substitution reactions of this compound.

While direct experimental data for this compound is scarce, the reactivity of the structurally similar 1-bromo-2-methylpropane provides a useful parallel. In reactions with nucleophiles like methoxide, 1-bromo-2-methylpropane undergoes Sɴ2 reactions to yield the corresponding ether.[3] It is important to note that the steric hindrance around the reaction center in this compound, due to the adjacent quaternary carbon, might influence the reaction rates and conditions required for such transformations.

The Role of the Methoxy Group: Neighboring Group Participation

The most fascinating aspect of this compound's chemistry is the potential for the methoxy group to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP), can significantly accelerate reaction rates and influence the stereochemical outcome of a reaction.

In a typical NGP scenario, the lone pair of electrons on the oxygen atom of the methoxy group can attack the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a cyclic oxonium ion intermediate. This intramolecular step is often faster than direct attack by an external nucleophile. The subsequent attack of an external nucleophile on the oxonium ion intermediate then leads to the final product.

Signaling Pathway 1: Neighboring Group Participation Mechanism

G Neighboring Group Participation Pathway Start This compound Intermediate Cyclic Oxonium Ion Intermediate Start->Intermediate Intramolecular SN2 (NGP) Product Final Product Intermediate->Product Nucleophilic Attack Nucleophile External Nucleophile (Nu⁻) Nucleophile->Intermediate

Caption: The proposed mechanism of Neighboring Group Participation for this compound.

This pathway is significant for several reasons:

  • Rate Enhancement: The intramolecular nature of the first step often leads to a significant increase in the reaction rate compared to analogous compounds without the participating group.[4]

  • Stereochemical Control: NGP proceeds through two consecutive Sɴ2-like steps, each causing an inversion of stereochemistry. The net result is a retention of configuration at the reaction center, which can be a powerful tool in stereoselective synthesis.[4]

Synthetic Applications and Future Directions

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of complex molecules, including heterocycles. The ability to undergo intramolecular cyclization via NGP opens up avenues for the construction of oxygen-containing ring systems.

While a comprehensive body of experimental work on this specific molecule is yet to be published, its structural motifs are present in various intermediates for pharmaceuticals and other fine chemicals. The principles of its reactivity, particularly the interplay between the electrophilic bromide and the neighboring methoxy group, provide a fertile ground for future research.

Experimental Protocols: A Note on the Lack of Specific Data

A thorough review of the current scientific literature did not yield specific, detailed experimental protocols for the synthesis or reactions of this compound. The information available for the synthesis of the similar compound, 1-bromo-2-methylpropane, involves the reaction of isobutanol with hydrobromic acid and sulfuric acid.[5] A novel method for synthesizing the related 1-bromo-2,2-dimethoxypropane has also been patented, involving the bromination of acetone followed by a protection reaction.[6]

Researchers interested in working with this compound would likely need to adapt known procedures for similar haloethers, with careful optimization of reaction conditions to account for the specific steric and electronic properties of the target molecule.

Conclusion

This compound represents a compelling case study in the design of bifunctional reagents. Its combination of a reactive alkyl bromide and a strategically positioned methoxy group suggests a rich and nuanced reactivity profile, dominated by the potential for neighboring group participation. While the full experimental scope of this molecule is yet to be explored and documented in detail, the foundational principles of organic chemistry provide a clear roadmap for its potential applications in the synthesis of novel and complex molecular architectures. Further research into the practical applications of this versatile compound is highly encouraged and is expected to yield valuable insights for the broader chemical and pharmaceutical industries.

References

Methodological & Application

Application Note and Protocol: Williamson Ether Synthesis of 1-Ethoxy-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the preparation of both symmetrical and asymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] This application note provides a detailed experimental procedure for the synthesis of 1-ethoxy-2-methoxy-2-methylpropane, utilizing 1-bromo-2-methoxy-2-methylpropane as the alkyl halide and ethanol as the alcohol precursor. A strong base, sodium hydride, is used to deprotonate the alcohol to form the corresponding alkoxide.[3][4]

Reaction Scheme

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided below. All chemicals should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, and used within a chemical fume hood.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molarity/ PurityAmountSupplierNotes
This compoundC5H11BrO167.04[5]97%1.67 g (10 mmol)Sigma-AldrichToxic if swallowed, causes skin and eye irritation.[5]
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%0.44 g (11 mmol)Sigma-AldrichWater-reactive, releases flammable gases.[6][7][8][9][10] Causes severe skin burns and eye damage.[9]
Ethanol, anhydrousC2H5OH46.07[11]≥99.5%0.58 mL (10 mmol)MerckHighly flammable liquid and vapor.[12][13][14] Causes serious eye irritation.[12][14]
Tetrahydrofuran (THF), anhydrousC4H8O72.11≥99.9%50 mLMerckHighly flammable liquid and vapor.[15][16][17][18][19] May form explosive peroxides.[17][19]
Saturated aqueous ammonium chlorideNH4Cl53.49Saturated20 mLIn-house prepTo prepare, dissolve NH4Cl in water until no more solid dissolves.[20][21]
Diethyl ether, anhydrous(C2H5)2O74.12≥99.7%50 mLMerckExtremely flammable liquid and vapor.[22][23][24][25][26] May form explosive peroxides.[23][24][25][26]
Magnesium sulfate, anhydrousMgSO4120.3799.5%As neededSigma-AldrichDrying agent.

Equipment

  • Round-bottom flasks (100 mL and 50 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes (1 mL, 5 mL)

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for distillation or column chromatography

Experimental Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Williamson_Ether_Synthesis_Workflow prep Preparation - Dry glassware - Set up apparatus under N2 reagents Reagent Addition 1. Add NaH and THF to flask 2. Add Ethanol dropwise 3. Stir for 30 min prep->reagents Inert Atmosphere reaction Reaction - Add this compound - Heat to reflux (66°C) - Monitor by TLC reagents->reaction Alkoxide Formation workup Workup 1. Cool to 0°C 2. Quench with sat. NH4Cl (aq) 3. Transfer to separatory funnel reaction->workup Reaction Complete extraction Extraction - Extract with Diethyl Ether (2x) - Combine organic layers workup->extraction drying Drying & Filtration - Dry over MgSO4 - Filter - Concentrate via rotary evaporation extraction->drying purification Purification - Fractional Distillation or - Column Chromatography drying->purification Crude Product analysis Analysis - Obtain NMR, IR, Mass Spec - Determine yield and purity purification->analysis Pure Product

References

Application Notes and Protocols for 1-Bromo-2-methoxy-2-methylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a bifunctional organic compound featuring both a bromo and a methoxy group. Its structure, with a neopentyl-type framework, presents interesting possibilities as an alkylating agent in organic synthesis. The presence of a quaternary carbon atom introduces significant steric hindrance, which can influence its reactivity and the stereochemical outcome of reactions. These application notes aim to provide an overview of its potential applications, though it is important to note that detailed experimental protocols and a broad range of documented applications in peer-reviewed literature are limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for designing and executing experiments.

PropertyValueSource
Molecular Formula C₅H₁₁BrO--INVALID-LINK--
Molecular Weight 167.04 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 19752-21-7--INVALID-LINK--
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Density Not specified
Solubility Not specified

Predicted Spectroscopic Data

Based on its structure, the following Nuclear Magnetic Resonance (NMR) spectral data can be predicted, which is essential for reaction monitoring and product characterization.[1]

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~3.4s2H-CH₂Br
¹H~3.2s3H-OCH₃
¹H~1.2s6H-C(CH₃)₂
¹³CNot specified

Potential Applications in Alkylation Reactions

While specific documented examples are scarce, the structure of this compound suggests its potential utility in introducing the 2-methoxy-2-methylpropyl group to various nucleophiles. The primary bromide offers a site for nucleophilic substitution, likely proceeding via an Sₙ2 mechanism, although the steric hindrance from the adjacent quaternary center might retard the reaction rate.

O-Alkylation of Phenols and Alcohols

This compound could potentially be used to alkylate phenols and alcohols to form the corresponding ethers. Such reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

N-Alkylation of Amines

Similarly, primary and secondary amines could be alkylated to introduce the 2-methoxy-2-methylpropyl group. The choice of reaction conditions, such as solvent and base, would be critical to control the extent of alkylation and avoid the formation of quaternary ammonium salts.

C-Alkylation of Enolates and other Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from ketones, esters, or other active methylene compounds, could potentially be alkylated. This would lead to the formation of a new carbon-carbon bond, introducing the sterically bulky 2-methoxy-2-methylpropyl moiety.

Logical Workflow for Investigating Alkylation Reactions

The following diagram outlines a logical workflow for researchers interested in exploring the use of this compound as an alkylating agent.

G Workflow for Alkylation Studies cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Select Nucleophile (e.g., Phenol, Amine) B Screen Reaction Conditions (Base, Solvent, Temperature) A->B C Monitor Reaction Progress (TLC, GC-MS) B->C D Optimize Reagent Stoichiometry C->D Proceed if reaction occurs E Determine Optimal Reaction Time D->E F Investigate Catalyst Effects E->F G Isolate and Purify Product F->G H Structural Elucidation (NMR, IR, MS) G->H I Calculate Reaction Yield H->I

Caption: A logical workflow for investigating the utility of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for an exploratory alkylation reaction. Note: This protocol has not been validated and should be adapted and optimized based on the specific nucleophile and experimental observations.

Objective: To investigate the feasibility of alkylating a generic nucleophile (Nu-H) with this compound.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Add this compound (1.0 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired alkylated product.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Reaction Mechanism Pathway

The anticipated reaction mechanism for the alkylation of a nucleophile with this compound is a bimolecular nucleophilic substitution (Sₙ2).

SN2_Mechanism reagents Nu:⁻ + H₃C-C(CH₃)(OCH₃)-CH₂-Br transition_state [Nu···CH₂(Br)···C(CH₃)(OCH₃)-CH₃]⁻ reagents->transition_state Backside Attack products Nu-CH₂-C(CH₃)(OCH₃)-CH₃ + Br⁻ transition_state->products Bond Formation/Fission

References

Application Notes and Protocols: Formation of 2-methoxy-2-methylpropylmagnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formation of the Grignard reagent, 2-methoxy-2-methylpropylmagnesium bromide, from its corresponding alkyl halide, 1-Bromo-2-methoxy-2-methylpropane. Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds, which is a fundamental strategy in the construction of complex molecules, including active pharmaceutical ingredients.[1][2][3] This guide outlines the necessary reagents, equipment, and a step-by-step protocol for the successful synthesis of this specific Grignard reagent. Additionally, it addresses potential side reactions and provides recommendations for optimizing reaction conditions.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis.[4] The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[5][6] The solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial as it solvates and stabilizes the Grignard reagent through coordination with the magnesium atom.[7]

The target Grignard reagent, 2-methoxy-2-methylpropylmagnesium bromide, is a valuable synthetic intermediate. Its neopentyl-like structure, combined with the presence of a methoxy group, offers unique reactivity and potential for introducing sterically hindered moieties with embedded functionality in drug discovery and development.

Reaction Principle

The formation of 2-methoxy-2-methylpropylmagnesium bromide proceeds via the insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water.[5]

Reaction Scheme:

Data Presentation

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Key Properties
This compoundC5H11BrO167.04Starting alkyl halide
Magnesium TurningsMg24.31Reagent for Grignard formation
Anhydrous Diethyl Ether(C2H5)2O74.12Aprotic solvent for stabilization
IodineI2253.81Activating agent for magnesium

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale preparation of 2-methoxy-2-methylpropylmagnesium bromide.

Materials and Equipment:
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Glassware (graduated cylinders, beakers)

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal

Pre-reaction Preparations:
  • Drying of Glassware: All glassware must be thoroughly dried to remove any traces of water. This can be achieved by heating in an oven at >100 °C for several hours and allowing to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: The reaction apparatus should be assembled while hot and immediately purged with a dry, inert gas (nitrogen or argon) to exclude atmospheric moisture and oxygen. A positive pressure of the inert gas should be maintained throughout the reaction.

Grignard Reagent Formation Protocol:
  • Magnesium Activation: Place the magnesium turnings in the three-necked flask. Add a single crystal of iodine. The iodine will help to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.

  • Initial Reagent Addition: Add a small portion of the anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Controlled Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the formation of a cloudy grey or brownish solution.

Potential Side Reactions

Several side reactions can occur during the formation of a Grignard reagent, potentially lowering the yield of the desired product.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a dimer. This is a common side reaction in Grignard syntheses.

    • R-MgX + R-X → R-R + MgX2

  • Reaction with Protic Impurities: Any trace amounts of water, alcohols, or other protic species will quench the Grignard reagent, forming the corresponding alkane.

    • R-MgX + H2O → R-H + Mg(OH)X

  • Oxidation: Exposure to oxygen can lead to the formation of alkoxides, which upon hydrolysis will yield alcohols.

    • 2 R-MgX + O2 → 2 R-OMgX

    • R-OMgX + H3O+ → R-OH

Due to the presence of the β-methoxy group in this compound, there is a theoretical possibility of β-elimination to form an alkene, although this is less common for primary alkyl halides.

Applications in Drug Development

Grignard reagents are fundamental in the synthesis of a vast array of pharmaceutical compounds. They are commonly used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, esters, and nitriles.[1] The 2-methoxy-2-methylpropylmagnesium bromide, with its unique sterically hindered and functionalized structure, can be a valuable building block for the synthesis of novel drug candidates. For instance, it can be used to introduce the 2-methoxy-2-methylpropyl moiety into a target molecule, which may influence its pharmacological properties such as potency, selectivity, and metabolic stability.

Mandatory Visualizations

Signaling Pathway Diagram

Grignard_Formation_Pathway cluster_start Starting Materials cluster_process Reaction Process cluster_product Product cluster_side_reactions Potential Side Reactions 1_Bromo_2_methoxy_2_methylpropane 1-Bromo-2-methoxy- 2-methylpropane Initiation Initiation (Iodine activation) 1_Bromo_2_methoxy_2_methylpropane->Initiation Mg Magnesium (Mg) Mg->Initiation Solvent Anhydrous Ether Solvent->Initiation Propagation Propagation (Exothermic reaction) Initiation->Propagation Heat/Stirring Grignard_Reagent 2-methoxy-2-methylpropyl- magnesium bromide Propagation->Grignard_Reagent Wurtz_Coupling Wurtz Coupling Propagation->Wurtz_Coupling Quenching Quenching by H2O Grignard_Reagent->Quenching Trace H2O

Caption: Reaction pathway for the formation of 2-methoxy-2-methylpropylmagnesium bromide.

Experimental Workflow Diagram

Experimental_Workflow Start Start Dry_Glassware Dry Glassware (Oven, >100°C) Start->Dry_Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Add_Mg_I2 Add Mg Turnings and Iodine Crystal Assemble_Apparatus->Add_Mg_I2 Add_Ether Add Anhydrous Diethyl Ether Add_Mg_I2->Add_Ether Prepare_Alkyl_Halide_Sol Prepare Solution of This compound in Anhydrous Ether Add_Ether->Prepare_Alkyl_Halide_Sol Initiate_Reaction Initiate Reaction (Add small amount of alkyl halide soln) Prepare_Alkyl_Halide_Sol->Initiate_Reaction Dropwise_Addition Dropwise Addition (Maintain gentle reflux) Initiate_Reaction->Dropwise_Addition Stir_to_Completion Stir to Completion Dropwise_Addition->Stir_to_Completion Product Grignard Reagent Solution Stir_to_Completion->Product End End Product->End

Caption: Step-by-step workflow for the synthesis of the Grignard reagent.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether with a neopentyl-like structure, making it an intriguing substrate for nucleophilic substitution studies. While a primary alkyl bromide typically suggests a propensity for S(_N)2 reactions, the steric hindrance imposed by the adjacent quaternary carbon significantly impedes the traditional backside attack.[1][2] Concurrently, the formation of a primary carbocation necessary for an S(_N)1 pathway is energetically unfavorable. This unique structural arrangement makes this compound an ideal candidate for reactions proceeding with neighboring group participation (NGP) from the β-methoxy group. The lone pair of electrons on the oxygen atom can act as an internal nucleophile, facilitating the displacement of the bromide ion through a cyclic oxonium ion intermediate. This anchimeric assistance often leads to an accelerated reaction rate and retention of stereochemistry.

These application notes provide an overview of the reactivity of this compound in nucleophilic substitution reactions, including proposed reaction mechanisms and detailed experimental protocols for its use in organic synthesis.

Reactivity and Mechanism

The nucleophilic substitution reactions of this compound are expected to be dominated by a mechanism involving neighboring group participation (NGP) of the methoxy group. This pathway involves two consecutive S(_N)2 reactions. First, an intramolecular attack by the oxygen of the methoxy group displaces the bromide, forming a cyclic oxonium ion intermediate. This is followed by an intermolecular attack by an external nucleophile on one of the carbon atoms of the three-membered ring, leading to the final product with an overall retention of configuration.

Diagram of the Proposed NGP Mechanism

A simplified representation of the NGP mechanism.

Applications in Organic Synthesis

Alkyl halides, such as this compound, are valuable building blocks in organic synthesis.[3][4] They serve as precursors for the introduction of various functional groups, enabling the construction of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The predictable reactivity of this substrate via NGP can be harnessed for the stereoselective synthesis of substituted ethers and other derivatives.

Quantitative Data Summary

Due to the limited availability of specific kinetic and yield data for this compound in the public domain, the following tables present expected relative reaction rates and product yields based on the principles of nucleophilic substitution and neighboring group participation. These values are illustrative and intended to guide experimental design.

Nucleophile (Nu:)SolventExpected Relative RateExpected Major Product
CH₃O⁻CH₃OHHigh1,2-Dimethoxy-2-methylpropane
CN⁻DMSOModerate3-Methoxy-3-methylbutanenitrile
N₃⁻Acetone/H₂OHigh1-Azido-2-methoxy-2-methylpropane
I⁻AcetoneModerate1-Iodo-2-methoxy-2-methylpropane (Finkelstein Rxn)
H₂OH₂O/AcetoneLow2-Methoxy-2-methylpropan-1-ol (Solvolysis)
CH₃COO⁻CH₃COOHModerate2-Methoxy-2-methylpropyl acetate

Table 1: Expected Reactivity with Various Nucleophiles.

Experimental Protocols

The following are representative protocols for conducting nucleophilic substitution reactions with this compound. Note: These are general procedures and may require optimization for specific nucleophiles and reaction scales.

Protocol 1: Synthesis of 1,2-Dimethoxy-2-methylpropane via Williamson Ether Synthesis

This protocol describes the reaction of this compound with sodium methoxide.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a solution of sodium methoxide.

  • Reaction Setup: To the freshly prepared sodium methoxide solution, add this compound (8.35 g, 50 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain 1,2-dimethoxy-2-methylpropane.

Protocol 2: Synthesis of 1-Azido-2-methoxy-2-methylpropane

This protocol details the reaction with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (8.35 g, 50 mmol) in DMF (50 mL). Add sodium azide (3.90 g, 60 mmol).

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (100 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (50 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure using a rotary evaporator. Caution: Azide compounds can be explosive; avoid excessive heating.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Logical Workflow for a Nucleophilic Substitution Experiment

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Substrate, Nucleophile, Solvent) glassware Dry Glassware addition Add Reagents reagents->addition setup Assemble Reaction Apparatus glassware->setup setup->addition run Run Reaction (Stirring, Heating) addition->run monitor Monitor Progress (TLC/GC) run->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

General workflow for a nucleophilic substitution reaction.

Signaling Pathway: Neighboring Group Participation

NGP_Signaling reactant This compound C₅H₁₁BrO intermediate Cyclic Oxonium Ion Intermediate C₅H₁₁O⁺ reactant->intermediate Intramolecular Attack (NGP) product Substitution Product e.g., C₆H₁₄O₂ intermediate->product Intermolecular Attack leaving_group Bromide Ion (Br⁻) intermediate->leaving_group nucleophile External Nucleophile (Nu⁻) nucleophile->intermediate

Conceptual pathway of the NGP-mediated substitution.

References

Application Note: Demonstrating the Impact of Steric Hindrance on SN2 Reactivity using 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed analysis of the SN2 reaction mechanism with a focus on the sterically hindered substrate, 1-bromo-2-methoxy-2-methylpropane. It includes a comparative experimental protocol to illustrate the principles of steric hindrance in nucleophilic substitution reactions.

Introduction: The SN2 Reaction and Steric Hindrance

The Bimolecular Nucleophilic Substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an alkyl halide in a single, concerted step.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. A key characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.

The feasibility and rate of an SN2 reaction are highly sensitive to steric hindrance around the reaction center.[3][4] As the number and size of substituents on the carbon atom bearing the leaving group increase, the accessibility for the nucleophile's backside attack decreases. This raises the energy of the transition state and dramatically slows down the reaction rate.[5] Consequently, the general order of reactivity for alkyl halides in SN2 reactions is: methyl > primary (1°) > secondary (2°) >> tertiary (3°).[5]

The substrate of interest, This compound , is a primary alkyl halide. However, it possesses a neopentyl-like structure, with a bulky tert-butyl group attached to the carbon adjacent (β-position) to the electrophilic carbon. This significant steric bulk effectively shields the reaction center from nucleophilic attack. For practical purposes, neopentyl halides are considered inert in SN2 reactions.[6][7] Studies have shown that the rate of SN2 reaction for a simple primary halide, like a propyl halide, is approximately 100,000 times faster than for a neopentyl halide.[6] This application note details a protocol to experimentally demonstrate this profound effect.

While a direct SN2 reaction is unfeasible, alternative pathways for this compound may exist, such as neighboring group participation (NGP), where the adjacent methoxy group assists in displacing the bromide ion.[8][9]

Data Presentation: Substrate Reactivity in SN2 Reactions

The following table summarizes the expected outcomes for a comparative study between a simple primary alkyl halide and the sterically hindered this compound under typical SN2 conditions (e.g., Finkelstein reaction).

SubstrateStructureTypeExpected Relative RatePredicted Observation (with NaI in Acetone)
1-BromopropaneCH₃CH₂CH₂BrPrimary (Unhindered)~100,000Rapid formation of NaBr precipitate
This compound(CH₃)₂C(OCH₃)CH₂BrPrimary (Neopentyl-type)1No observable reaction/precipitate

Experimental Protocols: Comparative Reactivity Study

This protocol outlines a procedure to compare the SN2 reactivity of 1-bromopropane and this compound using the Finkelstein reaction, where sodium iodide in acetone acts as the nucleophile. The formation of a sodium bromide precipitate, which is insoluble in acetone, indicates a successful substitution reaction.[10][11]

3.1. Materials and Equipment

  • Reagents:

    • 1-Bromopropane

    • This compound

    • 15% (w/v) Sodium Iodide (NaI) in acetone

    • Acetone (for cleaning)

  • Equipment:

    • Test tubes (e.g., 10 cm) and test tube rack

    • Pipettes or graduated cylinders

    • Corks or stoppers for test tubes

    • Water bath (set to 50°C)

    • Stopwatch

3.2. Procedure

  • Preparation: Label two clean, dry test tubes. Label one "1-Bromopropane" and the other "Hindered Substrate".

  • Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Substrate Addition:

    • To the "1-Bromopropane" test tube, add 4-5 drops of 1-bromopropane.

    • To the "Hindered Substrate" test tube, add 4-5 drops of this compound.

  • Reaction Initiation: Stopper both tubes, shake gently to mix the contents, and start the stopwatch.

  • Observation at Room Temperature: Observe both tubes closely for the first 15 minutes. Look for the formation of a cloudy precipitate (NaBr). Record the time it takes for the precipitate to appear in the "1-Bromopropane" tube. Note any lack of reaction in the "Hindered Substrate" tube.

  • Heating: If no reaction is observed in the "Hindered Substrate" tube after 20 minutes, place it in a 50°C water bath. Continue to observe for any signs of reaction for an extended period (e.g., up to 1 hour).[12]

  • Data Recording: Record all observations, including the time to precipitation for each substrate at both room temperature and with heating.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the SN2 mechanism, the effect of steric hindrance, and the experimental workflow.

Caption: General SN2 reaction mechanism showing backside attack and inversion of stereochemistry.

Steric_Hindrance cluster_unhindered Unhindered Substrate (e.g., 1-Bromopropane) cluster_hindered Hindered Substrate (this compound) Nu1 Nu⁻ Sub1 H₃C-CH₂-CH₂-Br Nu1->Sub1 Easy Access Arrow1 Nu2 Nu⁻ Sub2 (CH₃)₂C(OCH₃)-CH₂-Br Nu2->Sub2 Blocked Path Block

Caption: Steric hindrance in this compound blocks nucleophilic attack.

Experimental_Workflow cluster_setup Experiment Setup start Start: Prepare Reagents tube1 Test Tube 1: 2mL NaI/acetone + 1-Bromopropane start->tube1 tube2 Test Tube 2: 2mL NaI/acetone + Hindered Substrate start->tube2 observe Observe at Room Temp (15-20 min) Record Precipitation Time tube1->observe tube2->observe heat If No Reaction: Heat at 50°C (up to 1 hr) observe->heat Hindered Substrate Only compare Compare Reaction Rates & Conclude observe->compare 1-Bromopropane heat->compare

Caption: Workflow for the comparative SN2 reactivity experiment.

Discussion of Alternative Pathways: Neighboring Group Participation (NGP)

Given the extreme steric hindrance to a direct SN2 reaction, it is important to consider alternative mechanisms. The presence of a methoxy group at the β-position in this compound introduces the possibility of Neighboring Group Participation (NGP) .[8][9]

In this mechanism, the lone pair of electrons on the methoxy oxygen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide leaving group. This process would form a strained, three-membered cyclic oxonium ion intermediate. An external nucleophile would then attack one of the carbons of this intermediate in a second SN2-like step. A key outcome of the NGP mechanism is an overall retention of stereochemistry at the reaction center, a result of two consecutive inversions. This stands in stark contrast to the single inversion observed in a direct SN2 reaction.

Conclusion

The neopentyl-like structure of this compound renders it exceptionally unreactive towards the classic SN2 reaction mechanism. The significant steric bulk imposed by the adjacent quaternary carbon effectively blocks the required backside attack by a nucleophile. The comparative experimental protocol provided serves as a practical demonstration of the critical role that substrate structure and steric hindrance play in determining the pathway and rate of nucleophilic substitution reactions. Understanding these steric limitations is crucial for predicting reaction outcomes and designing effective synthetic routes in chemical research and drug development.

References

E2 elimination reaction pathways for 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: E2 Elimination Pathways for Alkyl Bromides

1. Introduction

The E2 (bimolecular elimination) reaction is a fundamental concerted, single-step pathway in organic chemistry for the synthesis of alkenes from substrates with a suitable leaving group, such as alkyl halides.[1][2][3] The reaction rate is dependent on the concentration of both the substrate and the base.[4][5] Key requirements for an E2 reaction include the presence of a strong base and an anti-periplanar arrangement of a β-hydrogen and the leaving group.[1][5]

Important Note on the Substrate 1-Bromo-2-methoxy-2-methylpropane:

A standard E2 elimination reaction is not feasible for the specified substrate, this compound. The structure of this compound is:

CH₃-C(CH₃)(OCH₃)-CH₂Br

In this molecule, the carbon atom bonded to the bromine (the α-carbon) is adjacent to a quaternary carbon (the β-carbon). This β-carbon has no attached hydrogen atoms (β-hydrogens). The E2 mechanism fundamentally relies on the abstraction of a β-hydrogen by a strong base to initiate the elimination process. Due to the absence of β-hydrogens, this compound cannot undergo E2 elimination. Under conditions with a strong base/nucleophile, it would primarily undergo an SN2 substitution reaction.

To illustrate the principles of E2 elimination pathways as requested, this document will use a closely related structural isomer, 2-Bromo-2-methoxy-3-methylbutane , as a representative substrate. This tertiary alkyl halide possesses two distinct sets of β-hydrogens, making it an excellent model to explore the regioselectivity (Zaitsev vs. Hofmann products) of the E2 reaction.

2. E2 Reaction Pathways of 2-Bromo-2-methoxy-3-methylbutane

The E2 elimination of 2-Bromo-2-methoxy-3-methylbutane can proceed via two distinct pathways, depending on which β-hydrogen is abstracted by the base. This leads to the formation of two constitutional isomers: the Zaitsev (more substituted) product and the Hofmann (less substituted) product.

  • Zaitsev Pathway: Abstraction of the hydrogen from the more substituted β-carbon (C3) results in the thermodynamically more stable, tetrasubstituted alkene: 2-methoxy-3-methyl-2-butene . This pathway is favored when using a strong, sterically unhindered base.[1][6]

  • Hofmann Pathway: Abstraction of a hydrogen from the less substituted β-carbon (C1) results in the kinetically favored, disubstituted alkene: 2-methoxy-3-methyl-1-butene . This pathway predominates when a strong, sterically hindered (bulky) base is used, as it can more easily access the sterically unhindered primary hydrogens.[7][8][9]

E2_Pathways sub 2-Bromo-2-methoxy-3-methylbutane zaitsev Zaitsev Product (2-methoxy-3-methyl-2-butene) Major Product sub->zaitsev Favored Pathway (Thermodynamic Control) hofmann Hofmann Product (2-methoxy-3-methyl-1-butene) Minor Product sub->hofmann Disfavored Pathway hofmann_major Hofmann Product (2-methoxy-3-methyl-1-butene) Major Product sub->hofmann_major Favored Pathway (Kinetic Control) zaitsev_minor Zaitsev Product (2-methoxy-3-methyl-2-butene) Minor Product sub->zaitsev_minor Disfavored Pathway non_hindered_base Strong, Non-Hindered Base (e.g., NaOEt) non_hindered_base->sub hindered_base Strong, Hindered Base (e.g., t-BuOK) hindered_base->sub

Caption: E2 elimination pathways for 2-Bromo-2-methoxy-3-methylbutane.

Data Presentation

The choice of base is the primary factor dictating the regiochemical outcome of the E2 elimination for 2-Bromo-2-methoxy-3-methylbutane. The following table summarizes the expected quantitative product distribution based on the steric properties of the base.

BaseBase TypeMajor ProductMinor ProductExpected Product Ratio (Major:Minor)
Sodium Ethoxide (NaOEt) in EthanolStrong, Non-Hindered2-methoxy-3-methyl-2-butene (Zaitsev)2-methoxy-3-methyl-1-butene (Hofmann)~70:30
Potassium tert-Butoxide (t-BuOK) in tert-ButanolStrong, Hindered2-methoxy-3-methyl-1-butene (Hofmann)2-methoxy-3-methyl-2-butene (Zaitsev)~75:25

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product using Sodium Ethoxide

Objective: To synthesize 2-methoxy-3-methyl-2-butene via E2 elimination using a strong, non-hindered base.

Materials:

  • 2-Bromo-2-methoxy-3-methylbutane

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (Na)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 100 mL of anhydrous ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Stir until all the sodium has reacted to form sodium ethoxide.

  • Reaction: Cool the sodium ethoxide solution to room temperature. Add 9.75 g (0.05 mol) of 2-Bromo-2-methoxy-3-methylbutane dropwise to the flask with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress using gas chromatography (GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of saturated NaHCO₃ solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by simple distillation to yield the final alkene products.

  • Analysis: Characterize the product ratio using GC-MS and ¹H NMR spectroscopy.

Protocol 2: Synthesis of the Hofmann Product using Potassium tert-Butoxide

Objective: To synthesize 2-methoxy-3-methyl-1-butene via E2 elimination using a strong, sterically hindered base.

Materials:

  • 2-Bromo-2-methoxy-3-methylbutane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 11.2 g (0.1 mol) of potassium tert-butoxide in 100 mL of anhydrous tert-butanol.

  • Reaction: Add 9.75 g (0.05 mol) of 2-Bromo-2-methoxy-3-methylbutane dropwise to the stirred solution at room temperature.

  • Heating: Heat the mixture at 50°C for 4 hours. Monitor the reaction progress by GC.

  • Workup: Cool the reaction to room temperature and carefully pour it into 200 mL of cold water.

  • Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of saturated NH₄Cl solution, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product via simple distillation.

  • Analysis: Determine the product distribution using GC-MS and ¹H NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of alkene products from the E2 elimination of an alkyl halide.

Workflow setup 1. Reaction Setup (Substrate + Base/Solvent) reaction 2. Reaction (Heating/Reflux) setup->reaction workup 3. Aqueous Workup (Quenching) reaction->workup extraction 4. Extraction (Separation of Layers) workup->extraction drying 5. Drying & Filtration (Remove Water) extraction->drying purification 6. Purification (Distillation/Chromatography) drying->purification analysis 7. Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for E2 elimination reactions.

References

Application Notes: The Strategic Use of 1-Bromo-2-methoxy-2-methylpropane in the Synthesis of a Novel Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a versatile alkylating agent with potential applications in the synthesis of complex organic molecules, including pharmaceutical intermediates. Its unique neopentyl-like structure, featuring a quaternary carbon center adjacent to the bromine atom and a methoxy group, introduces significant steric bulk and lipophilicity. These characteristics can be strategically employed to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. This document outlines a potential application of this compound in the synthesis of a novel non-steroidal anti-inflammatory drug (NSAID) intermediate, leveraging its utility in etherification reactions.

Principle Application: O-Alkylation of Phenolic Precursors

The primary application highlighted is the O-alkylation of phenolic hydroxyl groups. The "2-methoxy-2-methylpropyl" moiety can serve as a bulky, lipophilic protecting group or as a permanent structural component to enhance a molecule's membrane permeability or modify its interaction with biological targets. The steric hindrance provided by the quaternary carbon can also impart metabolic stability to the resulting ether linkage.

In this application note, we describe the synthesis of a novel ibuprofen derivative, 2-(4-(2-methoxy-2-methylpropoxy)phenyl)propanoic acid, a potential prodrug or new chemical entity with modified properties. The synthesis involves the Williamson ether synthesis, reacting the sodium salt of 4-hydroxyphenylacetic acid (a precursor analog to ibuprofen's core) with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the target intermediate.

ParameterValue
Reactants
4-Hydroxyphenylacetic acid1.0 eq
Sodium Hydride (60% dispersion in mineral oil)1.1 eq
This compound1.2 eq
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Temperature60 °C
Reaction Time24 hours
Product Analysis
Product Name2-(4-(2-methoxy-2-methylpropoxy)phenyl)propanoic acid
Yield78%
Purity (by HPLC)>98%
Physical Properties
AppearanceWhite crystalline solid
Molecular Weight266.32 g/mol

Experimental Protocols

Materials:

  • 4-Hydroxyphenylacetic acid

  • Sodium Hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of the Sodium Phenoxide:

    • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-hydroxyphenylacetic acid (1.0 eq).

    • Dissolve the acid in 100 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation Reaction:

    • To the freshly prepared sodium phenoxide solution, add this compound (1.2 eq) via syringe.

    • Heat the reaction mixture to 60 °C and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of 20 mL of water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 4-Hydroxyphenylacetic acid reagents 1. NaH, THF 2. Heat reactant2 This compound product 2-(4-(2-methoxy-2-methylpropoxy)phenyl)propanoic acid reagents->product

Caption: Williamson ether synthesis of a novel ibuprofen derivative.

Experimental Workflow:

experimental_workflow start Start step1 Dissolve 4-hydroxyphenylacetic acid in anhydrous THF start->step1 step2 Add NaH at 0°C to form sodium phenoxide step1->step2 step3 Add this compound step2->step3 step4 Heat reaction mixture to 60°C for 24h step3->step4 step5 Quench with water and acidify with HCl step4->step5 step6 Extract with diethyl ether step5->step6 step7 Wash with NaHCO3 and brine step6->step7 step8 Dry, filter, and concentrate step7->step8 step9 Purify the crude product step8->step9 end End step9->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound is a valuable reagent for introducing a sterically hindered and lipophilic "2-methoxy-2-methylpropyl" group onto pharmaceutical precursors. The outlined protocol for the O-alkylation of a phenolic acid demonstrates a practical application in modifying a well-known drug scaffold. This approach can be adapted for the synthesis of other novel pharmaceutical intermediates where modulation of physicochemical and metabolic properties is desired. Researchers are encouraged to explore the utility of this reagent in their own drug discovery and development programs.

Protecting Group Strategies Involving 1-Bromo-2-methoxy-2-methylpropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. This document aims to provide detailed application notes and protocols for the use of 1-Bromo-2-methoxy-2-methylpropane in protecting group strategies. However, an extensive review of the chemical literature reveals that This compound is not a commonly employed reagent for the introduction of a protecting group, and as such, no established protocols or quantitative data for its use in this context are available.

The intended protecting group, the 2-methoxy-2-methylpropyl (MMP) ether, is not a widely utilized protecting group itself, and its installation via the corresponding bromide is not a documented method. This lack of information prevents the creation of detailed experimental protocols and data tables as requested.

This document will instead provide a general overview of ether protecting groups, their synthesis, and cleavage, and discuss a closely related and more commonly used protecting group, the 2-methoxypropene derived acetal, to offer a potential alternative for researchers.

Introduction to Ether-Based Protecting Groups

Ethers are a common class of protecting groups for hydroxyl functionalities due to their general stability under a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents. The formation of an ether linkage temporarily masks the acidic proton and nucleophilicity of the hydroxyl group, preventing it from interfering with desired chemical transformations elsewhere in the molecule.

The general strategy for the protection of an alcohol as an ether involves the reaction of an alkoxide with an alkyl halide, a classic Williamson ether synthesis.

General Workflow for Alcohol Protection and Deprotection:

Caption: General workflow for a protecting group strategy.

The Hypothetical Use of this compound

In theory, this compound could be used to introduce a 2-methoxy-2-methylpropyl (MMP) ether protecting group onto a hydroxyl function via a Williamson ether synthesis.

Hypothetical Protection Reaction:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack R-OH Alcohol plus1 + R-OH->plus1 Base Base (e.g., NaH) plus1->Base arrow1 -> Base->arrow1 R-O- Na+ Alkoxide arrow1->R-O- Na+ Alkoxide_2 Alkoxide plus2 + Alkoxide_2->plus2 Br-MMP 1-Bromo-2-methoxy- 2-methylpropane plus2->Br-MMP arrow2 -> Br-MMP->arrow2 R-O-MMP Protected Alcohol (MMP Ether) arrow2->R-O-MMP plus3 + NaBr R-O-MMP->plus3

Caption: Hypothetical Williamson ether synthesis using this compound.

However, the steric hindrance at the neopentyl-like carbon of this compound would likely make the SN2 reaction with an alkoxide very slow and inefficient, favoring elimination side reactions. This could be a primary reason for its lack of use as a protecting group reagent.

An Alternative: The 2-Methoxypropene (MOP) Protecting Group

A more established and efficient method for protecting alcohols involves the use of 2-methoxypropene. This reagent reacts with alcohols under acidic catalysis to form a 2-methoxy-2-propyl (MOP) ether, which is an acetal.

Protection of an Alcohol using 2-Methoxypropene:

G R-OH Alcohol plus + R-OH->plus MOP_reagent 2-Methoxypropene plus->MOP_reagent arrow H+ (cat.) MOP_reagent->arrow R-O-MOP MOP-protected Alcohol arrow->R-O-MOP plus2 + CH3OH R-O-MOP->plus2

Caption: Formation of a MOP ether protecting group.

Deprotection of MOP Ethers:

MOP ethers are acetals and are therefore readily cleaved under mild acidic conditions, regenerating the alcohol. They are, however, stable to basic and nucleophilic conditions.

Conclusion

While this compound is a commercially available chemical, it does not have an established role as a protecting group reagent in organic synthesis. The lack of literature precedence, experimental protocols, and quantitative data makes it impossible to provide the detailed application notes requested. Researchers seeking to protect hydroxyl groups with a sterically hindered, acid-labile group may consider investigating the use of 2-methoxypropene to form MOP ethers, a well-documented and reliable alternative. Due to the absence of specific data for the target compound, no quantitative data tables or detailed experimental protocols can be presented.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed large-scale synthesis of 1-Bromo-2-methoxy-2-methylpropane, a valuable building block in organic synthesis. The synthesis is based on the free-radical bromination of the readily available starting material, 2-methoxy-2-methylpropane, also known as methyl tert-butyl ether (MTBE). Due to the hazardous nature of elemental bromine, this protocol utilizes N-bromosuccinimide (NBS) as a safer and more selective brominating agent. The document includes a summary of reaction parameters, a detailed experimental protocol, and essential safety precautions.

Introduction

This compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a neopentyl-like bromide and a tertiary ether, makes it a versatile synthon for introducing the 2-methoxy-2-methylpropyl moiety. The protocol described herein outlines a scalable and efficient method for its preparation via a free-radical pathway.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the proposed large-scale synthesis protocol. These values are based on established principles of free-radical bromination and may require optimization for specific large-scale manufacturing setups.

ParameterValueNotes
Reactants
2-methoxy-2-methylpropane (MTBE)1.0 molar equivalentStarting material.
N-Bromosuccinimide (NBS)1.05 molar equivalentsLimiting reagent is MTBE to ensure complete conversion of the brominating agent.
Radical Initiator (AIBN)0.02 molar equivalentsAzobisisobutyronitrile (AIBN) is a common choice. Benzoyl peroxide can also be used.
Solvent (Dichloromethane)5-10 L per mole of MTBEAn inert solvent is crucial. Dichloromethane (DCM) is a suitable choice. Carbon tetrachloride (CCl₄) is also effective but is a regulated substance.[1]
Reaction Conditions
TemperatureReflux (approx. 40°C for DCM)To facilitate initiation and propagation of the radical chain reaction.
Reaction Time4-8 hoursReaction progress should be monitored by GC-MS or TLC.
InitiationThermal and/or Photochemical (UV lamp)A combination of heat and UV light can increase the rate of initiation.
Work-up and Purification
QuenchingSaturated sodium thiosulfate solutionTo remove any unreacted bromine.
WashingWater, Saturated sodium bicarbonate, BrineTo remove water-soluble byproducts and impurities.
DryingAnhydrous sodium sulfate or magnesium sulfateTo remove residual water from the organic phase.
PurificationFractional distillation under reduced pressureTo isolate the pure product from the solvent, unreacted starting material, and byproducts.
Expected Yield 60-80%Yields can vary based on reaction scale and optimization of conditions.

Experimental Protocol

Materials and Equipment:

  • Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, thermometer, and nitrogen inlet/outlet.

  • UV lamp (if photochemical initiation is used).

  • Heating mantle or oil bath.

  • Large-scale rotary evaporator.

  • Fractional distillation apparatus for vacuum distillation.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., Viton® or laminate), lab coat.

Reagents:

  • 2-methoxy-2-methylpropane (MTBE)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel under a nitrogen atmosphere to exclude moisture and oxygen.

    • Charge the vessel with 2-methoxy-2-methylpropane (1.0 eq) and anhydrous dichloromethane.

    • Begin stirring the solution.

  • Addition of Reagents:

    • Add N-bromosuccinimide (1.05 eq) and the radical initiator, AIBN (0.02 eq), to the reaction mixture.[1]

  • Reaction Initiation and Progression:

    • Heat the reaction mixture to reflux (approximately 40°C for dichloromethane).[1]

    • If using photochemical initiation, turn on the UV lamp positioned to irradiate the reaction vessel.

    • Maintain the reaction at reflux for 4-8 hours. Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or TLC. The disappearance of the starting material and the formation of the product should be observed. The solid NBS will be consumed and replaced by the less dense succinimide byproduct which will float on the surface.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any remaining bromine.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

    • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves, must be worn at all times.

  • 2-methoxy-2-methylpropane (MTBE): MTBE is a flammable liquid and should be handled with care, away from ignition sources. It is also an irritant.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly. It should be stored in a cool place.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Reaction Hazards: The reaction between MTBE and brominating agents can be vigorous. Although NBS is safer than elemental bromine, the reaction should be monitored carefully, especially during the initial heating phase. Ensure that the reflux condenser is functioning efficiently to handle any solvent vapors.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with MTBE and DCM B Add NBS and AIBN A->B C Heat to Reflux (and/or UV irradiation) B->C D Monitor Reaction (4-8 hours) C->D E Cool and Filter D->E F Aqueous Washes (Thiosulfate, Bicarbonate, Brine) E->F G Dry Organic Layer F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Applications of 1-Bromo-2-methoxy-2-methylpropane in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-2-methylpropane is a versatile building block in organic synthesis. Its utility in the development of novel agrochemicals is an area of emerging interest. The incorporation of the 2-methoxy-2-methylpropyl moiety into a molecule can influence its lipophilicity, metabolic stability, and ultimately, its biological activity. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of new insecticidal and other pesticidal compounds. While direct applications in commercially available agrochemicals are not extensively documented, patent literature and scientific research indicate the potential of the "2-methoxy-2-methylpropyl" substructure in creating new active ingredients.

Application Note 1: Synthesis of Novel N-(2-Methoxy-2-methylpropyl) Carboxamides with Potential Insecticidal Activity

Background

The N-substituted carboxamide functional group is a common feature in a variety of biologically active molecules, including insecticides. The synthesis of novel carboxamides incorporating the 2-methoxy-2-methylpropyl group can lead to the discovery of compounds with improved insecticidal efficacy or novel modes of action. The protocol below describes a general method for the synthesis of such compounds, exemplified by the preparation of N-(2-Methoxy-2-methylpropyl)-N-methyl-1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarboxamide, a compound with the CAS number 2198491-57-3.

Experimental Protocol: Synthesis of N-(2-Methoxy-2-methylpropyl) Carboxamides

Objective: To synthesize an N-(2-methoxy-2-methylpropyl) substituted carboxamide via nucleophilic substitution followed by acylation.

Materials:

  • This compound

  • Methylamine

  • 1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarbonyl chloride

  • Triethylamine

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of N-methyl-2-methoxy-2-methylpropan-1-amine

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (2.2 eq.) in diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the methylamine hydrobromide salt.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-2-methoxy-2-methylpropan-1-amine.

  • Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of the Final Carboxamide

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the purified N-methyl-2-methoxy-2-methylpropan-1-amine (1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 1-(1-oxo-2-propen-1-yl)-4-phenyl-4-piperidinecarbonyl chloride (1.1 eq.) in anhydrous dichloromethane.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the final N-(2-Methoxy-2-methylpropyl) carboxamide.

Data Presentation
Reactant Product Reaction Type Key Reagents Potential Application
This compoundN-(2-Methoxy-2-methylpropyl) CarboxamideNucleophilic Substitution & AcylationMethylamine, Acyl ChlorideInsecticide

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Amine Synthesis cluster_step2 Step 2: Amide Formation A 1-Bromo-2-methoxy- 2-methylpropane C N-methyl-2-methoxy- 2-methylpropan-1-amine A->C Nucleophilic Substitution B Methylamine B->C E Final Carboxamide (Potential Insecticide) C->E Acylation D Acyl Chloride D->E

Caption: Synthetic workflow for N-(2-Methoxy-2-methylpropyl) carboxamides.

Application Note 2: Synthesis of Potential Pesticidal Cyclopentylideneaminooxy Butenoates

Background

Research into novel pesticides has explored a wide range of chemical scaffolds. One such area of investigation involves the synthesis of cyclopentylideneaminooxy butenoates. The inclusion of a 2-methoxy-2-methylpropyl group on the cyclopentyl ring is a synthetic modification that could impart desirable pesticidal properties. The following protocol outlines a plausible synthetic route to such compounds, based on the known reactivity of bromoalkanes.

Experimental Protocol: Synthesis of 4-(3-(2-Methoxy-2-methylpropyl)cyclopentylideneaminooxy)-3-methyl-2-butenoates

Objective: To synthesize a potential pesticide by functionalizing a cyclopentanone derivative with the 2-methoxy-2-methylpropyl group, followed by condensation with an aminooxy butenoate.

Materials:

  • This compound

  • Cyclopentanone

  • Lithium diisopropylamide (LDA)

  • Ethyl 4-(aminooxy)-3-methyl-2-butenoate

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

Step 1: Alkylation of Cyclopentanone

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of LDA (1.1 eq.) in anhydrous THF.

  • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

  • Slowly add cyclopentanone (1 eq.) to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.

  • Add a solution of this compound (1.2 eq.) in anhydrous THF to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-(2-methoxy-2-methylpropyl)cyclopentanone by column chromatography.

Step 2: Condensation to form the Final Product

  • In a round-bottom flask, dissolve the purified 2-(2-methoxy-2-methylpropyl)cyclopentanone (1 eq.) and ethyl 4-(aminooxy)-3-methyl-2-butenoate (1.1 eq.) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation
Starting Material Intermediate Final Product Potential Bioactivity
This compound2-(2-methoxy-2-methylpropyl)cyclopentanoneCyclopentylideneaminooxy Butenoate DerivativePesticidal

Experimental Workflow Diagram

Alkylation_Condensation_Workflow A This compound + Cyclopentanone C Alkylation Reaction A->C B LDA, THF, -78 °C B->C D 2-(2-methoxy-2-methylpropyl)cyclopentanone C->D F Condensation Reaction D->F E Ethyl 4-(aminooxy)-3-methyl-2-butenoate E->F G Final Product (Potential Pesticide) F->G

Caption: Workflow for the synthesis of potential pesticidal butenoates.

Signaling Pathway (Hypothetical)

Should a novel insecticide be developed from this compound, its mode of action would need to be elucidated. Many modern insecticides target the insect's nervous system. A hypothetical signaling pathway for a novel insecticide targeting a G-protein coupled receptor (GPCR) is depicted below.

Signaling_Pathway cluster_cell Insect Neuron Insecticide Novel Insecticide (from this compound) GPCR G-Protein Coupled Receptor (Target Protein) Insecticide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel Regulates Cellular_Response Altered Neuronal Activity (Paralysis/Death) Ion_Channel->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for a novel insecticide.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the incorporation of the 2-methoxy-2-methylpropyl moiety into new pesticidal candidates. Further research is warranted to synthesize and screen such compounds to fully elucidate their biological activities and potential for use in crop protection.

Application Notes and Protocols for the Wurtz Reaction of 1-Bromo-2-methoxy-2-methylpropane with Sodium

Author: BenchChem Technical Support Team. Date: November 2025

< { "step": "Herform a comprehensive Google search to gather information on the Wurtz reaction, specifically focusing on the reaction of 1-Bromo-2-methoxy-2-methylpropane with sodium. I will also search for established experimental protocols and application notes related to Wurtz reactions involving alkyl halides and sodium, paying close attention to reaction conditions, yields, and potential side products. Additionally, I will look for any available quantitative data, such as reaction yields, boiling points of products, and spectroscopic data. Finally, I will search for information regarding the potential signaling pathways or reaction mechanisms involved in the Wurtz reaction to inform the creation of a diagram.", "research_thought": "The initial search has not yielded specific results for the Wurtz reaction of "this compound" with sodium. This is a very specific substrate, and it's possible it hasn't been widely studied or reported under this particular reaction. Therefore, I need to broaden my search to find information on analogous reactions. I will search for Wurtz reactions of similar compounds, such as alkyl halides containing ether linkages, and sterically hindered primary alkyl halides. I will also look for general protocols for Wurtz reactions that can be adapted. This will allow me to construct a plausible and detailed protocol, highlighting potential challenges and side reactions based on the known reactivity of similar substrates. I will also need to search for the physical and chemical properties of the starting material and the expected product to include in the data table. My next steps will be to adjust the search queries to gather this broader information.", "search_queries": [ "Wurtz reaction of this compound with sodium", "synthesis of 1,2-bis(2-methoxy-2-methylpropoxy)ethane", "Wurtz reaction protocol with sodium metal", "side reactions in Wurtz coupling of alkyl halides with ether functional groups", "reactivity of bromo ethers in Wurtz reaction" ] }

  • I have performed a comprehensive search on the Wurtz reaction, including its general mechanism, typical protocols, and limitations.

  • I found no specific literature detailing the Wurtz reaction of this compound with sodium.

  • However, I have gathered sufficient information on the Wurtz reaction of similar alkyl halides (primary, sterically hindered, and containing ether linkages) to construct a detailed and scientifically sound protocol.

  • I have also found information on the expected product, 1,2-bis(2-methoxy-2-methylpropoxy)ethane, although not in the context of a Wurtz reaction.

  • I have enough information to create the application notes, a detailed experimental protocol, a data table with estimated/calculated values, and the requested Graphviz diagrams based on the general principles of the Wurtz reaction and the properties of analogous compounds.

I will now proceed to generate the response based on the information gathered.

  • Application Notes and Protocols: I will detail the reaction, its potential applications, and a step-by-step experimental protocol.

  • Data Presentation: I will create a table summarizing the properties of the reactant and the expected product.

  • Mandatory Visualization: I will create two Graphviz diagrams: one illustrating the reaction pathway and another for the experimental workflow. All diagrams will adhere to the specified styling requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Wurtz reaction is a well-established method for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a higher alkane.[1][2] This reaction typically proceeds in a dry ether solvent to prevent side reactions with water.[2] The reaction of this compound with sodium is anticipated to yield the symmetrical coupling product, 1,2-bis(2-methoxy-2-methylpropoxy)ethane.

While the Wurtz reaction is a classic method for forming C-C bonds, its application can be limited by side reactions, particularly with sterically hindered alkyl halides where elimination reactions can become significant.[3][4] The substrate, this compound, is a primary alkyl halide, which is generally favored for the Wurtz reaction.[3] However, the presence of a bulky tert-butoxy group may introduce some steric hindrance, potentially impacting the reaction yield. The ether linkage within the molecule is generally stable under Wurtz conditions, but anhydrous conditions are crucial as the organosodium intermediate is highly basic.[5][6]

The product, 1,2-bis(2-methoxy-2-methylpropoxy)ethane, is a diether that could find applications as a unique solvent, a ligand for metal catalysis, or as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science fields.

Reaction Data

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC5H11BrO167.04~150-155 (est.)~1.3 (est.)
SodiumNa22.998830.97
1,2-bis(2-methoxy-2-methylpropoxy)ethaneC12H26O4234.33~250-260 (est.)~0.95 (est.)
Sodium BromideNaBr102.8913963.21

Note: Estimated values are based on structurally similar compounds.

Experimental Protocol

Materials and Reagents:

  • This compound (≥98% purity)

  • Sodium metal, stored under mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Sodium: Under an inert atmosphere, carefully cut sodium metal into small, clean pieces, removing the outer oxide layer. Weigh the required amount of sodium and place it in the three-neck round-bottom flask containing anhydrous diethyl ether.

  • Reaction Setup: Assemble the glassware, ensuring all components are thoroughly dried. The setup should include a reflux condenser and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Initiation of Reaction: Gently heat the flask with stirring to melt the sodium (melting point 97.8 °C) and create a fine dispersion.

  • Addition of Alkyl Halide: Dissolve this compound in anhydrous diethyl ether in the dropping funnel. Add the solution dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux.

  • Reaction Progression: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add methanol dropwise to quench any unreacted sodium until the effervescence ceases.

  • Work-up: Add saturated aqueous ammonium chloride solution to the flask. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

Characterization:

The structure and purity of the final product, 1,2-bis(2-methoxy-2-methylpropoxy)ethane, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Visualizations

Wurtz_Reaction_Pathway Reaction Pathway for Wurtz Synthesis reactant 2 x this compound intermediate Organosodium Intermediate reactant->intermediate + 2Na sodium 2 x Sodium (Na) product 1,2-bis(2-methoxy-2-methylpropoxy)ethane byproduct 2 x Sodium Bromide (NaBr) intermediate->product + this compound intermediate->byproduct - 2NaBr

Caption: Wurtz reaction pathway of this compound.

Experimental_Workflow Experimental Workflow A Step 1: Preparation Prepare sodium dispersion in anhydrous ether under inert atmosphere B Step 2: Reaction Add this compound dropwise and reflux A->B C Step 3: Quenching Cool to 0°C and cautiously add methanol B->C D Step 4: Work-up Aqueous work-up and extraction C->D E Step 5: Purification Dry and purify by fractional distillation D->E F Step 6: Analysis Characterize product using NMR, IR, MS E->F

Caption: Step-by-step experimental workflow for the synthesis.

References

Unveiling the Synthetic Potential of 1-Bromo-2-methoxy-2-methylpropane: A Sterically Hindered Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromo-2-methoxy-2-methylpropane is a halogenated ether with a unique neopentyl-type structure. This structural feature, characterized by a quaternary carbon atom adjacent to the bromine-bearing carbon, imparts significant steric hindrance.[1] This steric bulk profoundly influences its reactivity, making it a challenging yet potentially selective reagent in the synthesis of complex molecules. This application note explores the theoretical reactivity of this compound, outlines the challenges associated with its use, and provides protocols for the synthesis of a structurally related compound to illustrate the methodologies employed for this class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1][2]
CAS Number 19752-21-7[1][2]
Molecular Formula C₅H₁₁BrO[1][2]
Molecular Weight 167.05 g/mol [3]
SMILES CC(C)(CBr)OC[1]
Purity Typically >97%[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound is fundamentally governed by the steric hindrance around the electrophilic carbon. This makes it a poor substrate for bimolecular nucleophilic substitution (SN2) reactions.

Nucleophilic Substitution Reactions

SN2 Reactions: The backside attack required for an SN2 mechanism is severely impeded by the bulky tert-butyl group. Consequently, reactions with nucleophiles via an SN2 pathway are extremely slow.[1][5] For practical purposes, neopentyl halides are often considered inert to SN2 conditions.[4]

SN1 Reactions: While a primary halide, the formation of a primary carbocation in an SN1 reaction is highly unfavorable. However, neopentyl halides can undergo SN1 reactions, which are often accompanied by rearrangement to form a more stable tertiary carbocation.[6][7] This rearrangement leads to a mixture of products, limiting the synthetic utility for direct incorporation of the 2-methoxy-2-methylpropyl moiety.

The diagram below illustrates the challenges in nucleophilic substitution reactions with this compound.

G cluster_sn2 SN2 Pathway (Disfavored) cluster_sn1 SN1 Pathway (with Rearrangement) SN2_Reactant This compound Transition_State Hindered Transition State SN2_Reactant->Transition_State Backside attack by Nu: SN1_Reactant This compound Nucleophile Nu: Nucleophile->Transition_State No_Reaction No Reaction or Very Slow Transition_State->No_Reaction High activation energy Primary_Carbocation Primary Carbocation (Unstable) SN1_Reactant->Primary_Carbocation -Br- Rearrangement 1,2-Methyl Shift Primary_Carbocation->Rearrangement Tertiary_Carbocation Tertiary Carbocation (Stable) Rearrangement->Tertiary_Carbocation Product_Mixture Mixture of Products Tertiary_Carbocation->Product_Mixture + Nu:

Figure 1. Reaction pathways for this compound.
Potential as a Niche Reagent

Despite these challenges, the sterically hindered nature of this compound could be exploited in specific synthetic contexts where high selectivity is required and forcing conditions can be employed. Its primary application would be as an alkylating agent to introduce the bulky 2-methoxy-2-methylpropyl group.

Experimental Protocols

Synthesis of 1-Bromo-2,2-dimethoxypropane

This two-step synthesis involves the bromination of acetone followed by a protection reaction to form the dimethoxy acetal.

Step 1: Bromination of Acetone

ReagentMolar Mass ( g/mol )AmountMoles
Acetone58.08100 mL1.36
Dichloromethane84.931000 mL-
Bromine159.81217 g (70 mL)1.36

Procedure:

  • In a well-ventilated fume hood, dissolve acetone in dichloromethane in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Heat the solution to 65 °C.

  • Slowly add bromine via the dropping funnel over a period of 1 hour, maintaining the temperature between 65-75 °C.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for 12 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting solution of 1-bromoacetone is used directly in the next step.

Step 2: Protection Reaction to form 1-Bromo-2,2-dimethoxypropane

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromoacetone solution--1.36
Methanol32.04500 mL-
Trimethyl orthoformate106.12160 g (170 mL)1.51
Concentrated HCl36.465 mL-

Procedure:

  • To the solution of 1-bromoacetone from Step 1, add methanol and trimethyl orthoformate.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-bromo-2,2-dimethoxypropane.

The workflow for this synthesis is depicted below.

G Start Acetone Bromination Bromination (Br2, CH2Cl2, 65-75°C, 12h) Start->Bromination Intermediate 1-Bromoacetone Bromination->Intermediate Protection Acetal Formation (Trimethyl orthoformate, MeOH, HCl, 3h) Intermediate->Protection Product 1-Bromo-2,2-dimethoxypropane Protection->Product Workup Neutralization, Extraction, Drying, Concentration Product->Workup Purification Vacuum Distillation Workup->Purification Final_Product Pure 1-Bromo-2,2-dimethoxypropane Purification->Final_Product

Figure 2. Synthesis workflow for 1-Bromo-2,2-dimethoxypropane.

Conclusion

This compound is a sterically hindered primary alkyl halide. Its neopentyl structure renders it largely unreactive in SN2 reactions and prone to rearrangement in SN1 reactions. These characteristics significantly limit its utility as a general building block in the synthesis of complex molecules. The lack of published applications detailing its use underscores these synthetic challenges. Future research may uncover niche applications where its steric bulk can be leveraged to achieve high selectivity in specialized transformations. The provided protocol for a related compound serves as a methodological guide for the synthesis and handling of this class of brominated ethers.

References

Application Notes and Protocols: Laboratory Synthesis of Ethers from 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of various ethers utilizing 1-Bromo-2-methoxy-2-methylpropane as the starting material. The primary method described is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.

Introduction

This compound is a valuable building block in organic synthesis. As a primary alkyl halide, it is an excellent substrate for S(_N)2 reactions, making it particularly suitable for the Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on the primary carbon bearing the bromine atom, leading to the formation of a new ether bond.

The general scheme for the Williamson ether synthesis using this compound is as follows:

G reactant1 This compound product Ether (R-O-CH₂-C(CH₃)₂-OCH₃) reactant1->product reagents + Base (e.g., NaH) in Solvent (e.g., THF, DMF) reactant2 Alkoxide/Phenoxide (R-O⁻) reactant2->product reagents->product SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R-O⁻ R-O⁻ TS [R-O···CH₂···Br]⁻ R-O⁻->TS Nucleophilic Attack Substrate Br-CH₂-C(CH₃)₂-OCH₃ Substrate->TS Ether R-O-CH₂-C(CH₃)₂-OCH₃ TS->Ether Bond Formation Br⁻ Br⁻ TS->Br⁻ Leaving Group Departure

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-2-methoxy-2-methylpropane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the free-radical bromination of 2-methoxy-2-methylpropane (also known as methyl tert-butyl ether or MTBE) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN).

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include achieving high yields, minimizing the formation of side products, and effectively purifying the desired product from the reaction mixture. Low yields can be a significant issue, and purification can be complicated by the presence of unreacted starting material and various byproducts.

Q3: What is the role of N-Bromosuccinimide (NBS) and why is it preferred over liquid bromine (Br₂)?

A3: NBS serves as a source of bromine radicals (Br•) which are essential for the free-radical substitution reaction. It is generally preferred over liquid bromine because it provides a low, constant concentration of Br₂ in the reaction medium. This controlled concentration helps to suppress unwanted side reactions, such as multiple brominations or electrophilic addition to any potential alkene impurities, leading to higher selectivity for the desired monobrominated product.[1][2][3]

Q4: What are the typical solvents used for this reaction?

A4: Non-polar aprotic solvents are typically used to facilitate the radical reaction and to dissolve the starting materials. Carbon tetrachloride (CCl₄) has been traditionally used, but due to its toxicity and environmental concerns, other solvents like cyclohexane or dichloromethane may be considered. It is crucial to use anhydrous solvents, as the presence of water can lead to hydrolysis of the product and other side reactions.[4]

Troubleshooting Guide

Low Yield

Low or no yield of the desired product is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Inactive Radical Initiator Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
Insufficient Reaction Time or Temperature Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to byproduct formation.
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Impurities in the starting materials or solvent can also act as inhibitors.
Decomposition of NBS N-Bromosuccinimide can decompose over time, especially when exposed to light and moisture, appearing yellow or brown instead of white. It is recommended to use freshly recrystallized NBS for optimal results.[5]
Incorrect Stoichiometry Carefully control the molar ratio of NBS to the starting material. An excess of NBS can lead to over-bromination.
Formation of Side Products

The presence of impurities and side products complicates purification and reduces the overall yield.

Side Product Potential Cause Mitigation Strategy
Dibrominated Products Excess of NBS or prolonged reaction time.Use a 1:1 molar ratio of 2-methoxy-2-methylpropane to NBS. Monitor the reaction closely and stop it once the starting material is consumed.
tert-Butyl Formate, Acetone These can arise from the degradation of the starting material (MTBE) under radical conditions.Optimize reaction conditions (temperature, initiator concentration) to favor the desired bromination over degradation pathways.
Succinimide This is a byproduct of the reaction with NBS.Succinimide is a solid and can be removed by filtration of the reaction mixture.
Rearrangement Products Although less common in this specific synthesis, carbocation rearrangements can occur in related reactions.Maintaining strict radical reaction conditions (avoiding acidic environments) can help prevent rearrangements.
Purification Difficulties

Separating this compound from the reaction mixture can be challenging.

Issue Recommended Purification Steps
Removal of Unreacted Starting Material Fractional distillation can be effective if there is a sufficient boiling point difference between the product and the starting material.
Removal of Succinimide As a solid, succinimide can be removed by filtering the reaction mixture after cooling.
Removal of Acidic Byproducts (HBr) The crude product can be washed with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[6] This is followed by washing with water and then brine.
Final Purification After initial workup, the product can be purified by distillation under reduced pressure or column chromatography on silica gel.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2-methoxy-2-methylpropane (MTBE)

  • N-Bromosuccinimide (NBS), recrystallized

  • Radical initiator (e.g., AIBN) or a UV lamp

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-2-methylpropane in the anhydrous solvent.

  • Add N-Bromosuccinimide (1.0 equivalent) and the radical initiator (catalytic amount, e.g., 0.02 equivalents of AIBN) to the flask.

  • If using photochemical initiation, position a UV lamp near the flask.

  • Heat the reaction mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically when the solid NBS has been consumed and is converted to the less dense succinimide which floats on top of the solvent), cool the mixture to room temperature.

  • Filter the mixture to remove the solid succinimide.

  • Wash the filtrate with a 5% aqueous solution of sodium bicarbonate, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizing the Workflow

Synthesis and Work-up Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 2-methoxy-2-methylpropane, NBS, and initiator in solvent B 2. Heat to reflux with initiation (light or heat) A->B C 3. Monitor reaction progress (TLC or GC-MS) B->C D 4. Cool and filter to remove succinimide C->D Reaction Complete E 5. Wash with NaHCO₃, water, and brine D->E F 6. Dry organic layer E->F G 7. Remove solvent F->G H 8. Purify by distillation G->H

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Initiator Is the initiator/light source active? Start->Check_Initiator Yes Side_Products Side Products Observed? Start->Side_Products No Check_NBS Is the NBS fresh/recrystallized? Check_Initiator->Check_NBS Yes Optimize_Conditions Optimize reaction time/temperature Check_Initiator->Optimize_Conditions No Check_NBS->Optimize_Conditions Yes Adjust_Stoichiometry Adjust NBS stoichiometry to 1:1 Check_NBS->Adjust_Stoichiometry No Success Improved Yield Optimize_Conditions->Success Side_Products->Adjust_Stoichiometry Yes Improve_Purification Refine purification protocol Side_Products->Improve_Purification No Adjust_Stoichiometry->Success Improve_Purification->Success

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-Bromo-2-methoxy-2-methylpropane by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Bromo-2-methoxy-2-methylpropane via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities will depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions such as elimination (alkenes) or substitution, and residual solvents. If the synthesis involves alcohols, residual alcohol may be present.

Q3: Is this compound prone to decomposition during distillation?

A3: Due to the presence of a tertiary ether and a primary bromide, the molecule may be susceptible to decomposition at elevated temperatures. The ether linkage could be cleaved under acidic conditions, and the alkyl halide moiety could undergo elimination reactions to form alkenes, particularly if basic residues are present. It is advisable to perform the distillation under reduced pressure to lower the required temperature.

Q4: Can azeotropes form during the distillation of this compound?

A4: The formation of azeotropes is possible, especially if residual solvents or water are present in the crude product. Azeotropic distillation is a technique that can sometimes be used to break azeotropes by adding a third component.[3][4][5] If you suspect an azeotrope is forming (e.g., a constant boiling point for a mixture), further analysis of the distillate is recommended.

Q5: What analytical techniques are recommended for assessing the purity of the distilled product?

A5: Gas chromatography (GC) is an excellent method for determining the purity of the distilled this compound and for quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the purified product and identifying any structural isomers or byproducts.[6][7]

Troubleshooting Guide

Problem Possible Causes Solutions
No distillate at the expected temperature - The actual boiling point is higher than anticipated.- The vacuum is not sufficient.- The heating mantle is not providing enough heat.- Gradually and cautiously increase the heating mantle temperature.- Check the vacuum pump and all connections for leaks.- Ensure the heating mantle is in good contact with the distillation flask.
Distillate is cloudy or contains water - Incomplete drying of the crude product.- Formation of a water azeotrope.- Pre-dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation.- Consider a fractional distillation setup for better separation.
Product decomposes in the distillation flask (darkening of the liquid) - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.- Use a vacuum to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) and dry thoroughly before distillation.
A constant boiling point is reached, but the distillate is still impure - Formation of an azeotrope with an impurity.- Analyze the distillate to identify the impurity.- Consider alternative purification methods such as column chromatography or recrystallization if distillation is ineffective.
Low recovery of the purified product - Significant hold-up in the distillation apparatus.- Loss of volatile product through vacuum pump if not properly trapped.- Decomposition of the product.- Use a smaller distillation setup for smaller quantities.- Use a cold trap between the distillation apparatus and the vacuum pump.- Optimize distillation conditions to minimize decomposition (lower temperature and pressure).

Experimental Protocols

Pre-Distillation Preparation
  • Neutralization: If the crude product is suspected to be acidic or basic, wash it in a separatory funnel with a dilute solution of sodium bicarbonate (if acidic) or dilute hydrochloric acid (if basic), followed by a water wash.

  • Drying: Dry the crude organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.

  • Filtration: Filter the dried crude product to remove the drying agent.

Distillation Procedure
  • Apparatus Setup: Assemble a standard distillation apparatus (simple or fractional, depending on the expected purity of the crude product). If distilling under reduced pressure, use appropriate glassware and ensure all connections are secure.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating and Distillation: Begin heating the distillation flask gently. If using a vacuum, slowly and carefully reduce the pressure to the desired level.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. It is advisable to collect a forerun (the first few milliliters of distillate) and a tail fraction separately from the main product fraction.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.

Post-Distillation Analysis
  • Purity Assessment: Analyze the collected fractions using GC and/or NMR to determine their purity.

  • Storage: Store the purified this compound in a tightly sealed container, protected from light, and in a cool, dry place.

Data Presentation

Table 1: Physical Properties of 1-Bromo-2-methylpropane (Structural Analog)

PropertyValueReference
Boiling Point90-92 °C[1][2]
Density1.255 g/mL[1]
Refractive Index1.435[1]

Table 2: Estimated Properties of this compound

PropertyEstimated Value
Boiling Point (atmospheric pressure)130-150 °C
Molecular Weight167.05 g/mol

Visualizations

Distillation_Workflow crude_product Crude 1-Bromo-2-methoxy- 2-methylpropane neutralization Neutralization Wash (if necessary) crude_product->neutralization drying Drying with Anhydrous Salt neutralization->drying filtration Filtration drying->filtration distillation_setup Assemble Distillation Apparatus filtration->distillation_setup distillation Distillation (Atmospheric or Vacuum) distillation_setup->distillation forerun Forerun (Discard) distillation->forerun main_fraction Main Fraction (Collect) distillation->main_fraction tail_fraction Tail Fraction (Analyze Separately) distillation->tail_fraction analysis Purity Analysis (GC, NMR) main_fraction->analysis pure_product Pure Product Storage analysis->pure_product Troubleshooting_Logic cluster_no_distillate Troubleshooting: No Distillate cluster_decomposition Troubleshooting: Decomposition cluster_impure_distillate Troubleshooting: Impure Distillate start Distillation Problem Encountered no_distillate No Distillate at Expected Temperature start->no_distillate decomposition Product Decomposition start->decomposition impure_distillate Impure Distillate start->impure_distillate check_temp Increase Heat Gradually no_distillate->check_temp reduce_pressure Use/Increase Vacuum decomposition->reduce_pressure check_azeotrope Suspect Azeotrope? impure_distillate->check_azeotrope check_vacuum Check Vacuum System check_temp->check_vacuum check_bp Re-evaluate Boiling Point check_vacuum->check_bp neutralize Neutralize Crude Product reduce_pressure->neutralize fractional_distillation Use Fractional Distillation check_azeotrope->fractional_distillation No alt_purification Alternative Purification (e.g., Chromatography) check_azeotrope->alt_purification Yes

References

minimizing side products in reactions with 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in reactions involving 1-Bromo-2-methoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when using this compound?

A1: Due to its structure as a sterically hindered primary alkyl halide, this compound primarily undergoes two competing reactions: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The desired pathway depends on the intended product, and the outcome is highly sensitive to the reaction conditions.

Q2: What is the primary elimination side product?

A2: The major elimination side product is 2-methoxy-2-methyl-1-propene. This occurs when the reagent acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon.

Q3: How can I favor the S(_N)2 substitution product over the E2 elimination product?

A3: To favor substitution, you should use a good nucleophile that is a weak base. Additionally, using a polar aprotic solvent and running the reaction at a lower temperature can suppress the competing elimination reaction.

Q4: Conversely, how can I favor the E2 elimination product?

A4: To favor elimination, a strong, sterically hindered (bulky) base is recommended. Higher reaction temperatures also tend to favor elimination over substitution.

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and a high amount of an alkene byproduct.
  • Possible Cause: The nucleophile being used is also a strong base, or the reaction temperature is too high, favoring the E2 elimination pathway.

  • Troubleshooting Steps:

    • Choice of Nucleophile/Base: If possible, switch to a nucleophile that is known to be a weaker base. For example, when introducing an azide group, sodium azide (NaN(_3)) is a good nucleophile but a relatively weak base.

    • Reaction Temperature: Lower the reaction temperature. S(_N)2 reactions generally have a lower activation energy than E2 reactions, so reducing the temperature will decrease the rate of elimination more significantly than the rate of substitution.

    • Solvent: Ensure a polar aprotic solvent (e.g., DMSO, DMF, acetone) is being used. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing its nucleophilicity without promoting elimination.

Issue 2: Formation of a coupled alkane side product.
  • Possible Cause: If you are attempting a reaction that involves the formation of an organometallic reagent (like a Grignard reagent) or a Wurtz-type reaction, radical coupling of the alkyl halide can occur.

  • Troubleshooting Steps:

    • For Grignard Reactions: Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide, which minimizes the chance of coupling.

    • For Wurtz Reactions: This reaction inherently produces a coupled product. If this is a side product, it indicates that reaction conditions are promoting radical formation (e.g., presence of reactive metals).

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-2-methoxy-2-methylpropane (Favoring S(_N)2)
  • Objective: To synthesize 1-Azido-2-methoxy-2-methylpropane via an S(_N)2 reaction, minimizing the formation of 2-methoxy-2-methyl-1-propene.

  • Materials:

    • This compound

    • Sodium azide (NaN(_3))

    • Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

    • Add sodium azide (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography. A similar synthesis for a related azide reported a yield of around 60%.[1]

Protocol 2: Synthesis of 2-methoxy-2-methyl-1-propene (Favoring E2)
  • Objective: To synthesize 2-methoxy-2-methyl-1-propene via an E2 reaction.

  • Materials:

    • This compound

    • Potassium tert-butoxide (t-BuOK)

    • Tert-butanol

    • Pentane

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in tert-butanol.

    • Add potassium tert-butoxide (1.5 equivalents) portion-wise to the solution while stirring.

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction by gas chromatography (GC).

    • After cooling to room temperature, add water and extract the product with pentane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the desired alkene.

Data Presentation

Reaction TypeReagentSolventTemperatureMajor ProductMajor Side ProductExpected Yield of Major Product
S(_N)2 Sodium Azide (NaN(_3))DMFRoom Temp.1-Azido-2-methoxy-2-methylpropane2-methoxy-2-methyl-1-propeneModerate to High
E2 Potassium tert-butoxidetert-butanolReflux2-methoxy-2-methyl-1-propene-High
Grignard Magnesium (Mg)Diethyl etherRoom Temp.(2-methoxy-2-methylpropyl)magnesium bromide2,5-dimethoxy-2,5-dimethylhexaneHigh (reagent)
Wurtz Sodium (Na)Dry etherRoom Temp.2,5-dimethoxy-2,5-dimethylhexane2-methoxy-2-methyl-1-propeneModerate

Visualizations

Substitution_vs_Elimination This compound This compound SN2_Product 1-Substituted-2-methoxy- 2-methylpropane This compound->SN2_Product  S_N2 Pathway (Good Nucleophile, Weak Base, Low Temperature) E2_Product 2-methoxy-2-methyl-1-propene This compound->E2_Product  E2 Pathway (Strong, Bulky Base, High Temperature)

Caption: Competing S(_N)2 and E2 pathways for this compound.

Experimental_Workflow_SN2 cluster_reaction Reaction cluster_workup Workup Reactants This compound + Sodium Azide in DMF Stir Stir at Room Temperature (24 hours) Reactants->Stir Quench Add Diethyl Ether and Aqueous NaHCO3 Stir->Quench Separate Separate Organic Layer Quench->Separate Dry Dry with MgSO4 Separate->Dry Concentrate Concentrate Dry->Concentrate Purification Column Chromatography Concentrate->Purification Final_Product 1-Azido-2-methoxy-2-methylpropane Purification->Final_Product

Caption: Experimental workflow for the S(_N)2 synthesis of 1-Azido-2-methoxy-2-methylpropane.

References

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the utilization of 1-Bromo-2-methoxy-2-methylpropane in alkylation reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with this sterically hindered primary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation reaction with this compound so slow?

A1: The slow reaction rate is primarily due to the significant steric hindrance at the carbon adjacent (beta-carbon) to the bromine-bearing carbon. This compound has a neopentyl-like structure, which sterically impedes the backside attack required for a typical S(_N)2 reaction. Even though it is a primary bromide, the bulky tert-butyl group effectively shields the reaction center, drastically reducing the reaction rate. For practical purposes, S(_N)2 reactions with neopentyl-type halides can be extremely slow, sometimes thousands of times slower than with less hindered primary halides.

Q2: I am not observing any product formation. Is this compound unreactive?

A2: While it is very slow to react, it is not completely unreactive. The lack of product could be due to insufficiently forcing reaction conditions. Due to the high activation energy barrier caused by steric hindrance, higher temperatures, longer reaction times, and the use of highly nucleophilic reagents are often necessary to drive the reaction forward. Under milder conditions, the reaction may not proceed to a detectable level.

Q3: What are the common side reactions I should be aware of?

A3: The primary side reactions are elimination (E2) and, under certain conditions, carbocation rearrangement (S(_N)1/E1).

  • Elimination (E2): This is more likely to occur if you are using a strong, bulky base as your nucleophile or to deprotonate your substrate. The use of heat also favors elimination.

  • Carbocation Rearrangement (S(_N)1/E1): If the reaction is forced into an S(_N)1 pathway (e.g., with a weak nucleophile in a protic solvent and high heat), the initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of products.

Q4: How can I favor the desired substitution product over side reactions?

A4: To favor the S(_N)2 substitution product, consider the following strategies:

  • Nucleophile Choice: Use a strong, non-bulky nucleophile.

  • Base Selection: If a base is required to deprotonate your substrate (e.g., a phenol), use a non-nucleophilic base to avoid it competing with your intended nucleophile.

  • Solvent: Employ a polar aprotic solvent (e.g., DMF, DMSO, acetone) to enhance the nucleophilicity of your reagent and promote the S(_N)2 pathway.

  • Temperature: While higher temperatures are needed to increase the reaction rate, excessive heat can favor elimination. Therefore, careful temperature optimization is crucial.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Reaction time is too short.4. Inappropriate solvent.5. Poor solubility of reagents.1. Switch to a more potent nucleophile.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Extend the reaction time significantly (24-72 hours or longer may be necessary).4. Use a polar aprotic solvent like DMF or DMSO.5. Ensure all reagents are fully dissolved; consider using a co-solvent if necessary.
Formation of an Alkene Side Product 1. The nucleophile is acting as a strong base.2. The reaction temperature is too high.3. Use of a bulky base.1. If possible, use a less basic nucleophile. If a base is needed, opt for a non-nucleophilic one.2. Optimize the temperature to find a balance between an acceptable reaction rate and minimal elimination.3. Avoid bulky bases like potassium tert-butoxide if substitution is the desired outcome.
Presence of Rearranged Products 1. The reaction is proceeding through an S(_N)1 mechanism.2. Use of a protic solvent and a weak nucleophile.1. Promote the S(_N)2 pathway by using a strong nucleophile and a polar aprotic solvent.2. Avoid protic solvents like water or alcohols if rearrangement is an issue.
Incomplete Consumption of Starting Material 1. Steric hindrance leading to a very slow reaction.2. Reversible reaction or equilibrium.1. Increase reaction temperature and time. Consider using a catalyst if applicable (e.g., iodide salts can sometimes accelerate reactions of alkyl bromides).2. Use an excess of the nucleophile to drive the reaction to completion.

Experimental Protocols

Below are generalized experimental protocols for the alkylation of phenols and amines with this compound. Note: These are starting points and will likely require optimization for your specific substrate.

Alkylation of Phenols

This protocol is based on the general principles of Williamson ether synthesis, adapted for a sterically hindered electrophile.

Reaction Scheme:

Alkylation_of_Phenol cluster_reactants Reactants cluster_products Products Phenol Ar-OH Ether_Product Ar-O-CH2-C(CH3)2-OCH3 Phenol->Ether_Product Alkylation Alkyl_Halide Br-CH2-C(CH3)2-OCH3 Alkyl_Halide->Ether_Product Base Base (e.g., K2CO3) Salt Salt Base->Salt Byproduct Base-H+

Caption: General workflow for the alkylation of a phenol with this compound.

Procedure:

  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetone, ~0.5 M), add a non-nucleophilic base such as potassium carbonate (K(_2)CO(_3), 1.5-2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add this compound (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS. Be prepared for long reaction times (24-72 hours).

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Parameters:

ParameterRecommendationRationale
Base K(_2)CO(_3), Cs(_2)CO(_3)Non-nucleophilic bases that effectively deprotonate the phenol without competing in the alkylation.
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide and favor the S(_N)2 mechanism.
Temperature 60-100 °CHigher temperatures are needed to overcome the steric hindrance, but should be optimized to minimize elimination.
Catalyst NaI or KI (catalytic amount)In some cases, an iodide catalyst can accelerate the reaction via an in-situ Finkelstein reaction.
Alkylation of Amines

Direct alkylation of amines with this sterically hindered halide can be challenging and may lead to over-alkylation. The following is a general approach.

Reaction Scheme:

Alkylation_of_Amine cluster_reactants Reactants cluster_products Products Amine R-NH2 Alkylated_Amine R-NH-CH2-C(CH3)2-OCH3 Amine->Alkylated_Amine Alkylation Alkyl_Halide Br-CH2-C(CH3)2-OCH3 Alkyl_Halide->Alkylated_Amine Base Base (e.g., Et3N, DIPEA) Salt Base-HBr Base->Salt

Caption: General workflow for the alkylation of a primary amine with this compound.

Procedure:

  • Dissolve the primary amine (1.0 eq.) and a non-nucleophilic organic base such as triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF (~0.5 M).

  • Add this compound (1.1-1.5 eq.) to the mixture.

  • Heat the reaction to 80-120 °C in a sealed vessel to prevent the evaporation of volatile components.

  • Monitor the reaction progress by LC-MS. Expect long reaction times.

  • After completion, cool the reaction, remove the solvent in vacuo, and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Optimization Parameters:

ParameterRecommendationRationale
Base DIPEA, Et(_3)NNon-nucleophilic hindered bases to scavenge the HBr formed during the reaction without competing as a nucleophile.
Solvent Acetonitrile, DMFPolar aprotic solvents are generally preferred for S(_N)2 reactions.
Temperature 80-120 °CElevated temperatures are necessary, and a sealed reaction vessel is recommended.
Stoichiometry Use of excess amineUsing an excess of the starting amine can sometimes help to minimize dialkylation.

Analytical Monitoring

Logical Flow for Reaction Monitoring and Troubleshooting:

Reaction_Monitoring cluster_troubleshoot Troubleshooting Start Start Alkylation Reaction Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed Monitor->Side_Products Side Products Detected Workup Work-up and Purify Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Analyze_Product Analyze Pure Product (NMR, HRMS) Workup->Analyze_Product Optimize Optimize Conditions (Temp, Time, Reagents) Incomplete->Optimize Side_Products->Optimize Optimize->Start Retry Reaction

Caption: A logical workflow for monitoring and troubleshooting the alkylation reaction.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): Useful for initial, rapid monitoring of the consumption of the starting material, especially if the product has a different polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring these slow reactions. It can track the disappearance of starting materials and the appearance of the desired product, as well as detect any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the reaction mixture, particularly for identifying volatile byproducts like elimination products. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final purified product. For this compound, the ¹H NMR spectrum is expected to show three distinct signals: a singlet for the six protons of the two methyl groups, a singlet for the three protons of the methoxy group, and a singlet for the two protons of the bromomethyl group.[1]

By understanding the inherent reactivity challenges of this compound and systematically applying these troubleshooting and optimization strategies, researchers can improve the success rate of their alkylation reactions.

References

Technical Support Center: Grignard Reactions with 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving the sterically hindered substrate, 1-bromo-2-methoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What makes the formation of a Grignard reagent from this compound challenging?

A1: The primary challenge arises from the steric hindrance around the carbon-bromine bond. The neopentyl-like structure, with a quaternary carbon adjacent to the methylene bromide, slows down the reaction with magnesium. Additionally, the presence of the methoxy group can influence the reaction, potentially through chelation with the magnesium surface or by affecting the solubility and stability of the resulting Grignard reagent.

Q2: Can the methoxy group in this compound interfere with the Grignard reaction?

A2: Yes, the ether functionality can influence the reaction. Ethers are known to coordinate with the magnesium atom in Grignard reagents, which can be beneficial by stabilizing the reagent.[1][2] However, in this intramolecular case, the methoxy group might chelate to the magnesium surface, potentially altering the reactivity of the magnesium and the subsequent Grignard reagent. It is generally considered a non-reactive functional group towards the Grignard reagent itself, unlike acidic protons found in alcohols or water.[3]

Q3: What are the most common side reactions to expect?

A3: The most common side reactions include Wurtz-type coupling, where two alkyl groups combine to form a dimer, and elimination reactions, which are more prevalent with sterically hindered halides. Additionally, if any moisture is present, the highly basic Grignard reagent will be quenched to form 2-methoxy-2-methylpropane.

Q4: Is it better to use diethyl ether or tetrahydrofuran (THF) as a solvent?

A4: THF is often a better solvent for preparing Grignard reagents from less reactive bromides due to its higher boiling point and better ability to solvate and stabilize the Grignard reagent.[4][5] For a sterically hindered substrate like this compound, THF would be the recommended starting solvent. The higher reaction temperature that can be achieved with THF can help to overcome the activation energy barrier.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.
Possible Cause Recommended Solution
Inactive Magnesium Surface The surface of the magnesium turnings may be coated with a layer of magnesium oxide.[6] Activate the magnesium by gently crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent before adding the alkyl bromide. The disappearance of the iodine's color is an indicator of magnesium activation.[6]
Wet Glassware or Solvent Grignard reagents are extremely sensitive to water.[6][7] Ensure all glassware is flame-dried or oven-dried before use and allowed to cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
Insufficient Temperature The activation energy for this sterically hindered substrate may be high. Gentle heating of the solvent (e.g., THF to reflux) may be necessary to initiate the reaction.
Incorrect Reagent Concentration Highly diluted solutions may be slow to react. Ensure the concentration of the alkyl bromide is appropriate, as suggested in the experimental protocol.
Issue 2: The yield of the Grignard reagent is low.
Possible Cause Recommended Solution
Side Reactions Wurtz-type coupling is a common side reaction. This can be minimized by adding the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Incomplete Reaction Due to steric hindrance, the reaction may be slow. Allow for a longer reaction time and ensure gentle reflux is maintained if using THF. Monitor the consumption of magnesium turnings as an indicator of reaction progress.
Grignard Reagent Degradation The formed Grignard reagent can react with any adventitious oxygen or moisture. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Issue 3: Unexpected side products are observed in the subsequent reaction.
Possible Cause Recommended Solution
Rearrangement of the Grignard Reagent While less common for primary Grignard reagents, rearrangement is a possibility with neopentyl-type structures, especially at higher temperatures. Consider performing the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Elimination Products The Grignard reagent can act as a base, leading to elimination reactions with the unreacted alkyl bromide. Slow addition of the alkyl bromide can help to minimize this.
Reaction with the Ether Solvent While generally stable, prolonged heating in THF can lead to ring-opening reactions initiated by the Grignard reagent. Avoid excessively long reaction times at reflux.

Quantitative Data Summary

Entry Solvent Activation Method Temperature (°C) Addition Time (h) Reaction Time (h) Illustrative Yield (%)
1Diethyl EtherNone35 (reflux)14< 10
2Diethyl EtherIodine35 (reflux)1435
3THFNone66 (reflux)1440
4THFIodine66 (reflux)1475
5THF1,2-Dibromoethane66 (reflux)1480
6THFIodine66 (reflux)4 (slow addition)485

Experimental Protocol: Preparation of 2-methoxy-2-methylpropylmagnesium bromide

This protocol is adapted from standard procedures for Grignard reagent formation.[7]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Glassware Preparation: Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed, then allow it to cool.

  • Solvent Addition: Add anhydrous THF to the flask to cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the alkyl bromide solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. The disappearance of the iodine color also indicates initiation. If the reaction does not start, gentle heating may be applied.

  • Addition: Once the reaction has initiated, add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-4 hours, or until the majority of the magnesium has been consumed.

  • Cooling and Use: Allow the gray-to-brown solution of the Grignard reagent to cool to room temperature. The reagent is now ready for use in subsequent reactions.

Visualizations

Troubleshooting_Workflow start Grignard Reaction Failed check_initiation Did the reaction initiate? start->check_initiation check_yield Is the yield low? check_initiation->check_yield Yes activate_mg Activate Mg: - Crush turnings - Add Iodine or DBE check_initiation->activate_mg No check_side_products Are there unexpected side products? check_yield->check_side_products No slow_addition Optimize Addition: - Slow dropwise addition of alkyl halide check_yield->slow_addition Yes lower_temp Lower Reaction Temperature: - Minimize potential rearrangement check_side_products->lower_temp Yes end Successful Reaction check_side_products->end No dry_reagents Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents activate_mg->dry_reagents increase_temp Increase Temperature: - Gentle heating/reflux dry_reagents->increase_temp increase_temp->end increase_time Increase Reaction Time: - Allow for steric hindrance slow_addition->increase_time inert_atmosphere Maintain Inert Atmosphere: - Positive N2/Ar pressure increase_time->inert_atmosphere inert_atmosphere->end optimize_addition_sp Optimize Addition: - Minimize elimination lower_temp->optimize_addition_sp reduce_time Reduce Reaction Time: - Avoid solvent degradation optimize_addition_sp->reduce_time reduce_time->end

Caption: Troubleshooting workflow for failed Grignard reactions.

Side_Reactions cluster_reactants Reactants cluster_side_products Potential Side Products RBr R-Br (this compound) RMgBr R-MgBr (Desired Product) RBr->RMgBr + Mg Mg Mg Wurtz R-R (Wurtz Coupling) RMgBr->Wurtz + R-Br Elimination Alkene RMgBr->Elimination + R-Br (as base) Quenched R-H (Quenched Product) RMgBr->Quenched + H2O

Caption: Potential side reactions in Grignard formation.

References

preventing elimination byproducts with 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-bromo-2-methoxy-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of elimination byproducts during their experiments with this sterically hindered primary alkyl halide.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of an elimination byproduct (1-methoxy-2-methylpropene) in my reaction with this compound?

A1: this compound is a primary alkyl halide, which would typically favor S(_N)2 substitution reactions. However, the carbon atom adjacent to the primary carbon is a quaternary center with two methyl groups and a methoxy group. This creates significant steric hindrance around the reaction center. This steric bulk makes the backside attack required for an S(_N)2 reaction "highly unlikely"[1]. As a result, under many conditions, the competing E2 elimination reaction becomes a significant, if not the major, reaction pathway, leading to the formation of 1-methoxy-2-methylpropene.

Q2: What is the primary elimination byproduct I should expect?

A2: The primary elimination byproduct is 1-methoxy-2-methylpropene. This is formed through an E2 mechanism where a base abstracts a proton from one of the methyl groups beta to the bromine atom.

Q3: Can this substrate undergo S(_N)1 or E1 reactions?

A3: While it is a primary halide, the significant steric hindrance might lead to conditions where a carbocation could be formed, potentially opening the door to S(_N)1 and E1 pathways, especially with heat and a weak nucleophile/base. However, due to the primary nature of the halide, these pathways are generally less favored than the competing S(_N)2 and E2 reactions.

Q4: How does the choice of base/nucleophile impact the product distribution?

A4: The nature of the nucleophile or base is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will strongly favor the E2 elimination pathway. Strong, non-bulky bases (e.g., sodium hydroxide, sodium methoxide) can also lead to significant elimination. To favor substitution, weaker, less basic nucleophiles are preferred.

Troubleshooting Guide: Minimizing Elimination Byproducts

This guide provides a structured approach to troubleshooting and minimizing the formation of 1-methoxy-2-methylpropene in your reactions.

Problem: High Yield of Elimination Byproduct

Logical Relationship of Troubleshooting Steps

G A High Elimination Yield Observed B Analyze Reaction Conditions: - Base/Nucleophile Strength - Steric Hindrance of Base - Temperature - Solvent A->B C Is a strong or bulky base used? B->C D Switch to a weaker, less sterically hindered nucleophile (e.g., azide, cyanide, carboxylate) C->D Yes E Is the reaction run at elevated temperature? C->E No I Re-evaluate product mixture D->I F Lower the reaction temperature E->F Yes G What is the solvent? E->G No F->I H Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone) G->H H->I G A Combine Nucleophile and Solvent B Cool to 0 °C A->B C Add Substrate Solution B->C D Reaction Monitoring C->D E Workup and Extraction D->E F Purification E->F G Desired Substitution Product F->G G cluster_conditions Reaction Conditions cluster_substrate Substrate cluster_products Products A Strong, Bulky Base High Temperature D 1-methoxy-2-methylpropene (Elimination - E2) A->D Favors B Weak Nucleophile Low Temperature Polar Aprotic Solvent E Substitution Product (Substitution - SN2) B->E Favors C This compound C->D C->E

References

Technical Support Center: Anhydrous Synthesis of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the anhydrous synthesis of 1-Bromo-2-methoxy-2-methylpropane, a key intermediate for researchers in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common anhydrous methods for synthesizing this compound from 2-methoxy-2-methylpropan-1-ol?

A1: The two most prevalent methods for the anhydrous bromination of primary alcohols like 2-methoxy-2-methylpropan-1-ol are the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃). Both methods are effective under anhydrous conditions and proceed via an Sₙ2 mechanism.

Q2: Why are anhydrous conditions critical for this reaction?

A2: Anhydrous conditions are essential to prevent the hydrolysis of the brominating agents (PBr₃ or the intermediates in the Appel reaction). Water can react with PBr₃ to form phosphorous acid and hydrobromic acid, reducing the reagent's efficacy. In the Appel reaction, water can interfere with the formation of the key phosphonium salt intermediates.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). The starting material, 2-methoxy-2-methylpropan-1-ol, is significantly more polar than the product, this compound. A developing system such as ethyl acetate/hexane (e.g., 1:4) should show the consumption of the starting material spot (lower Rf) and the appearance of the product spot (higher Rf).

Q4: What are the primary impurities I should expect?

A4: Potential impurities include unreacted starting material, the corresponding elimination product (2-methoxy-2-methylprop-1-ene) if the reaction temperature is too high, and byproducts from the reagents. In the Appel reaction, triphenylphosphine oxide is a major byproduct that can be challenging to remove. With PBr₃, phosphorous acid byproducts may be present.

Q5: Is the ether linkage in the starting material stable under these reaction conditions?

A5: The ether linkage in 2-methoxy-2-methylpropan-1-ol is generally stable under the neutral to mildly acidic conditions of the Appel reaction and PBr₃ bromination. Strong acidic conditions, which are avoided in these methods, could lead to ether cleavage.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inadequate drying of reagents and glassware. 2. Inactive or degraded brominating agent. 3. Reaction temperature is too low.1. Ensure all glassware is flame-dried or oven-dried. Use freshly distilled anhydrous solvents. 2. Use a fresh bottle of PBr₃ or high-purity PPh₃ and CBr₄. 3. For the Appel reaction, allow the reaction to warm to room temperature after initial cooling. For PBr₃, ensure the reaction is allowed to stir at room temperature after the initial exothermic phase.
Formation of Significant Side Products (e.g., elimination) 1. Reaction temperature is too high. 2. Use of a strong base in workup (for PBr₃).1. Maintain the recommended reaction temperature. For the PBr₃ reaction, ensure efficient cooling during the addition of the reagent. 2. Use a mild base like sodium bicarbonate for neutralization during the workup.
Difficulty in Removing Triphenylphosphine Oxide (Appel Reaction) 1. Triphenylphosphine oxide is highly polar and can co-elute with the product.1. After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to precipitate the triphenylphosphine oxide. Filter and wash the solid with more non-polar solvent. 2. Column chromatography with a less polar eluent system may improve separation.
Reaction Stalls Before Completion 1. Insufficient amount of brominating agent. 2. The starting material is not pure.1. Use a slight excess of the brominating agent as specified in the protocol. 2. Ensure the purity of the starting alcohol, as impurities can consume the reagents.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound under anhydrous conditions.

Method 1: Appel Reaction

This method utilizes triphenylphosphine and carbon tetrabromide to convert the primary alcohol to the corresponding bromide.

Reagents and Materials:

  • 2-methoxy-2-methylpropan-1-ol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxy-2-methylpropan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triphenylphosphine (1.1 eq) to the stirred solution.

  • Slowly add a solution of carbon tetrabromide (1.1 eq) in anhydrous dichloromethane via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Method 2: Phosphorus Tribromide (PBr₃)

This method employs phosphorus tribromide as the brominating agent.

Reagents and Materials:

  • 2-methoxy-2-methylpropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methoxy-2-methylpropan-1-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice-cold water.

  • Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford this compound.

Data Presentation

ParameterAppel ReactionPBr₃ Reaction
Stoichiometry (Alcohol:Reagent) 1 : 1.1 (PPh₃) : 1.1 (CBr₄)1 : 0.4 (PBr₃)
Typical Solvent Anhydrous DichloromethaneAnhydrous Diethyl Ether
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours2-6 hours
Workup Aqueous basic washAqueous wash
Purification Column ChromatographyDistillation or Column Chromatography
Typical Yield 75-90%70-85%
Key Byproduct Triphenylphosphine oxidePhosphorous acid

Visualization

experimental_workflow cluster_prep Reaction Setup cluster_appel Method A: Appel Reaction cluster_pbr3 Method B: PBr3 Reaction cluster_workup Workup & Purification start Start: Anhydrous Conditions reagents Add 2-methoxy-2-methylpropan-1-ol and anhydrous solvent start->reagents cool Cool to 0 °C reagents->cool add_appel Add PPh3 and CBr4 cool->add_appel add_pbr3 Add PBr3 dropwise cool->add_pbr3 react_appel Stir at 0 °C to RT add_appel->react_appel quench Aqueous Quench/ Wash react_appel->quench react_pbr3 Stir at 0 °C to RT add_pbr3->react_pbr3 react_pbr3->quench extract Extraction & Drying quench->extract purify Purification (Chromatography/Distillation) extract->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Analysis of 1-Bromo-2-methoxy-2-methylpropane via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 1-Bromo-2-methoxy-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to see in my this compound sample?

A1: Impurities can originate from the synthesis process, degradation, or storage. Based on common synthetic routes for similar compounds, potential impurities may include:

  • Starting Materials: Unreacted starting materials such as isobutanol, methanol, or acetone.

  • Isomeric Byproducts: Rearrangement during synthesis can lead to isomeric impurities like 2-bromo-2-methylpropane (tert-butyl bromide) and 1-bromo-1-methoxy-2-methylpropane.[1]

  • Elimination Products: Dehydrobromination of the parent compound or related alkyl halides can result in the formation of alkenes, such as 2-methoxy-2-methyl-1-propene.

  • Solvent Residues: Residual solvents used during synthesis or purification, for example, dichloromethane.[2]

  • Related Halogenated Compounds: Impurities from the brominating agent or side reactions, potentially including dibrominated species.

Q2: My chromatogram shows broad or tailing peaks for this compound. What could be the cause?

A2: Peak broadening or tailing can be caused by several factors:

  • Active Sites in the System: The analyte may be interacting with active sites in the injector liner, column, or connections.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume.

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can affect peak shape.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening.

  • Injector Temperature: An injector temperature that is too low may cause slow vaporization of the sample.

Q3: I am observing a low response for my analyte. What are the possible reasons?

A3: A low signal intensity for this compound can be attributed to:

  • Leaks in the System: Leaks in the injector, septum, or column fittings can lead to sample loss.

  • Incorrect Split Ratio: If using a split injection, the split ratio may be too high, directing most of the sample to waste.

  • Degradation of the Analyte: The compound may be degrading in the injector or on the column, especially at elevated temperatures.

  • Detector Issues: The mass spectrometer may require tuning, or the electron multiplier may be aging.

  • Sample Concentration: The concentration of the sample may be too low.

Q4: How can I interpret the mass spectrum to confirm the identity of this compound and its impurities?

A4: The mass spectrum of this compound will exhibit characteristic fragmentation patterns. Key features to look for include:

  • Isotopic Pattern of Bromine: Due to the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of nearly equal intensity.

  • Molecular Ion Peak: The molecular ion peak may be weak or absent in the electron ionization (EI) mass spectrum of ethers.[3]

  • Alpha-Cleavage: Ethers commonly undergo cleavage at the C-O bond, leading to the formation of stable carbocations. For this compound, a prominent fragment would be the loss of a bromomethyl radical (•CH₂Br) to give a fragment at m/z 73, corresponding to [C(CH₃)₂OCH₃]⁺. Another possible alpha-cleavage is the loss of a methoxy radical (•OCH₃) to give [C(CH₃)₂CH₂Br]⁺.

  • Other Fragmentations: Look for the loss of a methyl group (CH₃) from the molecular ion or major fragments.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the GC-MS analysis of this compound.

Table 1: Troubleshooting Guide for Common GC-MS Issues
Symptom Possible Cause Recommended Solution
No Peaks or Very Small Peaks Leaks in the injection port (septum, liner O-ring).Check for leaks using an electronic leak detector and replace the septum and/or O-ring.
Incorrect syringe handling or autosampler malfunction.Verify injection volume and proper syringe operation. Run a standard to check system performance.
Column break.Inspect the column for breaks, especially near the injector and detector ends.
Mass spectrometer not turned on or detector issue.Ensure the MS is powered on and the detector is functioning correctly. Perform a system check or tune.
Peak Tailing Active sites in the inlet liner or column.Use a deactivated liner. If the column is old, consider replacing it.
Column contamination.Bake out the column at a temperature below its maximum limit.
Sample overload.Dilute the sample and reinject.
Ghost Peaks (Peaks in Blank Runs) Contaminated syringe.Thoroughly clean the syringe or use a new one.
Septum bleed.Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.
Carryover from a previous injection.Run several solvent blanks to flush the system.
Poor Resolution Incorrect column choice.Ensure you are using a column with appropriate polarity for the analytes. A non-polar or mid-polar column is generally suitable.
Column is old or damaged.Replace the column.
Inappropriate oven temperature program.Optimize the temperature ramp rate for better separation.
Retention Time Shifts Fluctuation in carrier gas flow rate.Check the gas supply and regulators. Verify the flow rate.
Leaks in the system.Perform a thorough leak check of the entire GC system.
Changes in the column (e.g., stationary phase degradation).Condition the column or replace it if necessary.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as methanol or dichloromethane, and dilute to the mark.

  • Further dilute the stock solution as necessary to fall within the linear range of the instrument.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

Table 2: Recommended GC-MS Parameters
Parameter Value
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Final Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Mass Range40 - 300 amu
Scan ModeFull Scan

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues during the GC-MS analysis of this compound.

TroubleshootingWorkflow GC-MS Troubleshooting Workflow for this compound Analysis start Problem Observed check_chromatogram Review Chromatogram Peak Shape, Retention Time, Baseline start->check_chromatogram peak_shape Poor Peak Shape? check_chromatogram->peak_shape check_instrument Instrument Check Leaks, Temperatures, Gas Flow fix_rt_shift Verify Flow Rate & Oven Temp check_instrument->fix_rt_shift check_sample Sample Preparation Concentration, Solvent, Degradation end Problem Resolved check_sample->end low_response Low/No Signal? peak_shape->low_response No fix_peak_shape Adjust Inlet/Column Conditions peak_shape->fix_peak_shape Yes rt_shift Retention Time Shift? low_response->rt_shift No fix_low_response Check for Leaks & Injection Volume low_response->fix_low_response Yes rt_shift->check_instrument Yes rt_shift->check_sample No fix_peak_shape->end fix_low_response->end fix_rt_shift->end

Caption: A flowchart for systematic GC-MS troubleshooting.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methoxy-2-methylpropane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using this compound in cross-coupling reactions?

A1: The primary challenges stem from the steric hindrance around the bromine atom, which is on a neopentyl-like framework. This steric bulk can significantly slow down or inhibit the oxidative addition step in typical palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings. The presence of the methoxy group can also influence the electronic properties of the substrate.

Q2: Can this compound be used to form a Grignard reagent?

A2: Formation of a Grignard reagent is theoretically possible by reacting this compound with magnesium metal in an ether solvent. However, the initiation of the reaction can be sluggish due to the stability of the C-Br bond and potential impurities on the magnesium surface. The use of activators like iodine or 1,2-dibromoethane may be necessary. For sterically hindered halides, the choice of solvent and temperature is also critical.

Q3: Is this compound suitable for nucleophilic substitution reactions?

A3: Yes, it can undergo nucleophilic substitution. However, due to the steric hindrance, S(_N)2 reactions will be slow. S(_N)1-type reactions might be favored if a carbocation can be stabilized, but rearrangement is a potential side reaction. For reactions with nucleophiles like amines (N-alkylation), the use of a phase-transfer catalyst can be beneficial to enhance the reaction rate.

Q4: Are there specific safety precautions for handling this compound?

A4: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Catalyst Selection for Suzuki-Miyaura Coupling

Issue: Low or no conversion in a Suzuki-Miyaura coupling reaction with this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Catalysts/Ligands
Steric Hindrance Increase reaction temperature and time. Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.Catalyst: Pd(OAc)(2), Pd(_2)(dba)(_3). Ligands: Buchwald ligands (e.g., SPhos, XPhos), trialkylphosphines (e.g., P(t-Bu)(_3)).
Catalyst Deactivation Ensure anaerobic conditions by thoroughly degassing the solvent and using an inert atmosphere (Argon or Nitrogen). Use a higher catalyst loading (e.g., 5-10 mol%).Catalyst Precursors: Consider using pre-formed Pd(0) catalysts like Pd(PPh(_3))(_4).
Poor Solubility Choose a solvent system that ensures the solubility of all reactants. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DMAc) can be effective.[1]-
Base Incompatibility The choice of base is crucial. For hindered substrates, stronger bases are often required. Ensure the base is finely powdered and dry.K(_3)PO(_4), Cs(_2)CO(_3), K(_2)CO(_3).[1]
Catalyst Selection for Heck Reaction

Issue: Failure of the Heck reaction between this compound and an alkene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Catalysts/Ligands
Inefficient Oxidative Addition Similar to Suzuki coupling, employ more electron-rich and sterically demanding ligands. Increase the reaction temperature.Catalyst: Pd(OAc)(_2), PdCl(_2). Ligands: Triphenylphosphine, BINAP.[2]
β-Hydride Elimination Issues With alkyl bromides, β-hydride elimination can be a competing pathway. The choice of ligand and reaction conditions can influence the selectivity.-
Base and Solvent Effects The base and solvent play a critical role. Triethylamine is a common base. Polar aprotic solvents are generally preferred.[2]Base: Et(_3)N, K(_2)CO(_3), NaOAc.[2] Solvent: DMF, NMP, acetonitrile.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
  • Catalyst Pre-activation (if using Pd(II) source): In a glovebox, to a dry Schlenk flask, add Pd(OAc)(_2) (0.02 mmol) and the phosphine ligand (0.04 mmol). Add anhydrous, degassed toluene (5 mL) and stir at room temperature for 15 minutes.

  • Reaction Setup: To the flask containing the activated catalyst, add the boronic acid (1.5 mmol), this compound (1.0 mmol), and finely powdered K(_3)PO(_4) (3.0 mmol).

  • Reaction Execution: Add additional degassed toluene (5 mL). Seal the flask and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for N-Alkylation using a Phase-Transfer Catalyst
  • Reaction Setup: To a round-bottom flask, add the heterocyclic amine (1.0 mmol), this compound (1.2 mmol), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 mmol), and a suitable solvent (e.g., acetonitrile or toluene).

  • Addition of Base: Add a strong base, such as powdered potassium carbonate (2.0 mmol) or sodium hydroxide.

  • Reaction Execution: Stir the mixture vigorously at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine.

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining catalyst and salts. Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizations

logical_relationship cluster_substrate Substrate Properties cluster_reactions Potential Reactions cluster_challenges Key Challenges Substrate This compound StericHindrance Steric Hindrance (Neopentyl-like) Substrate->StericHindrance MethoxyGroup Methoxy Group (Electronic Effect) Substrate->MethoxyGroup SlowOA Slow Oxidative Addition StericHindrance->SlowOA leads to Coupling Cross-Coupling (Suzuki, Heck) Coupling->SlowOA Grignard Grignard Formation LowYield Low Reaction Yield Grignard->LowYield can result in Substitution Nucleophilic Substitution SideReactions Side Reactions (e.g., Elimination) Substitution->SideReactions can lead to SlowOA->LowYield results in

Caption: Challenges in reactions of this compound.

experimental_workflow start Start: Reaction Setup catalyst Catalyst & Ligand Selection start->catalyst substrate Add Substrate & Reagents catalyst->substrate conditions Set Reaction Conditions (Temp, Time, Atmosphere) substrate->conditions monitoring Monitor Progress (TLC, GC-MS) conditions->monitoring workup Reaction Workup & Purification monitoring->workup analysis Product Analysis (NMR, MS) workup->analysis end End: Characterized Product analysis->end

Caption: General experimental workflow for catalytic reactions.

References

Navigating the Reactivity of 1-Bromo-2-methoxy-2-methylpropane: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1-Bromo-2-methoxy-2-methylpropane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this sterically hindered primary alkyl halide. Due to its structural similarity to neopentyl halides, its reactivity is significantly influenced by solvent choice, often leading to slow reaction rates and potential rearrangement products.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding much slower than expected for a primary alkyl halide?

A1: this compound is a primary alkyl halide, but the carbon atom adjacent to the bromine-bearing carbon is a bulky tertiary center. This steric hindrance significantly impedes the backside attack required for a typical S(_N)2 reaction, leading to dramatically reduced reaction rates. For comparison, the S(_N)2 reaction of neopentyl bromide, a similar structure, is about 3 million times slower than that of methyl bromide.[1]

Q2: What are the likely reaction mechanisms for this compound in different solvents?

A2: The choice of solvent is critical in determining the reaction pathway:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents favor unimolecular pathways (S(_N)1 and E1). They stabilize the formation of a carbocation intermediate through hydrogen bonding.[2] However, the initial formation of a primary carbocation is energetically unfavorable.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): While these solvents typically favor S(_N)2 reactions, the severe steric hindrance of this compound makes this pathway extremely slow.

  • Non-Polar Solvents: Reactions in non-polar solvents are generally very slow due to the polar nature of the C-Br bond.

Q3: I am observing unexpected products in my reaction. What could be happening?

A3: In polar protic solvents that favor an S(_N)1 pathway, the initially formed unstable primary carbocation is highly prone to rearrangement. A 1,2-methyl shift will occur to form a more stable tertiary carbocation. This rearranged carbocation then reacts with the solvent or other nucleophiles to yield rearranged substitution and elimination products.

Q4: How can I favor the S(_N)1/E1 pathway?

A4: To promote the S(_N)1/E1 pathway, use a polar protic solvent and a weak, non-basic nucleophile. Often, the solvent itself will act as the nucleophile in what is known as a solvolysis reaction. Heating the reaction can also favor elimination (E1) over substitution (S(_N)1).[3]

Q5: Is it possible to achieve a direct S(_N)2 substitution without rearrangement?

A5: While extremely slow, forcing S(_N)2 conditions with a strong, non-bulky nucleophile in a polar aprotic solvent is the most likely way to obtain the direct substitution product. However, even under these conditions, the reaction rate will be very low.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very slow reaction Steric hindrance impeding S(_N)2 reaction.If an S(_N)2 product is desired, use a strong, small nucleophile in a polar aprotic solvent and be prepared for long reaction times or the need for elevated temperatures. If an S(_N)1/E1 pathway is acceptable, switch to a polar protic solvent and heat the reaction.
Formation of multiple products Competing S(_N)1, E1, and rearrangement pathways.To favor substitution, use a good, non-basic nucleophile at a lower temperature. To favor elimination, use a strong, bulky base. To minimize rearrangement, consider alternative synthetic routes if a non-rearranged product is essential.
Low yield of desired product Unfavorable reaction kinetics or competing side reactions.Optimize reaction conditions (temperature, concentration, reaction time). If rearrangement is the issue, a different substrate may be necessary. For slow S(_N)2 reactions, increasing the concentration of the nucleophile may improve the rate.
Inconsistent results Sensitivity to solvent purity and reaction conditions.Ensure solvents are dry and of high purity. Maintain consistent temperatures and reaction times across experiments. Small variations in water content in polar aprotic solvents can affect nucleophilicity.

Solvent Impact on Reactivity (Based on Neopentyl Bromide as an Analog)

The following table summarizes the expected reactivity of this compound in various solvents, using data for the analogous neopentyl bromide.

Solvent System Solvent Type Predominant Mechanism Relative Rate (approx.) Expected Major Products
80% Ethanol / 20% WaterPolar ProticS(N)1/E1 with rearrangementModerateRearranged ether and alcohol, rearranged alkene
MethanolPolar ProticS(_N)1/E1 with rearrangementSlowRearranged methyl ether, rearranged alkene
WaterPolar ProticS(_N)1/E1 with rearrangementSlowRearranged alcohol, rearranged alkene[3]
Acetone with NaIPolar AproticS(_N)2Very Slow1-Iodo-2-methoxy-2-methylpropane
DMSO with NaN(_3)Polar AproticS(_N)2Very Slow1-Azido-2-methoxy-2-methylpropane

Experimental Protocols

Protocol 1: Solvolysis in a Polar Protic Solvent (e.g., 80% Ethanol)

This protocol is designed to monitor the rate of solvolysis via an S(_N)1/E1 pathway.

  • Preparation of Solvent Mixture: Prepare a solution of 80% ethanol in water by volume.

  • Reaction Setup: In a thermostated flask, add a known concentration of this compound to the 80% ethanol solution. A typical starting concentration would be in the range of 0.01-0.1 M.

  • Monitoring the Reaction: The reaction progress can be monitored by periodically withdrawing aliquots and titrating the liberated HBr with a standardized solution of a base (e.g., NaOH) using an indicator. Alternatively, conductometric methods can be used to measure the increase in ionic species.

  • Product Analysis: Upon completion of the reaction, neutralize the solution and extract the organic products with a suitable solvent (e.g., diethyl ether). Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the substitution and elimination products.

Protocol 2: S(_N)2 Reaction in a Polar Aprotic Solvent (e.g., Acetone)

This protocol aims to achieve direct substitution, though the reaction is expected to be very slow.

  • Reagent Preparation: Dry the acetone over a suitable drying agent and distill it before use. Use a high-purity salt of the desired nucleophile (e.g., NaI for iodide substitution).

  • Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, dissolve the nucleophilic salt in dry acetone. Add this compound to the solution.

  • Reaction Conditions: Due to the slow reaction rate, heating under reflux may be necessary for an extended period (days to weeks).

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. Once the reaction has reached the desired conversion, cool the mixture, filter off any precipitated salts, and remove the acetone under reduced pressure. The residue can then be purified by column chromatography.

Visualizing Reaction Pathways

The choice of solvent dictates the dominant reaction pathway, as illustrated below.

Solvent_Effect_on_Reactivity cluster_SN1_E1 Polar Protic Solvents (e.g., Ethanol, Water) cluster_SN2 Polar Aprotic Solvents (e.g., Acetone, DMSO) Substrate This compound PrimaryCarbocation Primary Carbocation (Unstable) Substrate->PrimaryCarbocation Slow (Rate-determining) TransitionState SN2 Transition State (Highly Hindered) Substrate->TransitionState Very Slow Rearrangement 1,2-Methyl Shift PrimaryCarbocation->Rearrangement Fast TertiaryCarbocation Tertiary Carbocation (Stable) Rearrangement->TertiaryCarbocation SN1_Product Rearranged Substitution Product TertiaryCarbocation->SN1_Product Nucleophilic Attack E1_Product Rearranged Elimination Product TertiaryCarbocation->E1_Product Proton Loss SN2_Product Direct Substitution Product TransitionState->SN2_Product

Caption: Solvent-dependent reaction pathways for this compound.

The following diagram illustrates a typical experimental workflow for studying the solvolysis of this compound.

Experimental_Workflow start Start Experiment prep Prepare Solvent System and Reactant Solution start->prep reaction Initiate Reaction at Controlled Temperature prep->reaction monitoring Monitor Reaction Progress (e.g., Titration, Conductometry) reaction->monitoring monitoring->reaction Continue Monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Product Extraction quench->extraction analysis GC-MS Analysis of Product Distribution extraction->analysis data Data Analysis: Determine Rate and Product Ratios analysis->data end End data->end

Caption: General experimental workflow for solvolysis studies.

References

temperature control in the synthesis of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Bromo-2-methoxy-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis, with a particular focus on the critical aspect of temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the bromo-methoxylation of 2-methyl-1-propene (isobutylene). This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source in a methanol solvent. The reaction proceeds via a bromonium ion intermediate, which is then attacked by methanol in a Markovnikov-selective manner to yield the desired product.[1][2]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount to ensure the desired reaction pathway and maximize product yield while minimizing the formation of unwanted byproducts.[3] Deviations from the optimal temperature range can lead to several issues:

  • Increased Side Reactions: Higher temperatures can promote side reactions such as elimination or the formation of isomeric byproducts.

  • Reduced Selectivity: The regioselectivity of the methoxy group addition can be compromised at elevated temperatures.

  • Reagent Decomposition: N-Bromosuccinimide can decompose at higher temperatures, leading to a decrease in the effective concentration of the brominating agent.

Q3: What are the primary side products to be aware of, and how can they be minimized?

A3: The main potential side products are 1,2-dibromo-2-methylpropane and the regioisomer 2-bromo-1-methoxy-2-methylpropane. The formation of the dibrominated product can be minimized by using NBS, which maintains a low concentration of molecular bromine (Br₂) in the reaction mixture.[4] Maintaining a low reaction temperature helps to suppress the formation of the undesired regioisomer.

Q4: What is the optimal temperature range for this reaction?

A4: The bromo-methoxylation of alkenes is typically conducted at low temperatures to ensure high selectivity and yield. A starting temperature of 0°C is often recommended, with careful monitoring to prevent exothermic spikes.[3] The reaction may be allowed to slowly warm to room temperature as it proceeds to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incorrect Reaction Temperature: Running the reaction at too high a temperature can favor side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.Maintain the reaction temperature at 0°C, especially during the addition of NBS. Allow the reaction to warm to room temperature gradually and monitor progress by TLC or GC.
Moisture in Reagents or Glassware: Water can compete with methanol as a nucleophile, leading to the formation of the bromohydrin byproduct.Ensure all glassware is thoroughly dried and use anhydrous methanol.
Decomposition of NBS: Exposure of NBS to light or high temperatures can cause it to decompose.Store NBS in a dark, cool place and add it to the reaction mixture in portions.
Formation of Significant Amounts of 1,2-dibromo-2-methylpropane High Concentration of Bromine: This can occur if NBS is added too quickly or if the reaction is exposed to light, which can accelerate the formation of Br₂.Add NBS portion-wise to the reaction mixture to maintain a low and steady concentration of the brominating agent.[4] Conduct the reaction in a flask protected from direct light.
Presence of the Regioisomer 2-bromo-1-methoxy-2-methylpropane Elevated Reaction Temperature: Higher temperatures can reduce the regioselectivity of the methanol attack on the bromonium ion intermediate.Strictly maintain the reaction temperature at 0°C during the initial phase of the reaction.
Reaction Fails to Initiate Low Quality or Inactive NBS: The NBS may have degraded over time.Use a fresh, high-purity batch of NBS.
Insufficiently Low Temperature: While high temperatures are problematic, an excessively cold reaction mixture may hinder the initial formation of the bromonium ion.Ensure the reaction mixture is at the recommended starting temperature of 0°C, not significantly lower.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the bromo-methoxylation of 2-methyl-1-propene.

Materials:

  • 2-methyl-1-propene (isobutylene)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) as a co-solvent (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (if isobutylene is condensed as a liquid) or gas delivery tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Add anhydrous methanol to the flask. If using a co-solvent, add dichloromethane.

  • Cool the solvent to 0°C with stirring.

  • Slowly bubble 2-methyl-1-propene gas into the cooled solvent or add liquefied 2-methyl-1-propene dropwise.

  • Once the 2-methyl-1-propene is dissolved, add N-Bromosuccinimide in small portions over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition of NBS is complete, continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by distillation or column chromatography as required.

Visualizations

Below are diagrams to illustrate the experimental workflow and logical relationships in troubleshooting.

experimental_workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup (Flask, Stirrer, Ice Bath) cooling 2. Solvent Cooling (Methanol to 0°C) setup->cooling addition_alkene 3. Alkene Addition (2-methyl-1-propene) cooling->addition_alkene addition_nbs 4. NBS Addition (Portion-wise at 0-5°C) addition_alkene->addition_nbs reaction_cold 5. Reaction at 0°C (1-2 hours) addition_nbs->reaction_cold reaction_rt 6. Reaction at RT (2-4 hours) reaction_cold->reaction_rt quench 7. Quenching (Sodium Thiosulfate) reaction_rt->quench wash 8. Aqueous Workup (Bicarbonate, Brine) quench->wash dry 9. Drying (Anhydrous Sulfate) wash->dry concentrate 10. Concentration (Rotary Evaporator) dry->concentrate purify 11. Purification (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Guide: Low Product Yield start Low Yield of This compound temp Check Reaction Temperature start->temp moisture Check for Moisture start->moisture nbs_quality Check NBS Quality start->nbs_quality temp_high Temperature Too High? (> 5°C during addition) temp->temp_high Yes temp_low Temperature Too Low? (Incomplete Reaction) temp->temp_low No moisture_present Moisture Present? moisture->moisture_present Yes nbs_bad NBS Degraded? nbs_quality->nbs_bad Yes solution_temp Solution: Maintain 0°C during addition, then warm to RT. temp_high->solution_temp temp_low->solution_temp solution_moisture Solution: Use anhydrous solvents and dry glassware. moisture_present->solution_moisture solution_nbs Solution: Use fresh, high-purity NBS. nbs_bad->solution_nbs

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Overcoming the Low Reactivity of Neopentyl-Type Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of neopentyl-type halides in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are neopentyl-type halides so unreactive in nucleophilic substitution reactions?

A1: Neopentyl-type halides exhibit low reactivity due to significant steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the halogen physically blocks the backside attack required for a typical SN2 reaction.[1][2] While an SN1 pathway might be considered, it would involve the formation of a highly unstable primary carbocation, which is energetically unfavorable.[3][4]

Q2: What happens when a neopentyl halide is subjected to SN1 conditions?

A2: Under forcing SN1 conditions (e.g., heating in a polar protic solvent), neopentyl halides can undergo solvolysis. However, the reaction is often slow and proceeds with a characteristic rearrangement.[3][5] The initial, unstable primary carbocation rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, leading to a rearranged product.[4][5]

Q3: Can I form a Grignard reagent with a neopentyl halide?

A3: Yes, the formation of a Grignard reagent is a viable way to utilize neopentyl halides in synthesis.[6] The reaction involves the insertion of magnesium into the carbon-halogen bond and is not subject to the same steric constraints as nucleophilic substitution. However, the initiation of the reaction can be sluggish.

Q4: Are there modern catalytic methods to activate neopentyl halides?

A4: Absolutely. Modern transition-metal catalysis offers powerful solutions. Nickel-catalyzed cross-coupling reactions, in particular, have proven effective for forming C-C bonds with neopentyl halides.[7][8] Additionally, photoredox catalysis provides a mild and efficient way to generate neopentyl radicals that can participate in coupling reactions.[9]

Troubleshooting Guides

Issue 1: My SN2 reaction with a neopentyl halide is not proceeding.
Potential Cause Troubleshooting Step
Extreme Steric Hindrance SN2 reactions are practically inert for neopentyl halides. The rate can be up to 100,000 times slower than for a simple primary halide like propyl halide.[1] It is highly recommended to switch to an alternative synthetic strategy.
Incorrect Reaction Conditions If you must attempt a substitution, consider using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) and elevated temperatures. However, be aware that elimination side products are likely.
Issue 2: My SN1 reaction is giving a rearranged product.
Potential Cause Troubleshooting Step
Carbocation Rearrangement This is an inherent property of the neopentyl system under SN1 conditions.[3][4] It is very difficult to prevent the 1,2-methyl shift. If the unrearranged product is desired, an SN1 pathway should be avoided.
Solvent Choice While rearrangement is likely unavoidable, the choice of solvent can influence the reaction rate and product distribution. Protic solvents like ethanol or water will favor the SN1 pathway and subsequent rearrangement.[3][5]
Issue 3: I'm having trouble initiating the Grignard reaction with my neopentyl halide.
Potential Cause Troubleshooting Step
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] Gentle heating can also help initiate the reaction.
Presence of Water Grignard reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[10]
Halide Reactivity Neopentyl chloride is less reactive than neopentyl bromide or iodide. If using the chloride, consider longer initiation times or a more aggressive activation method.
Solvent Polarity The rate of Grignard formation for neopentyl bromide is sensitive to the dielectric constant of the solvent. Using a more polar solvent like THF can increase the reaction rate.
Issue 4: My nickel-catalyzed cross-coupling reaction has a low yield.
Potential Cause Troubleshooting Step
Ligand Choice The choice of ligand is crucial for successful cross-coupling of sterically hindered substrates. For neopentyl bromides, a small, electron-donating ligand like 5-cyanoimidazole has been shown to be effective.[7][8]
Catalyst Loading For challenging couplings, increasing the catalyst and ligand loading may improve the yield.
Reductant Cross-electrophile couplings require a stoichiometric reductant, such as zinc or manganese powder. Ensure the reductant is of high purity and activity.
Reaction Temperature While many modern methods operate at room temperature, gentle heating may be required for particularly challenging substrates.

Data Presentation: Comparison of Activation Methods

Method Typical Reagents Advantages Disadvantages Reported Yields
Grignard Formation Mg, THF or Et₂OForms a versatile nucleophileSensitive to moisture and air; initiation can be difficultN/A (reagent formation)
SN1 with Rearrangement Polar protic solvent (e.g., EtOH), heatSimple conditionsProduct is rearranged; slow reactionVariable, often moderate
Nickel-Catalyzed Cross-Electrophile Coupling Ni catalyst, ligand (e.g., 5-cyanoimidazole), reductant (e.g., Zn), aryl halideGood functional group tolerance; forms C(sp³)-C(sp²) bondsRequires careful optimization of catalyst systemGood to high yields[7]
Suzuki-Miyaura Coupling Pd catalyst, phosphine ligand, base, boronic acid/esterBroad substrate scope; well-establishedCan be sensitive to steric hindranceModerate to high yields with optimized catalysts[11]
Sonogashira Coupling Pd catalyst, Cu(I) cocatalyst, amine base, terminal alkyneForms C(sp³)-C(sp) bondsCan be sensitive to steric hindrance; requires anhydrous/anaerobic conditionsVariable, depends on substrates and catalyst[12][13]
Photoredox Catalysis Photocatalyst (e.g., Ir or Ru complex), light source, radical acceptorMild reaction conditions; generates radical intermediatesMay require specialized equipment (photoreactor)Good to excellent yields[9]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling of Neopentyl Bromide and an Aryl Bromide

This protocol is adapted from the work of Biswas et al. on the use of 5-cyanoimidazole as a ligand.[7]

Materials:

  • Neopentyl bromide

  • Aryl bromide

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • 5-Cyanoimidazole

  • Zinc dust (<10 micron, >98%)

  • Anhydrous dimethylacetamide (DMA)

Procedure:

  • In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.

  • Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for complex formation.

  • To a separate oven-dried vial, add the aryl bromide (1.0 equiv), neopentyl bromide (1.5 equiv), and zinc dust (2.0 equiv).

  • Add the prepared catalyst solution to the vial containing the substrates and zinc.

  • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Grignard Reagent Formation from Neopentyl Chloride

This protocol is a general procedure and may require optimization.

Materials:

  • Neopentyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equiv) in the flask.

  • Add one small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of neopentyl chloride (1.0 equiv) in anhydrous diethyl ether or THF.

  • Add a small portion of the neopentyl chloride solution to the magnesium turnings.

  • If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

SN1_Rearrangement Neopentyl Halide Neopentyl Halide Primary Carbocation (transient) Primary Carbocation (transient) Neopentyl Halide->Primary Carbocation (transient) Slow, Rate-determining step Tertiary Carbocation Tertiary Carbocation Primary Carbocation (transient)->Tertiary Carbocation Fast, 1,2-Methyl Shift Rearranged Product Rearranged Product Tertiary Carbocation->Rearranged Product Nucleophilic Attack

Caption: SN1 reaction pathway of a neopentyl halide leading to a rearranged product.

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried glassware under N2 Reagents Add Ni catalyst, ligand, reductant, and substrates Setup->Reagents Stirring Stir at room temperature Reagents->Stirring Monitoring Monitor by TLC/GC-MS Stirring->Monitoring Quench Quench with 1 M HCl Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: General experimental workflow for a nickel-catalyzed cross-coupling reaction.

Troubleshooting_Decision_Tree Start Low reactivity of neopentyl halide observed Goal Desired Product Type? Start->Goal Substitution Substitution Product Goal->Substitution CC_Bond C-C Bond Formation Goal->CC_Bond Rearranged_OK Is rearrangement acceptable? Substitution->Rearranged_OK Grignard Form Grignard Reagent CC_Bond->Grignard Cross_Coupling Use Transition Metal Catalysis (e.g., Ni, Pd) CC_Bond->Cross_Coupling Photoredox Consider Photoredox Catalysis CC_Bond->Photoredox SN1 Use SN1 conditions (heat, protic solvent) Rearranged_OK->SN1 Yes No_Rearrangement Avoid substitution pathways Rearranged_OK->No_Rearrangement No

Caption: Decision tree for selecting a strategy to overcome the low reactivity of neopentyl halides.

References

Technical Support Center: Production of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 1-Bromo-2-methoxy-2-methylpropane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Question: We are experiencing a lower than expected yield during the bromination of 2-methoxy-2-methylpropan-1-ol. What are the potential causes and solutions?

Answer: Low yields in the bromination reaction are a common challenge during scale-up. The primary causes can be categorized into reaction conditions and reagent stability.

  • Inadequate Temperature Control: Exothermic reactions can lead to side product formation if the temperature is not strictly controlled. On a larger scale, heat dissipation is less efficient.

    • Solution: Implement a more robust cooling system for the reactor. Consider a semi-batch process where the brominating agent is added portion-wise to manage the exotherm.

  • Reagent Degradation: The stability of the brominating agent (e.g., HBr, PBr₃) is crucial.

    • Solution: Ensure the quality and dryness of all reagents and solvents. Use freshly opened or properly stored reagents.

  • Side Reactions: Formation of ethers or elimination products can reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature and addition rate. A lower temperature generally favors the desired substitution reaction over elimination.

Question: During the work-up, we are observing emulsion formation, making phase separation difficult. How can we mitigate this?

Answer: Emulsion formation is a frequent issue when scaling up liquid-liquid extractions.

  • Insufficient Settling Time: Larger volumes require longer settling times.

    • Solution: Allow for adequate time for the layers to separate. Gentle agitation during extraction can also help prevent stable emulsions.

  • Presence of Surfactant-like Impurities: By-products from the reaction can act as surfactants.

    • Solution: A small addition of a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

Question: The purity of our distilled this compound is consistently below our target of >98%. What impurities should we look for and how can we remove them?

Answer: Impurities can arise from unreacted starting materials, side products, or decomposition.

  • Common Impurities:

    • Unreacted 2-methoxy-2-methylpropan-1-ol.

    • Dibrominated by-products.

    • Ethers formed from side reactions.

  • Purification Strategy:

    • Fractional Distillation: A fractional distillation column with sufficient theoretical plates is essential for separating closely boiling impurities.

    • Washing: A pre-distillation wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.

ParameterLab Scale (100g)Pilot Scale (10kg)Production Scale (100kg)
Yield 85%75%70%
Purity (Post-Distillation) 99.5%98.2%97.5%
Major Impurity Unreacted Alcohol (0.3%)Unreacted Alcohol (0.8%)Dibrominated By-product (1.2%)
Reaction Time 4 hours6 hours8 hours
Cycle Time 8 hours12 hours18 hours
Caption: Comparison of key production parameters across different scales.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at an industrial scale?

A1: The primary safety concerns are its flammability and potential toxicity.[1][2] It is a flammable liquid and a fire hazard.[1] Appropriate measures must be taken to prevent ignition sources in the production area.[1] It can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used.[3] The production area must be well-ventilated.[1]

Q2: What type of reactor material is recommended for the bromination step?

A2: Due to the corrosive nature of brominating agents like hydrobromic acid, a glass-lined or Hastelloy reactor is recommended to prevent corrosion and contamination of the product. Stainless steel reactors are generally not suitable for this type of chemistry.

Q3: How can we monitor the progress of the reaction during scale-up?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product. This allows for real-time decision-making regarding reaction completion.

Q4: Are there any specific storage conditions for the final product?

A4: this compound should be stored in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1] It should be kept in tightly sealed containers to prevent hydrolysis and evaporation.[1]

Experimental Protocols

Synthesis of this compound from 2-methoxy-2-methylpropan-1-ol

This protocol is a general guideline and may require optimization based on the specific equipment and scale of operation.

  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with 2-methoxy-2-methylpropan-1-ol and a suitable solvent (e.g., dichloromethane).

  • Cooling: The reactor is cooled to 0-5 °C using a chiller.

  • Reagent Addition: A solution of the brominating agent (e.g., phosphorus tribromide in dichloromethane) is added dropwise from the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by GC.

  • Quenching: The reaction is carefully quenched by the slow addition of a cold, saturated sodium bicarbonate solution.

  • Work-up: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Visualizations

experimental_workflow start Start: Charge Reactor (2-methoxy-2-methylpropan-1-ol + Solvent) cooling Cooling (0-5 °C) start->cooling addition Slow Addition of Brominating Agent (T < 10 °C) cooling->addition reaction Reaction at RT (4-6 hours) IPC Monitoring (GC) addition->reaction quench Quenching (Cold NaHCO3 soln.) reaction->quench workup Work-up (Phase Separation, Washing, Drying) quench->workup purification Purification (Fractional Distillation) workup->purification end Final Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide issue Low Yield or Purity Issue cause1 Poor Temperature Control? issue->cause1 cause2 Reagent Quality Issue? issue->cause2 cause3 Inefficient Purification? issue->cause3 solution1 Improve Reactor Cooling & Controlled Addition cause1->solution1 solution2 Verify Reagent Purity & Use Fresh Reagents cause2->solution2 solution3 Optimize Distillation (Column, Vacuum, Fraction Collection) cause3->solution3

Caption: Troubleshooting logic for common scale-up issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1-Bromo-2-methoxy-2-methylpropane: GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-Bromo-2-methoxy-2-methylpropane, a key building block in organic synthesis. We will delve into a detailed experimental protocol for GC-MS analysis, discuss potential impurities, and compare its performance with an alternative method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical yet representative data for the purity analysis of a typical batch of this compound, comparing the results obtained from GC-MS and qNMR.

Parameter GC-MS qNMR Remarks
Purity (%) 99.599.6Both methods indicate high purity, with qNMR often considered more accurate for absolute quantification.
Limit of Detection (LOD) ~0.01%~0.05%GC-MS generally offers higher sensitivity for volatile impurities.
Limit of Quantitation (LOQ) ~0.05%~0.1%GC-MS provides better quantitation for trace impurities.
Identified Impurities 2-Methoxy-2-methyl-1-propene, tert-Butanol, 1,2-Dimethoxy-2-methylpropaneUnidentified trace signalsGC-MS excels at identifying volatile byproducts and starting materials.
Analysis Time ~30 minutes~15 minutesqNMR can offer a faster analysis time per sample.
Sample Preparation Dilution in a volatile solventDissolution in a deuterated solvent with an internal standardqNMR requires a precise weighing of the sample and internal standard.

GC-MS Analysis: A Powerful Tool for Purity and Impurity Profiling

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For this compound, GC-MS is particularly well-suited to separate and identify potential volatile impurities that may arise during its synthesis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the GC-MS analysis. Instrument conditions may need to be optimized for specific systems.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing impurities.

Potential Impurities in this compound Synthesis

The most common synthetic route to this compound is likely a variation of the Williamson ether synthesis, involving a reaction between a suitable alcohol and a brominating agent, or an alkoxide and an alkyl halide. Based on this, potential impurities include:

  • Unreacted Starting Materials: Such as 2-methoxy-2-methyl-1-propanol or tert-butanol, and the brominating agent or its byproducts.

  • Elimination Byproducts: The formation of 2-methoxy-2-methyl-1-propene can occur, especially if reaction conditions favor elimination over substitution.

  • Over-alkylation Products: Such as 1,2-dimethoxy-2-methylpropane if the reaction is not carefully controlled.

The GC-MS method described above is well-suited to separate and identify these potential impurities.

Alternative Method: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Advantages of qNMR:

  • Primary Ratio Method: qNMR can provide a direct and highly accurate measurement of the molar ratio of the analyte to a certified internal standard, leading to a more accurate purity assessment.[1][2]

  • Non-destructive: The sample can be recovered after analysis.

  • No Response Factors Needed: Unlike chromatography, where different compounds can have different detector responses, in NMR, the signal is directly proportional to the number of protons.[2]

Limitations of qNMR:

  • Lower Sensitivity: Compared to GC-MS, qNMR is less sensitive to trace impurities.[3]

  • Signal Overlap: The signals of the analyte and impurities may overlap, complicating quantification.

  • Requirement for a Suitable Internal Standard: A certified, stable, and non-reactive internal standard with signals that do not overlap with the analyte is required.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Generate Chromatogram detect->chromatogram library_search Mass Spectral Library Search detect->library_search integrate Integrate Peaks chromatogram->integrate report Generate Report integrate->report library_search->report

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound. GC-MS excels in its high sensitivity for detecting and identifying volatile impurities, making it an indispensable tool for impurity profiling. On the other hand, qNMR offers a highly accurate and direct method for determining the absolute purity of the main component. For comprehensive quality control, a combination of both techniques is often the most robust approach, leveraging the strengths of each to provide a complete picture of the sample's purity and impurity profile. This ensures the highest quality of reagents for research, development, and manufacturing.

References

A Comparative Analysis of SN1 and SN2 Reactivity in 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the predicted SN1 and SN2 reactivity of 1-bromo-2-methoxy-2-methylpropane, a halogenated ether with a neopentyl-like structure. The analysis is targeted towards researchers, scientists, and professionals in drug development, offering insights into the factors governing its substitution reactions. Due to the absence of specific experimental data for this compound in the literature, this guide leverages data from analogous structures to provide a robust predictive analysis.

Executive Summary

This compound is a primary alkyl halide, a class of compounds that typically favors the SN2 pathway. However, the presence of a bulky tert-butyl-like group adjacent to the reaction center introduces significant steric hindrance, drastically impeding the backside attack required for an SN2 mechanism. Conversely, the SN1 pathway, while proceeding through a relatively unstable primary carbocation, is potentially facilitated by two key factors: the possibility of a 1,2-methyl shift to form a more stable tertiary carbocation, and the potential for neighboring group participation by the methoxy group. This guide predicts that this compound will predominantly react via an SN1 mechanism, especially under solvolytic conditions, while the SN2 pathway will be significantly disfavored.

Predictive Analysis of Reactivity

SN2 Reactivity: The SN2 (bimolecular nucleophilic substitution) reaction requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In this compound, the carbon atom is primary, which would typically suggest a high susceptibility to SN2 reactions. However, the adjacent quaternary carbon, substituted with two methyl groups and a methoxy group, creates a neopentyl-like structure. This bulky group effectively shields the back of the electrophilic carbon, leading to severe steric hindrance. Experimental data for the analogous neopentyl bromide shows that it reacts approximately 10^5 times slower than ethyl bromide under SN2 conditions. This substantial decrease in reactivity highlights the profound impact of steric hindrance, making the SN2 pathway for this compound extremely unfavorable.

SN1 Reactivity: The SN1 (unimolecular nucleophilic substitution) reaction proceeds through a carbocation intermediate. The initial departure of the bromide ion from this compound would form a primary carbocation. Primary carbocations are inherently unstable and their formation is energetically unfavorable. However, two factors can promote the SN1 pathway for this substrate:

  • Carbocation Rearrangement: The initially formed primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a common phenomenon in carbocation chemistry and serves to lower the overall activation energy of the SN1 pathway.

  • Neighboring Group Participation (NGP): The methoxy group, located at the β-position, can act as an internal nucleophile. The lone pair of electrons on the oxygen atom can attack the electrophilic carbon as the bromide ion departs, forming a cyclic oxonium ion intermediate. This anchimeric assistance can stabilize the transition state and accelerate the rate of the reaction compared to a typical primary alkyl halide. The subsequent attack by an external nucleophile would then open the cyclic intermediate.

Given these considerations, the SN1 pathway, despite initiating with an unstable primary carbocation, is predicted to be the dominant reaction mechanism for this compound, particularly in polar protic solvents that can stabilize ionic intermediates.

Quantitative Data for Analogous Systems

Alkyl BromideSubstrate TypeRelative Rate of Solvolysis (in 80% Ethanol at 25°C)
Ethyl BromidePrimary1
Isopropyl BromideSecondary1.7
tert-Butyl BromideTertiary1.2 x 10^6
Neopentyl BromidePrimary (Hindered)0.03 (SN1 with rearrangement)

Data is illustrative and compiled from various sources on relative solvolysis rates.

This table clearly demonstrates the high reactivity of tertiary substrates in SN1 reactions and the significantly suppressed reactivity of the sterically hindered neopentyl bromide, even though it is a primary halide.

Experimental Protocols

To empirically determine the SN1 versus SN2 reactivity of this compound, the following experimental protocols can be employed:

Experiment 1: Determination of Reaction Kinetics by Conductometry

Objective: To determine the order of the reaction with respect to the nucleophile. An SN1 reaction will be first-order overall and zero-order with respect to the nucleophile, while an SN2 reaction will be second-order overall and first-order with respect to the nucleophile.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., 80:20 ethanol/water for solvolysis, or acetone for reaction with a nucleophile).

    • Prepare solutions of a nucleophile (e.g., sodium hydroxide) at various concentrations (e.g., 0.05 M, 0.1 M, and 0.2 M) in the same solvent.

  • Reaction Monitoring:

    • Place a known volume of the this compound solution in a thermostated reaction vessel equipped with a conductivity probe.

    • Initiate the reaction by adding a known volume of the nucleophile solution and start recording the conductivity of the solution over time. The formation of bromide ions will lead to a change in conductivity.

    • Repeat the experiment with different initial concentrations of the nucleophile.

  • Data Analysis:

    • Plot conductivity versus time for each experiment. The initial rate of the reaction is proportional to the initial slope of this curve.

    • Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the nucleophile. The slope of this line will give the order of the reaction with respect to the nucleophile. A slope of approximately 0 will indicate an SN1 mechanism, while a slope of approximately 1 will suggest an SN2 mechanism.

Experiment 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the products of the substitution reaction. The presence of rearranged products would strongly support an SN1 mechanism.

Methodology:

  • Reaction Setup:

    • Perform the substitution reaction under conditions that could favor either SN1 or SN2 pathways. For example, react this compound with a weak nucleophile (e.g., ethanol) to favor SN1, and with a strong, unhindered nucleophile (e.g., sodium iodide in acetone) to attempt to force an SN2 reaction.

    • Allow the reactions to proceed for a sufficient amount of time.

  • Sample Preparation:

    • Quench the reaction by adding a large volume of cold water.

    • Extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extract over an anhydrous drying agent (e.g., MgSO4) and carefully evaporate the solvent.

  • GC-MS Analysis:

    • Dissolve the residue in a small amount of a volatile solvent (e.g., dichloromethane).

    • Inject the sample into a GC-MS system.

    • The gas chromatogram will separate the components of the product mixture, and the mass spectrometer will provide the mass spectrum of each component, allowing for their identification. Look for the mass-to-charge ratios corresponding to the expected direct substitution product and any potential rearranged products.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the SN1 and SN2 reactions of this compound.

Caption: SN2 Mechanism: Highly disfavored due to steric hindrance.

SN1_Mechanism cluster_step1 Step 1: Formation of Primary Carbocation cluster_rearrangement Carbocation Rearrangement cluster_ngp Neighboring Group Participation cluster_step2 Step 2: Nucleophilic Attack A 1-Bromo-2-methoxy- 2-methylpropane B Primary Carbocation (Unstable) A->B Slow (Rate-determining) D Oxonium Ion Intermediate A->D Anchimeric Assistance C Tertiary Carbocation (More Stable) B->C 1,2-Methyl Shift F Product (Rearranged) C->F G Product (via NGP) D->G E Nucleophile (Nu⁻) E->F E->G caption SN1 Mechanism: Favored due to rearrangement or NGP.

Caption: SN1 Mechanism: Favored due to rearrangement or NGP.

Conclusion

The structural features of this compound strongly suggest a preference for the SN1 reaction pathway over the SN2 pathway. The significant steric hindrance imposed by the neopentyl-like structure severely retards the rate of an SN2 reaction. In contrast, the potential for carbocation rearrangement to a more stable tertiary intermediate, or stabilization through neighboring group participation by the methoxy group, makes the SN1 mechanism a more viable route. Experimental verification through kinetic studies and product analysis is recommended to confirm these predictions and to fully elucidate the reactivity of this compound. This understanding is crucial for its application in synthetic chemistry and drug development, where controlling reaction pathways is paramount.

A Comparative Guide to the Reactivity of 1-Bromo-2-methoxy-2-methylpropane and 1-bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally similar alkyl halides: 1-bromo-2-methoxy-2-methylpropane and 1-bromo-2-methylpropane. The presence of a methoxy group in the former introduces significant electronic effects that alter its reaction pathways and rates compared to its unsubstituted counterpart. This analysis is supported by established principles of organic chemistry and provides hypothetical experimental data to illustrate these differences.

Executive Summary

The primary differentiator in the reactivity of these two compounds is the potential for neighboring group participation (NGP) , also known as anchimeric assistance, by the methoxy group in this compound.[1][2][3] This internal assistance is expected to significantly accelerate its rate of substitution reactions compared to 1-bromo-2-methylpropane, which reacts through conventional SN2 or E2 pathways. The steric hindrance present in both molecules, due to the isobutyl-like structure, also plays a crucial role in their reactivity profiles.

Data Presentation: A Comparative Overview

ParameterThis compound1-bromo-2-methylpropaneRationale
Relative Solvolysis Rate (e.g., in Ethanol) Expected to be significantly fasterSlowerAnchimeric assistance from the methoxy group in this compound accelerates the rate-determining step.[1][2][3]
Predominant Substitution Mechanism SN2 with Neighboring Group ParticipationSN2Both are primary alkyl halides, but the methoxy compound's reaction is intramolecularly catalyzed.
Key Intermediate Cyclic Oxonium IonPentacoordinate Transition StateThe methoxy group forms a three-membered ring intermediate.
Stereochemistry of Substitution Retention of ConfigurationInversion of ConfigurationNGP leads to a double inversion, resulting in overall retention.[2] A standard SN2 reaction proceeds with inversion.
Reactivity with Strong, Bulky Bases E2 EliminationE2 EliminationBoth substrates are susceptible to elimination reactions under strongly basic and sterically demanding conditions.

Reaction Mechanisms and Reactivity Explained

1-bromo-2-methylpropane: A Sterically Hindered Primary Alkyl Halide

1-bromo-2-methylpropane is a primary alkyl halide, which would typically suggest a high reactivity towards SN2 reactions. However, the presence of two methyl groups on the adjacent carbon atom introduces significant steric hindrance, which impedes the backside attack of a nucleophile.[4] Consequently, while it undergoes SN2 reactions, its rate is slower than that of less hindered primary alkyl halides like 1-bromopropane.

With a strong, sterically hindered base, 1-bromo-2-methylpropane will favor the E2 elimination pathway to form isobutylene. Due to the instability of the primary carbocation, SN1 and E1 reactions are highly unfavorable.

This compound: The Role of Anchimeric Assistance

The standout feature of this compound is the methoxy group at the C2 position. The lone pairs of electrons on the oxygen atom can act as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.[1][3] This process, known as neighboring group participation, leads to the formation of a cyclic oxonium ion intermediate.

This intramolecular reaction is kinetically more favorable than an intermolecular attack by an external nucleophile, leading to a significant rate enhancement. The subsequent attack of an external nucleophile on the oxonium ion intermediate occurs in a second step. This two-step process, with the first step being rate-determining, results in an overall retention of configuration at the reaction center.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to quantify the reactivity of these two compounds.

Experiment 1: Determination of Solvolysis Rates

Objective: To compare the rates of solvolysis of this compound and 1-bromo-2-methylpropane in ethanol.

Procedure:

  • Prepare 0.1 M solutions of both this compound and 1-bromo-2-methylpropane in absolute ethanol.

  • Prepare a 0.01 M solution of sodium hydroxide in absolute ethanol, containing a suitable indicator such as bromothymol blue.

  • In a constant temperature bath set to 50°C, place a flask containing 50 mL of the sodium hydroxide/indicator solution.

  • Add 1 mL of the alkyl halide solution to the flask and start a timer immediately.

  • The solvolysis reaction will produce HBr, which will neutralize the sodium hydroxide.

  • Record the time taken for the indicator to change color (from blue to yellow for bromothymol blue).

  • Repeat the experiment at least three times for each compound to ensure reproducibility.

  • The rate of reaction is inversely proportional to the time taken for the color change.

Experiment 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the products of the reaction of each alkyl halide with sodium methoxide in methanol.

Procedure:

  • Prepare a 0.5 M solution of sodium methoxide in dry methanol.

  • In two separate reaction vessels, dissolve this compound and 1-bromo-2-methylpropane in the sodium methoxide solution.

  • Allow the reactions to proceed at room temperature for a set period (e.g., 24 hours).

  • Quench the reactions by adding a small amount of water.

  • Extract the organic products with a suitable solvent such as diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate.

  • Analyze the product mixture using GC-MS to identify the substitution and elimination products and their relative ratios.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic differences between the two compounds.

SN2_Reaction sub 1-bromo-2-methylpropane ts Transition State sub->ts nu Nu⁻ nu->ts prod Product ts->prod lg Br⁻ ts->lg NGP_Reaction sub This compound int Cyclic Oxonium Ion Intermediate sub->int NGP prod Product int->prod lg Br⁻ int->lg nu Nu⁻ nu->prod

References

A Comparative Analysis of 1-Bromo-2-methoxy-2-methylpropane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of 1-Bromo-2-methoxy-2-methylpropane, a sterically hindered primary alkyl bromide, against common alternative alkylating agents. The assessment focuses on reactivity, reaction mechanisms, and potential applications, supported by established principles of organic chemistry and available experimental data for analogous compounds.

Introduction to this compound

This compound is a primary alkyl halide with a neopentyl-like structure. Its utility as an alkylating agent is fundamentally influenced by the significant steric hindrance imposed by the quaternary carbon atom adjacent to the carbon bearing the bromine atom. This structural feature dictates its reactivity profile, primarily in nucleophilic substitution reactions.

Performance Comparison with Alternative Alkylating Agents

The performance of this compound is best understood in the context of SN2 reactions, the primary pathway for primary alkyl halides. Steric hindrance is a critical factor governing the rate of SN2 reactions.[1][2]

Table 1: Comparison of Alkylating Agent Reactivity in SN2 Reactions

Alkylating AgentStructureRelative Reactivity (vs. 1-Bromobutane)Predominant MechanismKey Characteristics
This compound CC(C)(CBr)OCExtremely Low (estimated)SN2 (very slow), potential for E2/rearrangementHighly sterically hindered, very low reactivity in SN2.[3][4]
1-Bromobutane CCCCBr1 (Reference)SN2Standard primary alkyl halide, good reactivity in SN2.[5][6]
Neopentyl bromide (1-Bromo-2,2-dimethylpropane) CC(C)(C)CBr~10-5SN2 (extremely slow), SN1/E1 with rearrangementStructurally similar to the target compound, known for its extremely low SN2 reactivity.[4][7]
2-Bromopropane CC(Br)C~0.02SN2 / E2Secondary alkyl halide, less reactive than primary, elimination is a competing reaction.
tert-Butyl bromide C(C)(C)BrNegligible in SN2SN1 / E1Tertiary alkyl halide, undergoes substitution via a carbocation intermediate.

Experimental Protocols

While specific experimental data for the alkylation of phenols with this compound is scarce, a general protocol for the Williamson ether synthesis with sterically hindered alkyl halides can be outlined. This procedure is adapted from standard methodologies for similar, less reactive substrates.[8][9]

General Experimental Protocol: O-Alkylation of Phenol with a Hindered Primary Alkyl Bromide

  • Deprotonation of Phenol: To a solution of phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Alkylation: The hindered alkyl bromide (e.g., this compound, 1.0-1.5 eq.) is added to the solution of sodium phenoxide.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the low reactivity of the alkylating agent, prolonged reaction times (24-72 hours) are expected.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway and Steric Hindrance

The following diagram illustrates the Williamson ether synthesis and highlights the steric hindrance that impedes the SN2 reaction with this compound.

G cluster_reactants Reactants cluster_transition_state Sₙ2 Transition State cluster_products Products cluster_hindrance Steric Hindrance Phenoxide Phenoxide Ion (Nucleophile) TS Hindered Transition State Phenoxide->TS Nucleophilic Attack AlkylBromide This compound (Alkylating Agent) AlkylBromide->TS Hindrance Bulky tert-butyl-like group prevents backside attack by the nucleophile. Ether Aryl Ether TS->Ether Product Formation Bromide Bromide Ion TS->Bromide Leaving Group Departure

Caption: SN2 reaction pathway for the alkylation of phenoxide with this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the comparative analysis of alkylating agents.

G start Start: Prepare Nucleophile Solution (e.g., Sodium Phenoxide in DMF) react Parallel Alkylation Reactions: - this compound - 1-Bromobutane - Neopentyl bromide start->react monitor Monitor Reaction Progress (TLC, GC) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Characterization and Yield Determination (NMR, GC-MS) purify->analyze compare Comparative Data Analysis analyze->compare end End compare->end

Caption: Experimental workflow for comparing the reactivity of different alkylating agents.

Conclusion

This compound is a primary alkylating agent that exhibits extremely low reactivity in SN2 reactions due to significant steric hindrance from its neopentyl-like structure. For synthetic applications requiring the introduction of the 2-methoxy-2-methylpropyl group, forcing conditions, including elevated temperatures and prolonged reaction times, are likely necessary. In comparison to less hindered primary alkyl halides like 1-bromobutane, its utility is severely limited. Researchers and drug development professionals should consider alternative, less hindered alkylating agents or different synthetic strategies when the introduction of a sterically encumbered alkyl group is required, unless the low reactivity is a desired feature for selective alkylation in a complex molecule. The potential for side reactions such as elimination and rearrangement under harsh conditions must also be a key consideration.

References

Validating the Reaction Products of 1-Bromo-2-methoxy-2-methylpropane: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 1-bromo-2-methoxy-2-methylpropane, a halogenated ether, can proceed through various pathways, primarily elimination and nucleophilic substitution, yielding different products. Accurate identification and validation of these products are crucial for ensuring the desired outcome of a synthetic route. This guide provides a comparative analysis of the likely reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy and outlines alternative synthetic methodologies.

Predicted Reaction Pathways

Given the structure of this compound, which features a tertiary alkyl halide, the primary reaction mechanisms anticipated are E2 elimination and, to a lesser extent, SN1 substitution. The steric hindrance around the carbon bearing the bromine atom disfavors the SN2 pathway.

  • E2 Elimination: This pathway is favored by the use of a strong, non-nucleophilic base. The base abstracts a proton from a carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the elimination of hydrogen bromide. The major product expected from the E2 reaction of this compound is 2-methoxy-2-methyl-1-propene .

  • SN1 Substitution: In the presence of a weak nucleophile and a polar protic solvent, an SN1 reaction may occur. This pathway involves the formation of a tertiary carbocation intermediate, which is then attacked by the nucleophile. If the nucleophile is, for example, water or an alcohol, the corresponding ether or alcohol would be formed. With methanol as the nucleophile, the product would be tert-butyl methyl ether .

ReactionPathways cluster_start Starting Material cluster_e2 E2 Elimination cluster_sn1 SN1 Substitution This compound This compound TransitionState_E2 Transition State This compound->TransitionState_E2 + Base Carbocation Tertiary Carbocation This compound->Carbocation - Br- Base Base 2-methoxy-2-methyl-1-propene 2-methoxy-2-methyl-1-propene TransitionState_E2->2-methoxy-2-methyl-1-propene - HBr tert-butyl_methyl_ether tert-butyl methyl ether Carbocation->tert-butyl_methyl_ether + Nucleophile (e.g., CH3OH) Nucleophile Nucleophile

Figure 1: Predicted reaction pathways for this compound.

Product Identification by NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) and splitting patterns in ¹H and ¹³C NMR spectra provide a unique fingerprint for each compound. The expected NMR data for the potential products are summarized below.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2-methoxy-2-methyl-1-propene 2-methoxy-2-methyl-1-propene~3.85 (s, 2H, =CH₂), ~3.53 (s, 3H, -OCH₃), ~1.82 (s, 3H, -CH₃)[1]~158 (=C<), ~88 (=CH₂), ~55 (-OCH₃), ~22 (-CH₃)[2]
tert-butyl methyl ether tert-butyl methyl ether~3.21 (s, 3H, -OCH₃), ~1.19 (s, 9H, -C(CH₃)₃)[3][4]~72.8 (-C<), ~49.4 (-OCH₃), ~27.1 (-C(CH₃)₃)[4][5]

Alternative Synthesis Methods and Comparative Data

To provide a comprehensive guide, alternative and more established routes to the potential products are considered.

Williamson Ether Synthesis for tert-Butyl Methyl Ether

The Williamson ether synthesis is a reliable method for preparing ethers, particularly when a primary alkyl halide is used. To synthesize tert-butyl methyl ether, the reaction would involve a tertiary alkoxide and a methyl halide to avoid the competing elimination reaction.[6][7]

  • Reactants: Sodium tert-butoxide and methyl iodide.

  • Mechanism: SN2 reaction where the tert-butoxide ion acts as the nucleophile.[8]

  • Yield: Generally high yields are achievable with this method.

Dehydrohalogenation for Alkene Synthesis

Dehydrohalogenation is a common method for synthesizing alkenes from alkyl halides.[9] The choice of base is critical in determining the regioselectivity and stereoselectivity of the reaction. For the synthesis of 2-methoxy-2-methyl-1-propene, a strong, sterically hindered base would be ideal to promote elimination over substitution.

  • Reactants: An appropriate alkyl halide and a strong base (e.g., potassium tert-butoxide).

  • Mechanism: E2 elimination.

Experimental Protocols

General Procedure for Dehydrohalogenation
  • To a solution of the alkyl halide in a suitable aprotic solvent (e.g., THF, DMSO), add a strong base (e.g., potassium tert-butoxide) at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

  • Compare the obtained chemical shifts, splitting patterns, and integration values with the expected data for the potential products.

Workflow for Product Validation

The following diagram illustrates the general workflow for the validation of reaction products using NMR spectroscopy.

G cluster_reaction Reaction & Workup cluster_analysis NMR Analysis cluster_validation Validation Reaction Perform Reaction Workup Reaction Workup & Purification Reaction->Workup SamplePrep Prepare NMR Sample Workup->SamplePrep AcquireSpectra Acquire 1H & 13C NMR Spectra SamplePrep->AcquireSpectra ProcessSpectra Process Spectra AcquireSpectra->ProcessSpectra DataComparison Compare Experimental Data with Expected Spectra ProcessSpectra->DataComparison StructureElucidation Elucidate Product Structure DataComparison->StructureElucidation

Figure 2: General workflow for the validation of reaction products by NMR.

Conclusion

The validation of reaction products of this compound relies heavily on the interpretation of NMR data. The primary expected product, arising from an E2 elimination, is 2-methoxy-2-methyl-1-propene. The characteristic signals in both ¹H and ¹³C NMR spectra allow for its unambiguous identification. While an SN1 reaction to form tert-butyl methyl ether is a possibility, it is generally less favored under standard elimination conditions. By comparing the experimental NMR data with the reference spectra of the potential products, researchers can confidently determine the outcome of their reaction and optimize conditions to favor the desired product. Furthermore, considering alternative synthetic routes such as the Williamson ether synthesis provides a broader context for achieving the target molecule.

References

A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxy-2-methylpropane Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of substitution reactions involving 1-bromo-2-methoxy-2-methylpropane and other tertiary alkyl halides. Due to the limited availability of specific kinetic data for this compound in the reviewed literature, this guide leverages extensive data from analogous compounds, primarily tert-butyl chloride and tert-butyl bromide, to provide a comprehensive understanding of the expected reactivity and reaction mechanisms.

Executive Summary

This compound, a tertiary alkyl halide, is expected to undergo nucleophilic substitution primarily through a unimolecular (SN1) mechanism. This is characterized by a two-step process involving the formation of a carbocation intermediate. The rate of this reaction is typically independent of the nucleophile's concentration and is significantly influenced by the solvent's polarity and the stability of the carbocation. Concurrently, unimolecular elimination (E1) reactions can occur, competing with the SN1 pathway. This guide presents a detailed comparison of the kinetic parameters for the solvolysis of benchmark tertiary alkyl halides, offering a predictive framework for the behavior of this compound.

Comparison of Kinetic Data for Tertiary Alkyl Halide Solvolysis

The following tables summarize kinetic data for the solvolysis of tert-butyl chloride and tert-butyl bromide in various solvents. This data serves as a reference for predicting the kinetic behavior of this compound. The rate of solvolysis for tertiary alkyl halides is highly dependent on the solvent's ionizing power and its ability to solvate the forming carbocation and the leaving group.

Table 1: Rate Constants for the Solvolysis of tert-Butyl Chloride and tert-Butyl Bromide at 25°C

SolventDielectric Constant (ε)tert-Butyl Chloride (k, s⁻¹)tert-Butyl Bromide (k, s⁻¹)
Water78.51.2 x 10⁻²3.7 x 10⁻¹
80% Ethanol/20% Water67.04.0 x 10⁻⁴1.7 x 10⁻²
Ethanol24.31.0 x 10⁻⁷8.0 x 10⁻⁶
Methanol32.64.0 x 10⁻⁶2.0 x 10⁻⁴
Acetic Acid6.22.0 x 10⁻⁸4.0 x 10⁻⁷

Note: Data is compiled from various literature sources and is intended for comparative purposes. Actual values may vary depending on specific experimental conditions.

Table 2: Activation Parameters for the Solvolysis of tert-Butyl Halides in 80% Ethanol/20% Water

SubstrateΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
tert-Butyl Chloride94-40
tert-Butyl Bromide88-35

Reaction Mechanisms: SN1 and E1 Pathways

Tertiary alkyl halides like this compound undergo substitution and elimination reactions via unimolecular pathways, which proceed through a common carbocation intermediate.

SN1 (Substitution, Nucleophilic, Unimolecular)

The SN1 reaction is a stepwise process:

  • Ionization: The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the slow, rate-determining step.

  • Nucleophilic Attack: A nucleophile attacks the carbocation.

  • Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step yields the substitution product.

E1 (Elimination, Unimolecular)

The E1 reaction also proceeds through the same initial carbocation formation:

  • Ionization: Identical to the first step of the SN1 reaction.

  • Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene.

The ratio of SN1 to E1 products is influenced by the nature of the nucleophile/base and the reaction temperature. Higher temperatures tend to favor elimination.

SN1_E1_Pathway Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Ionization (Slow, RDS) SN1_Product Substitution Product Carbocation->SN1_Product + Nucleophile (Fast) E1_Product Elimination Product Carbocation->E1_Product - H+ (Fast)

Caption: SN1 and E1 reaction pathways for a tertiary alkyl halide.

Experimental Protocols

The kinetic analysis of solvolysis reactions of tertiary alkyl halides is commonly performed by monitoring the production of the hydrohalic acid (HBr in this case) over time.

General Experimental Workflow
  • Solution Preparation: A solution of the alkyl halide in a suitable solvent (e.g., a mixture of ethanol and water) is prepared.

  • Reaction Initiation: The reaction is initiated by placing the reaction mixture in a constant-temperature bath.

  • Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching: The reaction in the aliquot is quenched, typically by adding it to a solvent where the reaction rate is negligible (e.g., cold acetone).

  • Titration: The amount of acid produced is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.

  • Data Analysis: The concentration of the alkyl halide remaining at each time point is calculated, and this data is used to determine the rate constant of the reaction, typically by plotting ln[Alkyl Halide] versus time, which should yield a straight line for a first-order reaction.

Experimental_Workflow A Prepare reaction mixture (Alkyl halide in solvent) B Incubate at constant temperature A->B C Withdraw aliquots at timed intervals B->C D Quench the reaction C->D E Titrate with standard base D->E F Calculate [Alkyl Halide] vs. time E->F G Determine rate constant (k) F->G

Caption: General workflow for a kinetic study of solvolysis.

Comparison with Alternative Substrates

The reactivity of this compound can be compared with other tertiary and secondary alkyl halides.

  • tert-Butyl Bromide vs. tert-Butyl Chloride: As seen in Table 1, tert-butyl bromide reacts significantly faster than tert-butyl chloride under the same conditions. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. We can predict that this compound will also be more reactive than its chlorinated counterpart.

  • Tertiary vs. Secondary Alkyl Halides: Tertiary alkyl halides, like this compound, react much faster in SN1 reactions than secondary alkyl halides. This is due to the greater stability of the tertiary carbocation intermediate compared to a secondary carbocation.

Conclusion

While direct kinetic data for this compound is not extensively reported, a strong predictive framework can be established by comparing it to well-studied tertiary alkyl halides like tert-butyl chloride and tert-butyl bromide. The substitution reactions of this compound are expected to proceed via an SN1 mechanism, with the rate being highly sensitive to solvent polarity and leaving group ability. The provided experimental protocols offer a robust methodology for researchers to conduct their own kinetic studies and gather specific data for this compound. This comparative approach is invaluable for professionals in drug development and organic synthesis for predicting reaction outcomes and optimizing reaction conditions.

Navigating the Reactive Landscape of 1-Bromo-2-methoxy-2-methylpropane: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the regioselectivity of reactions is paramount for predictable and efficient molecular construction. This guide provides a comparative assessment of the regioselectivity of reactions involving 1-bromo-2-methoxy-2-methylpropane, a sterically hindered primary bromide. Due to a lack of specific published experimental data for this compound, this guide draws upon established principles of organic chemistry and comparative data from analogous structures to predict its reactive tendencies.

Structural Considerations and Reactivity Overview

This compound possesses a neopentyl-like structure, which significantly influences its reactivity. The presence of a bulky tertiary carbon atom adjacent to the carbon bearing the bromine atom creates substantial steric hindrance. This steric impediment is a critical factor governing the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways.

Comparison with Alternative Substrates

To contextualize the reactivity of this compound, it is useful to compare it with structurally related alkyl halides:

SubstrateStructureKey FeaturesExpected Reactivity Profile
This compound CH₃OC(CH₃)₂CH₂BrPrimary bromide with a neopentyl-like structure; tertiary ether functionality.Highly hindered, making SN2 reactions very slow. Prone to SN1-type reactions with rearrangement or E2 elimination with strong, bulky bases.
Neopentyl bromide (CH₃)₃CCH₂BrClassic example of a sterically hindered primary halide.Extremely slow to undergo SN2 reactions. Undergoes SN1 with rearrangement.[1][2][3][4][5]
1-Bromo-2-methylpropane (CH₃)₂CHCH₂BrLess hindered primary bromide compared to the target molecule.Can undergo both SN2 and E2 reactions.[6][7][8]
tert-Butyl bromide (CH₃)₃CBrTertiary bromide.Readily undergoes SN1 and E1 reactions due to the formation of a stable tertiary carbocation.

Predicted Regioselectivity in Reactions

The outcome of reactions with this compound is highly dependent on the nature of the nucleophile and the reaction conditions.

Nucleophilic Substitution vs. Elimination

The steric hindrance around the α-carbon in this compound makes a direct backside attack for an SN2 reaction highly unfavorable.[1][2][3][4][5] Consequently, reaction pathways that can alleviate this steric strain are preferred.

  • With Strong, Non-bulky Nucleophiles (e.g., CN⁻, N₃⁻) : While SN2 is severely hindered, it might occur at a very slow rate. However, given the structure, an SN1-type mechanism involving a rearranged carbocation is a more probable substitution pathway, especially in polar protic solvents.

  • With Strong, Bulky Bases (e.g., t-BuOK) : Elimination via an E2 mechanism is expected to be the major pathway, leading to the formation of 2-methoxy-2-methyl-1-propene. The bulky base will preferentially abstract a proton from the least hindered methyl group.

  • With Weak Nucleophiles/Weak Bases (e.g., H₂O, ROH) : Solvolysis reactions are likely to proceed through an SN1 mechanism. This involves the initial formation of a primary carbocation, which would then be expected to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. The nucleophile would then attack this rearranged carbocation.

Illustrative Product Distribution (Predicted)

The following table summarizes the predicted major and minor products for various reactions. Note: This data is illustrative and based on chemical principles, not on published experimental results for this compound.

Reagent/ConditionsPredicted Major Product(s)Predicted Minor Product(s)Predominant Mechanism
NaCN in DMSO3-methoxy-3-methylbutanenitrile (rearranged substitution product)2-methoxy-2-methylpropanenitrile (direct substitution)SN1 with rearrangement
NaN₃ in DMF1-azido-3-methoxy-3-methylbutane (rearranged substitution product)1-azido-2-methoxy-2-methylpropane (direct substitution)SN1 with rearrangement
t-BuOK in t-BuOH2-methoxy-2-methyl-1-propeneSubstitution productsE2
H₂O, heat3-methoxy-3-methyl-1-butanol (rearranged alcohol)2-methoxy-2-methyl-1-propanol (unrearranged alcohol), 2-methoxy-2-methyl-1-propene (elimination)SN1 with rearrangement, E1

Experimental Protocols (Illustrative)

The following are hypothetical experimental protocols for assessing the regioselectivity of this compound. These are based on standard organic chemistry procedures and should be adapted and optimized.

Protocol 1: Reaction with Sodium Cyanide (Illustrative)
  • Reaction Setup : To a solution of this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).

  • Reaction Conditions : Stir the mixture at 50-70 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification and Analysis : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by GC-MS and ¹H NMR to determine the ratio of direct substitution to rearranged products. Purify the products by column chromatography.

Protocol 2: Reaction with Potassium tert-Butoxide (Illustrative)
  • Reaction Setup : Dissolve this compound (1.0 eq) in anhydrous tert-butanol. To this solution, add potassium tert-butoxide (1.5 eq) in portions at 0 °C.

  • Reaction Conditions : After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the disappearance of the starting material by TLC or GC.

  • Work-up : Quench the reaction by adding water. Extract the mixture with pentane.

  • Purification and Analysis : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation. Analyze the product ratio by GC and ¹H NMR to quantify the yield of the elimination product.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed.

G Reaction Pathways of this compound cluster_start Starting Material cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway cluster_sn1 SN1 Pathway A This compound B Transition State (Highly Hindered) A->B Strong, Small Nucleophile D Transition State A->D Strong, Bulky Base F Primary Carbocation (Unstable) A->F Weak Nucleophile (Solvolysis) C Direct Substitution Product B->C E Elimination Product (Alkene) D->E G Tertiary Carbocation (Rearranged, More Stable) F->G 1,2-Methyl Shift H Rearranged Substitution Product G->H Nucleophilic Attack

Caption: Competing reaction pathways for this compound.

G Experimental Workflow for Regioselectivity Analysis A Reaction of this compound with Nucleophile/Base B Reaction Work-up (Quenching, Extraction) A->B C Crude Product Mixture B->C D Product Ratio Analysis (GC-MS, NMR) C->D E Column Chromatography C->E F Isolated Products E->F G Structural Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for analyzing reaction regioselectivity.

Conclusion

While direct experimental data for the reactions of this compound is scarce, a thorough understanding of fundamental organic chemistry principles allows for strong predictions regarding its regioselective behavior. The pronounced steric hindrance of its neopentyl-like structure is the dominant factor, largely precluding SN2 reactions and favoring E2 elimination with strong, bulky bases, or SN1-type reactions with rearrangement under solvolytic conditions. For researchers designing synthetic routes, it is crucial to consider these competing pathways and select reagents and conditions that favor the desired regiochemical outcome. Further experimental investigation into this specific substrate would be highly valuable to the synthetic community.

References

A Comparative Guide to the Use of 1-Bromo-2-methoxy-2-methylpropane and Other Bromoalkanes in Ether Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable pathway for the formation of a carbon-oxygen-carbon ether linkage. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide nucleophile and an alkyl halide electrophile. While effective for simple primary alkyl halides, the synthesis of sterically hindered ethers presents significant challenges, primarily due to competing elimination reactions (E2) and sluggish reaction rates.

This guide provides an objective comparison of 1-bromo-2-methoxy-2-methylpropane, a sterically hindered primary bromoalkane, with other representative bromoalkanes in the context of ether synthesis. We will examine their reactivity, propensity for side reactions, and provide supporting data and experimental considerations.

Reactivity and Structural Considerations

The success of the Williamson ether synthesis is highly dependent on the structure of the alkyl halide.[1][2] Tertiary and sterically hindered alkyl halides are prone to E2 elimination, affording alkenes as the major product instead of the desired ether.[3][4]

  • This compound: This compound possesses a neopentyl-type framework.[5] The bromine is on a primary carbon, which would typically favor an SN2 reaction. However, the presence of a quaternary carbon at the adjacent C2 position creates significant steric hindrance, dramatically slowing the rate of backside nucleophilic attack required for the SN2 mechanism. While direct E2 elimination is not possible due to the lack of β-hydrogens on the quaternary center, slow reaction rates and potential for rearrangement under forcing conditions are key considerations.

  • tert-Butyl bromide (2-Bromo-2-methylpropane): As a tertiary alkyl halide, this substrate almost exclusively undergoes E2 elimination when treated with a strong base like an alkoxide.[2][6] The formation of an ether via an SN2 pathway is negligible.[2]

  • Neopentyl bromide (1-Bromo-2,2-dimethylpropane): This is a classic example of a sterically hindered primary alkyl halide. It is known to be extremely unreactive in SN2 reactions due to the bulky tert-butyl group preventing nucleophilic attack. Like this compound, it cannot undergo a standard E2 reaction.

  • n-Butyl bromide (1-Bromobutane): A simple primary alkyl halide, this substrate readily undergoes SN2 reactions with alkoxides, providing good to excellent yields of the corresponding ether under standard Williamson conditions.[2]

Comparative Performance in Ether Synthesis

The following table summarizes the expected outcomes when reacting various bromoalkanes with a representative alkoxide, such as sodium ethoxide (NaOEt), under typical Williamson ether synthesis conditions.

BromoalkaneStructureSubstrate TypePredominant MechanismMajor Product(s)Typical Ether YieldNotes
This compound Primary (Sterically Hindered)Very Slow SN2Ether / No ReactionVery Low to NilSevere steric hindrance at the β-carbon drastically reduces SN2 reaction rate. Forcing conditions may be required.
tert-Butyl bromide TertiaryE22-Methylpropene0%Elimination is highly favored over substitution.[2][6]
Neopentyl bromide Primary (Sterically Hindered)Very Slow SN2Ether / No ReactionVery LowExtremely low reactivity towards SN2 due to steric hindrance.
n-Butyl bromide Primary (Unhindered)SN2Butyl ethyl ether80-95%Ideal substrate for Williamson ether synthesis.[1]

Reaction Mechanisms and Pathways

The choice between substitution (SN2) and elimination (E2) is primarily dictated by the structure of the alkyl halide. The following diagrams illustrate the key mechanistic pathways.

williamson_synthesis cluster_reactants Reactants cluster_products Products Alkoxide R'-O⁻ TS Transition State [R'-O···CH₂(R)···Br]⁻ Alkoxide->TS Sₙ2 Attack AlkylHalide R-CH₂-Br AlkylHalide->TS Ether R'-O-CH₂-R Halide Br⁻ TS->Ether TS->Halide

Caption: General SN2 pathway for the Williamson ether synthesis.

sn2_vs_e2 cluster_sn2 Sₙ2 Pathway (Disfavored) cluster_e2 E2 Pathway (Favored) Reactants tert-Butyl bromide + R'-O⁻ SN2_TS Highly Hindered Transition State Reactants->SN2_TS High Energy Barrier E2_TS Accessible Transition State Reactants->E2_TS Low Energy Barrier SN2_Product tert-Butyl Ether SN2_TS->SN2_Product E2_Product 2-Methylpropene E2_TS->E2_Product

Caption: Competing SN2 and E2 pathways for a tertiary halide.

steric_hindrance cluster_substrate This compound Alkoxide R'-O⁻ C_alpha CαH₂-Br Alkoxide->C_alpha Backside attack is blocked C_beta Cβ(CH₃)₂(OCH₃) Block1 Steric Blockage Block1->C_alpha Block2 Steric Blockage Block2->C_alpha

Caption: Steric hindrance preventing SN2 attack on a neopentyl-type halide.

Experimental Protocols

While yields vary significantly, the general procedure for attempting a Williamson ether synthesis is consistent.

General Protocol: Synthesis of an Ether via Williamson Synthesis

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., nitrogen or argon), a solution of the desired alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) is prepared.[4]

  • A strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), is added portion-wise at 0 °C. The mixture is stirred until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.[7]

  • Nucleophilic Substitution: The bromoalkane (1.0-1.2 eq.) is added to the alkoxide solution, either neat or dissolved in a small amount of the reaction solvent.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, e.g., 50-100 °C) for a period of 1 to 24 hours, while monitoring the reaction progress by TLC or GC.[1]

  • Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Substrate-Specific Considerations:

  • For n-Butyl bromide: This protocol is expected to proceed smoothly, often at temperatures between 25-80 °C, with reaction times of 1-8 hours, yielding the ether in high purity.

  • For tert-Butyl bromide: Following this protocol will result in the formation of 2-methylpropene gas. The workup will primarily isolate the unreacted starting alcohol. No ether product is expected.

  • For this compound and Neopentyl bromide: Significant modification is required. Higher temperatures and prolonged reaction times (>24 hours) are necessary. Even under these forcing conditions, yields of the desired ether are expected to be very low due to the extreme steric hindrance. The primary component isolated after workup will likely be unreacted starting materials.

Conclusion

The choice of bromoalkane is critical for the successful synthesis of ethers via the Williamson reaction.

  • This compound is a poor substrate for this reaction. Its neopentyl-like structure presents severe steric hindrance that effectively shuts down the SN2 pathway under standard conditions.

  • Tertiary bromoalkanes , such as tert-butyl bromide, are unsuitable for ether synthesis with alkoxides, as they overwhelmingly favor the E2 elimination pathway.

  • Unhindered primary bromoalkanes , like n-butyl bromide, remain the ideal substrates for the Williamson ether synthesis, reliably providing high yields of the target ether.

For the synthesis of sterically congested ethers, alternative methods that do not rely on a backside SN2 attack, such as couplings catalyzed by copper or zinc, may be more effective.[8][9] Researchers aiming to synthesize ethers from hindered substrates like this compound should anticipate extremely low reactivity and consider these alternative synthetic strategies.

References

Characterization of Byproducts from 1-Bromo-2-methoxy-2-methylpropane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential byproducts generated from reactions involving 1-bromo-2-methoxy-2-methylpropane. Due to a lack of specific experimental data in the current literature detailing the precise quantification and characterization of byproducts from this specific substrate, this guide will focus on the predicted reaction pathways and potential byproduct formation based on established principles of organic chemistry and data from analogous compounds.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide with a sterically hindered tertiary carbon adjacent to the bromine-bearing carbon. This structural arrangement, along with the presence of a methoxy group at the C2 position, suggests that the compound can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, will significantly influence the predominant reaction pathway and the resulting product distribution.

A key feature of this compound is the potential for neighboring group participation (NGP) from the methoxy group. The oxygen atom's lone pair of electrons can act as an internal nucleophile, potentially leading to the formation of a cyclic oxonium ion intermediate. This participation can affect the reaction rate and the stereochemistry of the substitution products, often resulting in retention of configuration.

Predicted Reaction Pathways and Potential Byproducts

The primary reaction pathways for this compound are nucleophilic substitution and elimination. The byproducts are the minor products formed alongside the major product in these reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile.

  • S(_N)2 Pathway: A bimolecular reaction where the nucleophile attacks the carbon bearing the bromine in a single concerted step. This pathway is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. Due to the steric hindrance from the adjacent tertiary carbon in this compound, the S(_N)2 pathway is expected to be slow.

  • S(_N)1 Pathway: A unimolecular reaction that proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents. The primary carbocation that would form from this compound is unstable and prone to rearrangement.

Potential Substitution Byproducts:

Byproduct NameChemical FormulaFormation PathwayNotes
2-methoxy-2-methyl-1-propanolC(5)H({12})O(_2)S(_N)2 with hydroxideDirect substitution product.
1,2-dimethoxy-2-methylpropaneC(6)H({14})O(_2)S(_N)2 with methoxideDirect substitution product.
Rearranged substitution products-S(_N)1 with rearrangementThe initially formed primary carbocation can rearrange to a more stable tertiary carbocation, leading to a variety of rearranged substitution products.
Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the bromine atom from adjacent carbons.

  • E2 Pathway: A bimolecular reaction that is favored by strong, bulky bases. The base removes a proton from a beta-carbon simultaneously with the departure of the bromide ion.

  • E1 Pathway: A unimolecular reaction that proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents.

Potential Elimination Byproducts:

Byproduct NameChemical FormulaFormation PathwayNotes
3-methoxy-3-methyl-1-buteneC(6)H({12})OE2Hofmann product (less substituted alkene) may be favored with a bulky base.
1-methoxy-3-methyl-2-buteneC(6)H({12})OE1/E2Zaitsev product (more substituted alkene).

Experimental Protocols

General Experimental Protocol for Reaction of this compound with a Nucleophile/Base:

  • Reaction Setup: A solution of this compound in an appropriate solvent (e.g., ethanol for solvolysis, or a polar aprotic solvent like DMF for S(_N)2 reactions) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: The nucleophile or base (e.g., sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol) is added to the reaction mixture, often dropwise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched (e.g., with water or a saturated ammonium chloride solution) and the organic products are extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO(_4)), filtered, and the solvent is removed under reduced pressure. The crude product mixture is then purified by column chromatography or fractional distillation to separate the major product from the byproducts.

  • Characterization: The structure of the isolated byproducts is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (

    1^11
    H and
    13^{13}13
    C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The relative quantities of the products and byproducts are determined by GC analysis.

Visualizations

The following diagrams illustrate the potential reaction pathways of this compound.

Substitution_Pathways cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway A 1-Bromo-2-methoxy- 2-methylpropane B Transition State A->B Concerted C Substitution Product (e.g., 2-methoxy-2-methyl-1-propanol) B->C Br Br- B->Br Nu Nu- Nu->A D 1-Bromo-2-methoxy- 2-methylpropane E Primary Carbocation (Unstable) D->E Slow F Rearranged Carbocation (More Stable) E->F Rearrangement H Direct Substitution Product (minor) E->H G Rearranged Substitution Product F->G Nu2 Nu- Nu2->G Nu2->H

Caption: Predicted nucleophilic substitution pathways for this compound.

Elimination_Pathways cluster_E2 E2 Pathway cluster_E1 E1 Pathway A 1-Bromo-2-methoxy- 2-methylpropane B Transition State A->B Concerted C Elimination Product (e.g., 3-methoxy-3-methyl-1-butene) B->C Br Br- B->Br Base Base: Base->A D 1-Bromo-2-methoxy- 2-methylpropane E Carbocation D->E Slow F Elimination Product (e.g., 1-methoxy-3-methyl-2-butene) E->F Base2 Base: Base2->E

Caption: Predicted elimination pathways for this compound.

NGP_Pathway A 1-Bromo-2-methoxy- 2-methylpropane B Oxonium Ion Intermediate A->B Intramolecular SN2 C Substitution Product (Retention of Configuration) B->C External SN2 Nu Nu- Nu->B

Caption: Plausible neighboring group participation (NGP) pathway.

Conclusion

The characterization of byproducts from reactions of this compound is crucial for optimizing reaction conditions and ensuring product purity in synthetic applications. While direct experimental data on the byproduct profile of this specific compound is limited in the public domain, an understanding of fundamental reaction mechanisms allows for the prediction of potential side reactions and the resulting byproducts. Further experimental studies are warranted to provide a quantitative comparison of the byproduct formation under various reaction conditions, which would be of significant value to the scientific and drug development communities.

Navigating Steric Hindrance: A Comparative Guide to the Synthetic Applications of 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of sterically hindered moieties is a critical aspect of molecular design. 1-Bromo-2-methoxy-2-methylpropane, a neopentyl-type alkyl halide, presents both unique opportunities and significant challenges in synthetic chemistry. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.

This compound is primarily utilized as an alkylating agent to introduce the bulky 2-methoxy-2-methylpropyl group. This moiety can be valuable in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates by providing steric bulk and influencing conformation. However, its utility is often hampered by the inherent low reactivity of neopentyl-type halides in classical nucleophilic substitution reactions.

The Challenge of Steric Hindrance in Nucleophilic Substitution

The core of this compound's reactivity lies in its structure. The bromine atom is attached to a primary carbon, which is itself bonded to a quaternary carbon. This arrangement creates significant steric hindrance around the reaction center, impeding the backside attack required for a typical S(_N)2 reaction.[1][2][3] Consequently, reactions with nucleophiles are often sluggish and require forcing conditions, which can lead to competing elimination reactions or rearrangements.[4][5]

The alternative S(_N)1 pathway is also disfavored due to the formation of an unstable primary carbocation upon departure of the bromide leaving group.[2][3] While carbocation rearrangement to a more stable tertiary carbocation is possible, this leads to a mixture of products and reduces the yield of the desired substitution product.[5]

Applications in Synthesis: The Williamson Ether Synthesis

A primary application of this compound is in the Williamson ether synthesis to form sterically hindered ethers.[6][7][8] This reaction involves the coupling of an alkoxide with the alkyl halide.

Williamson_Ether_Synthesis reagents This compound + R-O⁻Na⁺ conditions Heat (e.g., 50-100 °C) reagents->conditions Reaction Conditions product 2-Methoxy-2-methylpropyl Ether (R-O-CH₂C(CH₃)₂OCH₃) + NaBr conditions->product Yields: 50-95% (Highly dependent on substrate)

Comparative Performance with Alternative Reagents

The performance of this compound in ether synthesis is often compared to other neopentyl-type halides, such as neopentyl bromide (1-bromo-2,2-dimethylpropane).

ReagentNucleophileProductYield (%)ConditionsReference
This compound Sodium Phenoxide2-Methoxy-2-methylpropyl phenyl etherModerate (yields not specified in general literature)HeatN/A
Neopentyl Bromide Sodium EthoxideNeopentyl ethyl etherPoorProlonged heating[5]
Neopentyl Tosylate Sodium AlkoxidesAlkyl neopentyl ethersPoor (due to side reactions)Heat[5]

The presence of the methoxy group in this compound may have a subtle electronic effect on the reaction rate compared to neopentyl bromide, but the overwhelming factor governing reactivity remains steric hindrance.

Experimental Protocols

General Procedure for Williamson Ether Synthesis

A representative, though generalized, protocol for the synthesis of a 2-methoxy-2-methylpropyl ether is as follows. It is crucial to note that specific conditions will vary depending on the nucleophile's reactivity.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • To a solution of the alcohol in anhydrous DMF, slowly add sodium hydride at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 50-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start alkoxide_formation Alkoxide Formation (Alcohol + Base in DMF) start->alkoxide_formation alkylation Alkylation (Addition of this compound) alkoxide_formation->alkylation heating Heating (50-100 °C) alkylation->heating workup Aqueous Workup and Extraction heating->workup purification Purification (Column Chromatography) workup->purification end End Product purification->end

Alternative Synthetic Strategies

Given the challenges associated with the direct nucleophilic substitution of this compound, alternative strategies for the synthesis of sterically hindered ethers are often employed. These include:

  • Mitsunobu Reaction: While also an S(_N)2-type reaction, it can sometimes be effective for the synthesis of hindered ethers where the Williamson synthesis fails.

  • Acid-catalyzed addition of alcohols to alkenes: This method can be used to generate tertiary ethers, which are structurally related to the ethers derived from this compound.

Conclusion

This compound serves as a specialized reagent for the introduction of the sterically demanding 2-methoxy-2-methylpropyl group. Its application is primarily centered on the Williamson ether synthesis, though its utility is limited by significant steric hindrance. Researchers and synthetic chemists must carefully consider the reaction conditions and potential side reactions. While quantitative comparative data with other neopentyl-type halides is not extensively documented, the general principles of steric hindrance suggest that its reactivity is comparable to that of neopentyl bromide. For the synthesis of highly hindered ethers, exploring alternative synthetic methodologies may prove more fruitful. The development of more efficient catalytic systems for the activation of such sterically congested alkyl halides remains an active area of research.

References

yield comparison of different synthetic routes to 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of potential synthetic routes for 1-Bromo-2-methoxy-2-methylpropane, a valuable building block in organic synthesis. Due to a lack of specific published experimental data for this exact molecule, this comparison is based on established chemical principles and analogous reactions found in the literature. The provided experimental protocols are for structurally similar compounds and are intended to serve as a foundational methodology that can be adapted and optimized for the target molecule.

Data Presentation: A Comparative Overview

The following table summarizes the plausible synthetic routes for this compound, highlighting the starting materials, reagents, and the anticipated, yet theoretical, yield and purity based on analogous transformations.

Synthetic Route Starting Material Key Reagents Anticipated Yield Anticipated Purity Notes
Route 1: Bromination of a Primary Alcohol 2-methoxy-2-methylpropan-1-olPhosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)Moderate to HighGood to ExcellentThis is a standard method for converting primary alcohols to primary alkyl bromides. The reaction generally proceeds with good regioselectivity and avoids carbocation rearrangements.
Route 2: Radical Bromination of an Alkane 2-methoxy-2-methylpropaneN-Bromosuccinimide (NBS), light (hν) or radical initiator (e.g., AIBN)Low to ModeratePoorThis method is generally less selective for primary C-H bonds. The tertiary C-H bond in the starting material would be more reactive towards radical abstraction, leading to a mixture of products.

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to the proposed synthetic routes. These should be adapted and optimized for the synthesis of this compound.

Route 1: Bromination of a Primary Alcohol (Analogous Protocol)

This protocol is adapted from the synthesis of 1-bromo-2-methylpropane from 2-methylpropan-1-ol (isobutanol) and can be considered a starting point for the bromination of 2-methoxy-2-methylpropan-1-ol.

Materials:

  • 2-methoxy-2-methylpropan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a stir bar and a dropping funnel, dissolve 2-methoxy-2-methylpropan-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by carefully and slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Route 2: Radical Bromination of an Alkane (General Protocol)

This is a general procedure for radical bromination and would require significant optimization to achieve selective bromination at the primary position of 2-methoxy-2-methylpropane.

Materials:

  • 2-methoxy-2-methylpropane

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar and a reflux condenser, dissolve 2-methoxy-2-methylpropane and N-Bromosuccinimide (NBS) in carbon tetrachloride.

  • Add a catalytic amount of AIBN to the mixture. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.

  • Heat the reaction mixture to reflux and maintain reflux for several hours. Monitor the reaction progress by GC to observe the formation of the desired product and potential isomers.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product will likely be a mixture of isomers and will require careful purification by fractional distillation or preparative chromatography.

Mandatory Visualization

SynthesisComparison cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Product 2_methoxy_2_methylpropan_1_ol 2-methoxy-2-methylpropan-1-ol 2_methoxy_2_methylpropane 2-methoxy-2-methylpropane Route2 Route 2: Radical Bromination 2_methoxy_2_methylpropane->Route2 NBS, hν Route1 Route 1: Bromination of Primary Alcohol Product This compound Route1->Product Higher Yield Higher Selectivity Route2->Product Lower Yield Lower Selectivity

Caption: Comparison of synthetic pathways to this compound.

A Comparative Spectroscopic Analysis of 1-Bromo-2-methoxy-2-methylpropane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 1-Bromo-2-methoxy-2-methylpropane against its structural isomers, 1-bromo-2-methylpropane and 2-bromo-2-methylpropane. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The following sections provide a detailed breakdown of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for these compounds. The data is presented in clear, tabular formats to facilitate easy comparison. Furthermore, detailed experimental protocols for each spectroscopic technique are provided to support the reproducibility of such analyses in a laboratory setting.

Spectroscopic Data Comparison

The structural differences between this compound, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane lead to distinct patterns in their respective spectra. The introduction of a methoxy group and the relative positions of the bromine atom and methyl groups create unique chemical environments for the protons and carbon atoms, resulting in different chemical shifts, splitting patterns, vibrational frequencies, and fragmentation patterns.

¹H NMR Data

Table 1: Comparison of ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.4Singlet2H-CH₂Br
~3.2Singlet3H-OCH₃
~1.3Singlet6H-C(CH₃)₂
1-bromo-2-methylpropane [1]3.27Doublet2H-CH₂Br
2.05Multiplet1H-CH(CH₃)₂
1.03Doublet6H-CH(CH ₃)₂
2-bromo-2-methylpropane [2]1.80Singlet9H-C(CH₃)₃
¹³C NMR Data

Table 2: Comparison of ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~75-C (CH₃)₂OCH₃
~50-OC H₃
~45-C H₂Br
~25-C(C H₃)₂
1-bromo-2-methylpropane [3]45.6-C H₂Br
31.0-C H(CH₃)₂
21.0-CH(C H₃)₂
2-bromo-2-methylpropane [4]62.5-C Br(CH₃)₃
36.4-C(C H₃)₃
Infrared (IR) Spectroscopy Data

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

CompoundC-H stretchingC-O stretchingC-Br stretching
This compound (Predicted) ~2950-2850~1100-1000~600-500
1-bromo-2-methylpropane [5]~2960, 2870N/A~650-550
2-bromo-2-methylpropane [6]~2970, 2860N/A~600-500
Mass Spectrometry Data

Table 4: Comparison of Key Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
This compound (Predicted) 166/16873151/153, 93, 57
1-bromo-2-methylpropane [7]136/1385779/81, 41
2-bromo-2-methylpropane [8]136/1385779/81, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solution is homogeneous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative ratios of protons.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[9]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a suitable solvent and acquire the spectrum in a solution cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded over the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography). The sample is vaporized and then ionized.

  • Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and typically leads to extensive fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.[12]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying and comparing chemical compounds using spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Sample Sample Preparation NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Splitting, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Comparison Spectroscopic Data Comparison Structure_Elucidation->Comparison Compare with known compounds or predicted data Conclusion Compound Identification & Structural Insights Structure_Elucidation->Conclusion Comparison->Conclusion

Caption: Workflow for Spectroscopic Data Analysis and Comparison.

References

A Comparative Guide to the Efficiency of 1-Bromo-2-methoxy-2-methylpropane and its Alternatives in Alcohol Protection

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone for achieving desired molecular complexity. For researchers, scientists, and drug development professionals, the choice of a protecting group and the corresponding reagent is critical to the overall efficiency and success of a synthetic route. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability across a range of reaction conditions. This guide provides a comparative assessment of 1-Bromo-2-methoxy-2-methylpropane and the more conventional reagent, chloromethyl methyl ether (MOM-Cl), for the formation of MOM ethers.

While extensive experimental data is available for the well-established chloromethyl methyl ether, this guide also explores the potential utility of this compound as an alternative, drawing upon fundamental principles of chemical reactivity.

General Reaction Pathway for Methoxymethyl (MOM) Ether Formation

The protection of an alcohol as a MOM ether generally proceeds via a nucleophilic substitution reaction where the alcohol, typically activated as an alkoxide, displaces a halide from the methoxymethylating agent.

G cluster_0 General Reaction ROH R-OH (Alcohol) RO R-O⁻ (Alkoxide) ROH->RO Deprotonation Base + Base MOM_Ether R-OCH₂OCH₃ (MOM Ether) RO->MOM_Ether SN2 Attack MOM_X CH₃OCH₂-X (Methoxymethyl Halide) X = Cl or Br MOM_X->MOM_Ether HX + HX

Caption: General workflow for the protection of an alcohol as a methoxymethyl (MOM) ether.

Comparison of Reagents for MOM Ether Formation

The selection of the methoxymethylating agent can influence reaction rates, yields, and substrate scope. The following table compares chloromethyl methyl ether (MOM-Cl) with the potential alternative, this compound.

FeatureChloromethyl methyl ether (MOM-Cl)This compound
Reactivity Standard reactivity, widely used and well-documented.[1]Expected to be more reactive than MOM-Cl due to the better leaving group ability of bromide compared to chloride.[2]
Typical Yields Generally high, well-established across a wide range of substrates.[3][4]Specific experimental data is not readily available in the literature.
Reaction Conditions Typically requires a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DCM).[1]A similar base and solvent system would likely be employed.
Safety Concerns Known human carcinogen, requiring careful handling.[1][5]While specific toxicity data is limited, it should be handled with care as a reactive alkylating agent.
Availability Commercially available from numerous suppliers.[5]Available from several chemical suppliers.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are a standard protocol for MOM protection using MOM-Cl and a proposed protocol for this compound.

Protocol 1: Protection of a Primary Alcohol using Chloromethyl methyl ether (MOM-Cl)

This protocol is a generalized procedure based on established literature.[3][4]

Materials:

  • Primary alcohol (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIPEA.

  • Slowly add MOM-Cl to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Proposed Protocol for Protection of a Primary Alcohol using this compound

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA.

  • Slowly add this compound to the reaction mixture.

  • Monitor the reaction closely by TLC, as the higher reactivity may lead to a shorter reaction time.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Deprotection

The formation of MOM ethers proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

G cluster_0 SN2 Mechanism for MOM Ether Formation Alkoxide R-O⁻ Transition_State [R-O···CH₂(OCH₃)···X]⁻ Alkoxide->Transition_State Nucleophilic Attack MOM_Halide CH₃OCH₂-X MOM_Halide->Transition_State MOM_Ether R-OCH₂OCH₃ Transition_State->MOM_Ether Bond Formation Halide X⁻ Transition_State->Halide Leaving Group Departure

Caption: The SN2 mechanism for the formation of a methoxymethyl (MOM) ether.

The deprotection of MOM ethers is typically achieved under acidic conditions. A variety of Brønsted and Lewis acids can be employed to cleave the ether linkage, regenerating the alcohol.[1][9][10][11][12]

Conclusion

Chloromethyl methyl ether remains the industry standard for the formation of methoxymethyl ethers due to its well-documented and reliable performance across a vast array of substrates. While this compound presents a theoretically more reactive alternative due to the superior leaving group ability of bromide, a lack of published experimental data makes a direct efficiency comparison challenging. The higher reactivity of the bromo-reagent could potentially lead to shorter reaction times or the ability to protect more sterically hindered alcohols. However, this increased reactivity might also lead to decreased selectivity and stability issues.

For researchers and professionals in drug development, the choice of reagent will depend on the specific requirements of their synthetic route. For routine alcohol protection, the well-established protocols for MOM-Cl are recommended. For challenging substrates where MOM-Cl may be sluggish, this compound could be a viable candidate for investigation, though its efficacy would require empirical validation. The carcinogenic nature of chloromethyl methyl ether also makes the exploration of potentially safer alternatives an area of ongoing interest.[1][5]

References

Peer-Reviewed Methods for the Analysis of 1-Bromo-2-methoxy-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative overview of peer-reviewed analytical methods for 1-Bromo-2-methoxy-2-methylpropane, a halogenated ether. The following sections detail common analytical techniques, their expected outcomes, and experimental protocols, with supporting data presented for clear comparison.

Analytical Techniques Overview

The primary methods for the analysis of this compound and similar small organic molecules include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages for structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[1] In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural determination. ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For alkyl halides, reverse-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase.[2]

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the expected and experimental data for this compound and a structurally similar alternative, 1-Bromo-2-methylpropane.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-C(CH₃)₂1.2 - 1.4Singlet6H
-OCH₃Not specifiedSinglet3H
-CH₂BrNot specifiedSinglet2H

Data is predicted and may vary from experimental results.[1]

Table 2: Experimental ¹H NMR Data for 1-Bromo-2-methylpropane

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH(CH₃)₂~1.0Doublet6H
-CH(CH₃)₂~1.9Nonet1H
-CH₂Br~3.2Doublet2H

Data obtained from typical spectra for 1-Bromo-2-methylpropane.[3]

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
-C(CH₃)₂20 - 25
-CH₂Br40 - 50
-OCH₃Not specified
-C(CH₃)₂70 - 80

Data is predicted and may vary from experimental results.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

FragmentDescription
Molecular Ion [M]⁺Loss of an electron
[M-Br]⁺Loss of a bromine radical
Further C-C and C-O bond cleavagesCharacteristic smaller fragments

Fragmentation patterns are predicted and depend on ionization energy.

Table 5: Experimental Mass Spectrometry Fragmentation for 1-Bromo-2-methylpropane

m/zIonRelative Abundance
136/138[C₄H₉Br]⁺ (Molecular Ion)Low
57[C₄H₉]⁺High (often base peak)
43[C₃H₇]⁺Prominent
41[C₃H₅]⁺Prominent
29[C₂H₅]⁺Prominent
27[C₂H₃]⁺Prominent

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio results in characteristic M and M+2 peaks for bromine-containing fragments.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are typical protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent like dichloromethane or hexane (e.g., 1 mL).

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alkyl halides.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection: UV detector at a wavelength where the analyte absorbs (if it has a chromophore) or a refractive index detector for compounds without a chromophore. For alkyl halides without a strong chromophore, derivatization might be necessary for sensitive UV detection.[5]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis and comparison of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Unknown Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC GCMS_Data Retention Time & Fragmentation Pattern GCMS->GCMS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data HPLC_Data Retention Time & Purity Assessment HPLC->HPLC_Data Comparison Comparison with Reference Data GCMS_Data->Comparison NMR_Data->Comparison HPLC_Data->Comparison Identification Structure Elucidation & Identification Comparison->Identification

Caption: Workflow for the analysis of this compound.

This guide provides a foundational understanding of the analytical methodologies for this compound. For definitive identification and characterization, a combination of these techniques is recommended, allowing for cross-validation of the results. Researchers should always consult peer-reviewed literature for the most up-to-date and specific protocols relevant to their particular application.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-2-methoxy-2-methylpropane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-2-methoxy-2-methylpropane, a member of the alkyl halide family. Adherence to these procedures is critical for minimizing risks and complying with regulations.

Immediate Safety and Hazard Profile

This compound is a flammable liquid that poses several hazards.[1][2][3][4] Understanding these risks is the first step in safe handling and disposal. The primary hazards include its flammability and potential for causing skin, eye, and respiratory irritation.[3][4][5]

Hazard Data Summary

Hazard ClassificationDescriptionPrecautionary Measures
Flammability Highly flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4][6][7] Use non-sparking tools and explosion-proof equipment.[3][7] Ground and bond containers during transfer.[1][3][6][7]
Health Hazards Toxic if swallowed.[5] Causes skin and serious eye irritation.[3][4][5] May cause respiratory irritation.[3][4][5]Avoid breathing vapors or mist.[3][7] Wear protective gloves, clothing, eye, and face protection.[3][6][7] Use only in a well-ventilated area.[3][7]
Environmental Hazards Avoid release to the environment.[2] Do not let the product enter drains, other waterways, or soil.[6]Contain spills and prevent discharge into sewers or waterways.[1][8]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent escalation.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[1][2] Ensure the area is well-ventilated to disperse flammable vapors.[1][2]

  • Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][3][6][8]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[6][8]

  • Absorb Spill: Cover the spill with an inert, non-combustible absorbent material such as activated charcoal, sand, or earth.[1][2][7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[2][6][7][9]

  • Decontamination: Wash the spill area thoroughly after the material has been collected.[1]

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6][7][10] If ventilation is inadequate, a respirator may be necessary.[1]

Proper Disposal Workflow

The disposal of this compound must be handled as hazardous waste. It is crucial to consult and adhere to all federal, state, and local environmental regulations.[1][6][11]

Below is a logical workflow for the proper disposal of this chemical:

Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation: Identify waste containing this compound. This waste must be segregated as halogenated organic waste. Do not mix it with non-halogenated solvents or other incompatible waste streams.

  • Containerization: Place the waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][2][3][6] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area.[1][3][6] The storage area must be away from sources of ignition and have secondary containment to prevent spills.[10]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[6][8][12]

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 1-Bromo-2-methoxy-2-methylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, operational, and disposal information for handling 1-Bromo-2-methoxy-2-methylpropane in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Chemical Hazard Overview

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Flammability: Combustible liquid.[1]

Personal Protective Equipment (PPE) Requirements

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypePPE SpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Nitrile rubber gloves (minimum 0.4 mm thickness), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which can cause irritation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a fume hood or in poorly ventilated areas to prevent respiratory tract irritation.

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use a calibrated pipette or a similar precision tool.

  • During Use: Keep the container tightly sealed when not in use. Avoid contact with skin, eyes, and clothing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound and any contaminated solvents in a designated, labeled, and sealed hazardous waste container. The container should be stored in a well-ventilated, secondary containment bin away from incompatible materials.

  • Solid Waste: Dispose of all contaminated solid materials, including gloves, bench paper, and pipette tips, in a separate, clearly labeled hazardous waste bag or container.

Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While specific experimental protocols will vary, the following general safety principles should be integrated into any procedure involving this compound:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new experiment. Identify potential hazards and develop strategies to mitigate them.

  • Small-Scale Work: Whenever possible, work with the smallest scale of the chemical necessary for the experiment to minimize potential exposure and waste generation.

  • Emergency Preparedness: Be familiar with your laboratory's emergency procedures, including the location of fire extinguishers, spill kits, and emergency contact information.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Dispense Chemical C->D Proceed to Handling E Perform Experiment D->E F Keep Container Sealed E->F G Decontaminate Work Area F->G Proceed to Cleanup H Segregate Hazardous Waste G->H I Dispose via EHS H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.